molecular formula C10H12ClNO B1606017 2-chloro-N-(4-ethylphenyl)acetamide CAS No. 20172-36-5

2-chloro-N-(4-ethylphenyl)acetamide

Cat. No.: B1606017
CAS No.: 20172-36-5
M. Wt: 197.66 g/mol
InChI Key: MNODWERQWKSALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNODWERQWKSALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352191
Record name 2-chloro-N-(4-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20172-36-5
Record name 2-chloro-N-(4-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-(4-ethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of N-Aryl-2-chloroacetamides in Modern Drug Discovery

N-substituted 2-chloroacetamides are a pivotal class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of biologically active molecules. Their significance in medicinal chemistry and drug development is underscored by their role as precursors to numerous pharmaceuticals and agrochemicals. The presence of the reactive C-Cl bond allows for facile nucleophilic substitution, making them ideal building blocks for constructing more complex molecular architectures. This guide provides a comprehensive overview of the synthesis and characterization of a specific analogue, 2-chloro-N-(4-ethylphenyl)acetamide, offering insights for researchers, scientists, and professionals in the field of drug development. Molecules with an acetamide linkage have garnered considerable attention for their potential therapeutic applications, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[1]

Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between 4-ethylaniline and 2-chloroacetyl chloride. This reaction is a cornerstone of amide bond formation and is widely employed in organic synthesis for its efficiency and reliability.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-ethylaniline at the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This initial attack forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The reaction produces hydrochloric acid as a byproduct, which is typically neutralized by the addition of a mild base to prevent the protonation of the starting amine.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product 4-ethylaniline 4-Ethylaniline chloroacetyl_chloride 2-Chloroacetyl Chloride product This compound chloroacetyl_chloride->product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a robust, self-validating system for the synthesis of this compound, based on established methodologies for the synthesis of N-aryl-2-chloroacetamides.[1][2][3]

Materials:

  • 4-Ethylaniline

  • 2-Chloroacetyl chloride

  • Triethylamine (or an alternative mild base)

  • Dichloromethane (or another suitable inert solvent)

  • Ethanol (for recrystallization)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, Buchner funnel, etc.)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethylaniline (1 equivalent) in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution of 4-ethylaniline. The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • Addition of Acylating Agent: Slowly add 2-chloroacetyl chloride (1.1 equivalents), dissolved in a small amount of dichloromethane, to the stirred solution via the dropping funnel over a period of 30 minutes. Maintaining a low temperature is critical to control the exothermic nature of the reaction and minimize side product formation.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid (to remove excess triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.

  • Isolation of Crude Product: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[1]

Experimental_Workflow Add_Base Add Triethylamine Cool Cool to 0-5 °C Add_Base->Cool Add_Acyl_Chloride Slowly add 2-Chloroacetyl Chloride Cool->Add_Acyl_Chloride React Stir at Room Temperature (2-4h) Add_Acyl_Chloride->React Workup Aqueous Work-up (HCl, NaHCO3, Brine) React->Workup Dry Dry Organic Layer Workup->Dry Evaporate Solvent Evaporation Dry->Evaporate Recrystallize Recrystallization from Ethanol Evaporate->Recrystallize Characterize Characterization (NMR, IR, MS) Recrystallize->Characterize End End: Pure Product Characterize->End

Caption: A generalized experimental workflow for the synthesis and characterization of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound, based on data from analogous compounds.[4][5][6]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.0-8.5Singlet (broad)1HN-H (amide proton)
~7.4-7.6Doublet2HAromatic protons ortho to the amide group
~7.1-7.3Doublet2HAromatic protons meta to the amide group
~4.2Singlet2H-CH₂-Cl
~2.6Quartet2H-CH₂-CH₃
~1.2Triplet3H-CH₂-CH₃
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment
~164-166C=O (amide carbonyl)
~138-140Aromatic C-N
~135-137Aromatic C-CH₂CH₃
~128-130Aromatic C-H
~120-122Aromatic C-H
~42-44-CH₂-Cl
~28-30-CH₂-CH₃
~15-17-CH₂-CH₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹) Functional Group Vibration
~3250-3350N-HStretching
~3000-3100Aromatic C-HStretching
~2850-2950Aliphatic C-HStretching
~1660-1680C=O (Amide I)Stretching
~1520-1550N-H bend, C-N stretch (Amide II)Bending/Stretching
~700-800C-ClStretching
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound. The presence of the chlorine isotope pattern (M and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

m/z Assignment
[M]⁺˙Molecular ion
[M+2]⁺˙Molecular ion with ³⁷Cl isotope
Other fragmentsCorresponding to the loss of specific groups

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the chemicals involved in this synthesis.

Reactant Hazards:

  • 4-Ethylaniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen. Handle in a well-ventilated fume hood.

  • 2-Chloroacetyl chloride: Highly corrosive and a lachrymator. It reacts violently with water, releasing toxic hydrogen chloride gas. It can cause severe burns to the skin, eyes, and respiratory tract. All manipulations should be performed in a fume hood.

  • Triethylamine: Flammable liquid and vapor. It is corrosive and can cause severe skin and eye damage. It is also harmful if swallowed or inhaled.

  • Dichloromethane: A volatile solvent that is a suspected carcinogen. Avoid inhalation of vapors and work in a well-ventilated area.

Product Hazards:

  • This compound: While specific toxicity data may not be readily available, it should be handled with care as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound is a straightforward yet powerful example of amide bond formation, a reaction of paramount importance in the pharmaceutical and chemical industries. This guide provides a comprehensive framework for its preparation and characterization, emphasizing the underlying chemical principles and safety considerations. By following the detailed protocols and understanding the expected analytical outcomes, researchers can confidently synthesize and validate this valuable chemical intermediate for their drug discovery and development endeavors.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-chloro-N-(4-ethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth examination of 2-chloro-N-(4-ethylphenyl)acetamide, a key chemical intermediate with applications in synthetic chemistry and drug discovery. The document details its fundamental chemical identity, core physicochemical properties, and established methodologies for its synthesis and analytical characterization. By elucidating the causality behind experimental choices and providing validated protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in work involving N-arylacetamide derivatives.

Chemical Identity and Structure

This compound is an aromatic amide that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive chloroacetyl group and a substituted phenyl ring, makes it a precursor for a variety of more complex molecules, particularly in the development of novel bioactive compounds.[1]

1.1. Nomenclature and Identifiers

  • IUPAC Name: this compound[2]

  • CAS Number: 20172-36-5[2][3][4]

  • Molecular Formula: C₁₀H₁₂ClNO[2][3][5]

  • Synonyms: 2-Chloro-4′-ethylacetanilide, ART-CHEM-BB B015637, AKOS B015637[2][4]

1.2. Structural and Molecular Data

  • Molecular Weight: 197.66 g/mol [3]

  • Canonical SMILES: CCC1=CC=C(C=C1)NC(=O)CCl

  • Physical Form: Solid[6]

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These parameters influence its solubility, stability, and potential for interaction with other molecules, which are foundational considerations in drug development and material science.

Table 1: Summary of Physicochemical Properties

PropertyValueSource
Molecular Weight 197.66 g/mol [3]
Boiling Point 357.3 °C at 760 mmHg[3]
Density 1.185 g/cm³[3]
LogP (Octanol/Water) 2.80[6]
Form Solid[6]
Rotatable Bonds 3[6]

2.1. Solubility Profile Due to its molecular structure, which contains both a non-polar ethylphenyl group and a more polar amide linkage, this compound exhibits differential solubility. It is expected to have low solubility in water but moderate to good solubility in common organic solvents such as ethanol, and dimethyl sulfoxide (DMSO).[7] The partition coefficient (LogP) of 2.80 indicates a preference for lipophilic environments, a key factor in predicting membrane permeability in pharmacological contexts.[6]

2.2. Thermal Properties The compound has a high predicted boiling point of 357.3 °C at standard atmospheric pressure, suggesting strong intermolecular forces in the liquid state.[3] While specific experimental data for its melting point is not widely published, it is known to be a solid at room temperature.[6] For related N-substituted chloroacetamides, melting points can vary significantly based on the specific aryl substituents.[8][9]

Synthesis and Purification Workflow

The synthesis of this compound is most commonly achieved via the nucleophilic acyl substitution of 4-ethylaniline with chloroacetyl chloride.[3] This method is efficient and widely used for preparing N-arylacetamides.[1]

3.1. Rationale for Synthetic Route The reaction capitalizes on the high reactivity of the acyl chloride (chloroacetyl chloride) toward the nucleophilic amine (4-ethylaniline). The process is typically conducted in the presence of a mild base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion. Dichloromethane (DCM) or a similar aprotic solvent is chosen for its ability to dissolve the reactants while not participating in the reaction.

3.2. Detailed Synthesis Protocol This protocol is a representative method based on standard procedures for N-acylation.[10][11]

  • Preparation: To a round-bottom flask, add 4-ethylaniline (1.0 eq) and dichloromethane (DCM, approx. 10 mL per gram of aniline).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) to the solution and cool the flask in an ice bath to 0 °C. The base acts as a scavenger for the HCl generated during the reaction.

  • Acylation: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the mixture by adding water. Transfer the mixture to a separatory funnel and extract the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove unreacted base, starting materials, and salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

3.3. Purification The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a solid product of high purity.

3.4. Visualization of Synthesis Workflow The following diagram illustrates the logical flow from reactants to the final, purified product.

cluster_reactants Reactants cluster_process Process cluster_output Output Reactant1 4-Ethylaniline Reaction Acylation Reaction (0°C to RT) Reactant1->Reaction Reactant2 Chloroacetyl Chloride Reactant2->Reaction Base Triethylamine in DCM Base->Reaction Workup Aqueous Work-up (Quenching & Washing) Reaction->Workup Isolation Drying & Solvent Removal Workup->Isolation Crude Crude Product Isolation->Crude Purification Recrystallization Final Pure 2-chloro-N- (4-ethylphenyl)acetamide Purification->Final Crude->Purification

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization Methodologies

To ensure the identity, structure, and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential. This multi-faceted approach provides a self-validating system for characterization.

4.1. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

    • ¹H NMR: The spectrum is expected to show distinct signals for the ethyl group protons (a triplet and a quartet), the aromatic protons on the phenyl ring (two doublets), the singlet for the methylene (CH₂) protons adjacent to the chlorine, and a broad singlet for the amide (N-H) proton.

    • ¹³C NMR: The spectrum would confirm the presence of ten unique carbon environments, including those of the ethyl group, the aromatic ring, the amide carbonyl, and the chlorinated methylene carbon.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for this compound would include:

    • N-H stretching around 3200-3300 cm⁻¹ (secondary amide).[1]

    • C=O stretching (Amide I band) around 1650-1680 cm⁻¹.[1]

    • N-H bending (Amide II band) around 1540 cm⁻¹.[1]

    • C-Cl stretching around 700-800 cm⁻¹.[1]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula. The mass spectrum would show a molecular ion peak [M+] and an [M+2]+ peak with an approximate 3:1 intensity ratio, which is characteristic of a monochlorinated compound.

4.2. Chromatographic Analysis

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A reverse-phase HPLC method can effectively separate the product from impurities.[12]

    • Typical Protocol:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water.

      • Detection: UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm).

      • Analysis: The purity is calculated from the relative peak area of the product in the chromatogram.

4.3. Integrated Analytical Workflow

Input Purified Sample HPLC HPLC Analysis Input->HPLC NMR NMR (¹H, ¹³C) Input->NMR IR IR Spectroscopy Input->IR MS Mass Spectrometry Input->MS Output Verified Compound (Structure & Purity Confirmed) HPLC->Output NMR->Output IR->Output MS->Output

Caption: Integrated workflow for the analytical characterization of the synthesized compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related chloroacetamide compounds should be used to inform handling procedures.[13] Chloroacetamides are generally classified as toxic if swallowed and may cause skin irritation or allergic reactions.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[13]

  • First-Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes.[16]

    • Ingestion: Do not induce vomiting. Call a poison control center or doctor immediately.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a well-defined chemical compound with established physicochemical properties that make it a versatile intermediate in organic synthesis. Its synthesis is straightforward, and its structure can be rigorously confirmed through a standard suite of analytical techniques. Understanding its properties, from solubility and LogP to its thermal characteristics, is paramount for its effective application in research and development, particularly in the rational design of new pharmaceutical agents. This guide provides the foundational knowledge and practical methodologies required for its confident use in a scientific setting.

References

An In-depth Technical Guide to 2-chloro-N-(4-ethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-chloro-N-(4-ethylphenyl)acetamide, a valuable intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, synthesis, physicochemical properties, reactivity, and applications, with a strong emphasis on the underlying scientific principles and practical methodologies.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the cornerstone of scientific research. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, ensuring unambiguous communication of its chemical structure.

  • IUPAC Name: this compound[1][2]

  • CAS Number: 20172-36-5[1][3][4]

  • Chemical Formula: C₁₀H₁₂ClNO[1][2][5]

The structure consists of a central acetamide functional group where the nitrogen atom is substituted with a 4-ethylphenyl group, and the acetyl group is chlorinated at the alpha-carbon.

IdentifierValue
IUPAC Name This compound
CAS Number 20172-36-5
Molecular Formula C₁₀H₁₂ClNO
Molecular Weight 197.66 g/mol [3]
Canonical SMILES CCC1=CC=C(C=C1)NC(=O)CCl

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of chloroacetyl chloride with 4-ethylaniline.[3] This reaction, a standard method for amide bond formation, is widely employed due to its efficiency and the ready availability of the starting materials.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amino group of 4-ethylaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom to yield the final amide product. The presence of a base is often required to neutralize the hydrogen chloride gas that is formed as a byproduct, driving the reaction to completion.

Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of this compound. It is based on established methods for the synthesis of similar N-arylacetamides.[6][7]

Materials:

  • 4-Ethylaniline

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate

  • Ice

  • Water (deionized)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-ethylaniline in glacial acetic acid.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add chloroacetyl chloride dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition to control the exothermic reaction.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

  • Slowly add a solution of sodium acetate in water to the reaction mixture to neutralize the formed HCl and precipitate the product.

  • Continue stirring for another 30 minutes at room temperature to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water to remove any remaining salts and acetic acid.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification dissolve Dissolve 4-Ethylaniline in Acetic Acid cool Cool to 0-5°C in Ice Bath dissolve->cool add_chloroacetyl Add Chloroacetyl Chloride Dropwise cool->add_chloroacetyl stir_cold Stir for 30 min at 0-5°C add_chloroacetyl->stir_cold add_naoac Add Sodium Acetate Solution stir_cold->add_naoac stir_rt Stir for 30 min at Room Temperature add_naoac->stir_rt filter Vacuum Filtration stir_rt->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize

Figure 1: A generalized workflow for the synthesis of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in further synthetic steps.

PropertyValueSource
Molecular Weight 197.661 g/mol [3]
Density 1.185 g/cm³ (predicted)[3]
Boiling Point 357.3 °C at 760 mmHg (predicted)[3]
LogP 2.80 (predicted)ChemBridge

Note: Some physical properties are predicted and have not been experimentally verified in the cited literature.

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the reactivity of the chloroacetyl group, which readily undergoes nucleophilic substitution reactions.

Precursor for Biologically Active Compounds

N-arylacetamides are recognized as important scaffolds for the synthesis of medicinal and agrochemical compounds.[7][8][9] While specific applications for the 4-ethylphenyl derivative are not extensively documented in publicly available literature, the broader class of 2-chloro-N-arylacetamides serves as precursors for:

  • Antidepressant Agents: Similar structures have been used to synthesize compounds with potential antidepressant activity.[6]

  • Antimicrobial Agents: Chloroacetamide derivatives have shown antibacterial and antifungal properties.[10]

  • Thienopyridines: These compounds, with various biological activities, can be synthesized from N-arylacetamides.[11]

The ethyl group on the phenyl ring can modulate the lipophilicity and metabolic stability of the final active pharmaceutical ingredient, making this compound a valuable building block for fine-tuning the pharmacokinetic properties of drug candidates.

Reactivity Profile

The key to the synthetic utility of this compound is the reactivity of the C-Cl bond in the chloroacetyl group. This bond is susceptible to cleavage by a wide range of nucleophiles, making it an excellent electrophile for introducing the N-(4-ethylphenyl)acetamido moiety into other molecules.

Nucleophilic Substitution Reactions

The chlorine atom can be displaced by various nucleophiles, including:

  • Amines: To form N-substituted glycine amides.

  • Thiols: To form thioethers.

  • Alcohols/Phenols: To form ethers.

  • Carboxylates: To form esters.

This reactivity is fundamental to its role as a building block in multi-step syntheses.

Reactivity cluster_reactants Reactants cluster_products Products start 2-chloro-N-(4- ethylphenyl)acetamide product Substituted Product start->product Nucleophilic Substitution nucleophile Nucleophile (Nu-H) nucleophile->product hcl HCl

Figure 2: General reactivity of this compound with nucleophiles.

Safety and Handling

  • Hazards: This class of compounds can be irritating to the skin, eyes, and respiratory system.[12][13] Some chloroacetamides are classified as toxic if swallowed and may cause allergic skin reactions.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

  • First Aid: In case of contact, flush the affected area with copious amounts of water. Seek medical attention if irritation persists.[12][15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

A thorough risk assessment should be conducted before handling this compound.

Conclusion

This compound is a synthetically important molecule with established nomenclature and a straightforward synthetic route. Its value lies in its role as a versatile intermediate, primarily driven by the reactivity of its chloroacetyl group. While detailed experimental data on its properties are somewhat limited in public sources, its utility as a building block in the synthesis of potentially bioactive compounds is evident from the broader literature on N-arylacetamides. Researchers and drug development professionals can leverage this compound to create novel molecules with tailored properties for a range of applications.

References

A Senior Application Scientist's Guide to the Spectral Analysis of 2-chloro-N-(4-ethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-chloro-N-(4-ethylphenyl)acetamide belongs to the chloroacetamide class of herbicides, a widely utilized group known for their efficacy against annual grass weeds and some broadleaf weeds in major crops.[1] The herbicidal action of chloroacetamides stems from their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs), which are crucial for plant development.[1][2] This inhibition ultimately disrupts cell division and expansion, preventing weed emergence and growth.[2][3]

Given its agricultural significance and the need for precise analytical monitoring, a thorough understanding of the spectral characteristics of this compound is paramount for researchers, quality control specialists, and professionals in drug and herbicide development.[4][5] This in-depth guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and established analytical methodologies.

Molecular Structure and Properties

A clear understanding of the molecular structure is the foundation for interpreting spectral data.

  • Chemical Formula: C10H12ClNO[6]

  • IUPAC Name: this compound[6]

  • CAS Number: 20172-36-5[6]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[7] By analyzing the chemical shifts, integration, and splitting patterns of the signals, we can deduce the connectivity of atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule.

Chemical Shift (δ) ppmIntegrationMultiplicityAssignment
1.233HTriplet-CH₃ (ethyl group)
2.622HQuartet-CH₂- (ethyl group)
4.162HSinglet-CH₂Cl
7.152HDoubletAromatic protons ortho to ethyl group
7.452HDoubletAromatic protons ortho to amide group
8.2 (broad)1HSinglet-NH-

Interpretation:

  • The triplet at 1.23 ppm and the quartet at 2.62 ppm are characteristic of an ethyl group, where the methyl protons are split by the adjacent methylene protons, and vice versa.

  • The singlet at 4.16 ppm corresponds to the methylene protons of the chloroacetyl group. These protons are not coupled to any neighboring protons, hence they appear as a singlet.

  • The two doublets at 7.15 and 7.45 ppm are indicative of a para-substituted benzene ring. The protons on the ring split each other, resulting in this pattern.

  • The broad singlet at approximately 8.2 ppm is assigned to the amide proton. The broadness of this signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
15.5-CH₃ (ethyl group)
28.2-CH₂- (ethyl group)
43.8-CH₂Cl
120.7Aromatic CH (ortho to amide)
128.4Aromatic CH (ortho to ethyl)
135.6Aromatic C (quaternary, attached to amide)
140.2Aromatic C (quaternary, attached to ethyl)
164.2C=O (amide)

Interpretation:

  • The upfield signals at 15.5 and 28.2 ppm correspond to the aliphatic carbons of the ethyl group.

  • The signal at 43.8 ppm is assigned to the carbon of the chloroacetyl group, shifted downfield due to the electronegative chlorine atom.

  • The signals in the 120-141 ppm range are characteristic of the aromatic carbons. The two quaternary carbons (those without attached protons) appear in this region as well.

  • The downfield signal at 164.2 ppm is characteristic of a carbonyl carbon in an amide functional group.[8][9]

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for acquiring NMR spectra of small organic molecules.[10]

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[10] The deuterated solvent is necessary for the spectrometer's lock system and to avoid large solvent signals in the ¹H NMR spectrum.[10]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[10]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12]

IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3280Strong, sharpN-H stretch (amide)
3050MediumAromatic C-H stretch
2965, 2870MediumAliphatic C-H stretch
1665StrongC=O stretch (amide I band)
1540StrongN-H bend (amide II band)
1510, 1410MediumAromatic C=C stretch
760StrongC-Cl stretch

Interpretation:

  • The strong, sharp peak at 3280 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amide.

  • The absorptions in the 3050-2870 cm⁻¹ region correspond to the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule.

  • The very strong absorption at 1665 cm⁻¹ is the amide I band, which is primarily due to the C=O stretching vibration.

  • The strong peak at 1540 cm⁻¹ is the amide II band, arising from a combination of N-H bending and C-N stretching vibrations.

  • The medium intensity peaks at 1510 and 1410 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring.

  • The strong absorption at 760 cm⁻¹ is attributed to the C-Cl stretching vibration.

Experimental Protocol for FT-IR Spectroscopy

A common and convenient method for analyzing solid samples is Attenuated Total Reflectance (ATR) FT-IR.[13]

  • Instrument Background: Record a background spectrum of the clean ATR crystal to account for any atmospheric and instrumental absorptions.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing a molecular fingerprint that can be used for structural elucidation.[14][15]

Mass Spectral Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
197/19940/13[M]⁺˙ (Molecular ion peak, showing isotopic pattern for one Cl atom)
121100[C₈H₁₁N]⁺˙ (Base peak, loss of COCH₂Cl)
10630[C₇H₈N]⁺ (Loss of CH₃ from m/z 121)
7715[C₆H₅]⁺ (Phenyl cation)

Interpretation:

  • The molecular ion peak [M]⁺˙ is observed at m/z 197 and 199 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

  • The base peak (the most intense peak) at m/z 121 corresponds to the loss of the chloroacetyl group (COCH₂Cl) via cleavage of the amide C-N bond. This results in the formation of the stable 4-ethylaniline radical cation.

  • The peak at m/z 106 arises from the loss of a methyl radical (•CH₃) from the ethyl group of the m/z 121 fragment.

  • The peak at m/z 77 is a common fragment in the mass spectra of aromatic compounds and corresponds to the phenyl cation.

Proposed Fragmentation Pathway

Fragmentation_Pathway M [C10H12ClNO]⁺˙ m/z 197/199 F1 [C8H11N]⁺˙ m/z 121 M->F1 - •COCH2Cl F2 [C7H8N]⁺ m/z 106 F1->F2 - •CH3

Caption: Proposed EI fragmentation of this compound.

Experimental Protocol for GC-MS (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and thermally stable compounds.[4]

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject a small volume of the sample solution into the GC. The compound will travel through the GC column and be separated from any impurities based on its volatility and interaction with the stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[16]

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The comprehensive spectral analysis of this compound presented in this guide provides a detailed chemical fingerprint of the molecule. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum reveals the molecular weight and characteristic fragmentation patterns. This collection of data and the accompanying experimental protocols offer a robust resource for the identification, quantification, and quality control of this important chloroacetamide herbicide in various research and industrial settings.

References

Potential biological activities of N-substituted chloroacetamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities and Therapeutic Potential of N-Substituted Chloroacetamides

Introduction

The N-substituted chloroacetamide scaffold is a fascinating and highly versatile chemical entity that has garnered significant attention across various scientific disciplines, from agriculture to medicine. At its core, this structure features a reactive chloroacetyl group attached to a nitrogen atom, which can be further substituted with a wide array of aromatic, heterocyclic, or aliphatic moieties. This simple chemical architecture belies a profound capacity for biological interaction, primarily driven by the electrophilic nature of the chloroacetyl "warhead."

This technical guide offers a comprehensive exploration of the diverse biological activities exhibited by N-substituted chloroacetamides. Moving beyond a simple catalog of effects, we will delve into the underlying mechanisms of action, provide field-proven experimental protocols for their evaluation, and present key data to inform future research and development. As Senior Application Scientists, our goal is to bridge the gap between synthesis and application, explaining the causality behind experimental choices and highlighting the therapeutic potential of this promising class of compounds. We will explore their roles as anticancer agents that target novel pathways like ferroptosis, their utility as broad-spectrum antimicrobial agents, and their function as versatile enzyme inhibitors, all grounded in authoritative research.

Part 1: The Chemical Basis of Activity: The Covalent "Warhead"

The biological activities of N-substituted chloroacetamides are fundamentally rooted in their chemical reactivity. The key to their function is the α-chloroacetyl group (–COCH₂Cl). The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom renders the α-carbon highly electrophilic. This makes it susceptible to nucleophilic attack by electron-rich residues within biological macromolecules.

The predominant mechanism of action is the irreversible alkylation of nucleophilic amino acid residues, most notably the thiol group of cysteine and the imidazole nitrogen of histidine, within the active or allosteric sites of target proteins.[1] This covalent bond formation leads to irreversible inhibition of the protein's function, a highly potent and often durable mode of action. The specificity and potency of a given derivative are modulated by the "N-substituent," which governs the molecule's lipophilicity, steric profile, and non-covalent interactions with the target protein, guiding the "warhead" to its destination.[2] Quantitative structure-activity relationship (QSAR) studies have confirmed that lipophilicity and the presence of specific substituents are crucial for enhancing biological efficacy.[2][3]

G cluster_0 Mechanism: Covalent Alkylation Chloroacetamide N-Substituted Chloroacetamide (R-NH-CO-CH₂Cl) Interaction Nucleophilic Attack (Cys-SH attacks CH₂Cl) Chloroacetamide->Interaction Electrophilic α-carbon Protein Target Protein (with Cysteine residue) Protein->Interaction Nucleophilic Cysteine Thiol Covalent_Complex Irreversible Covalent Complex (Protein-S-CH₂-CO-NH-R) Interaction->Covalent_Complex Forms covalent bond Releases HCl Inhibition Loss of Protein Function Covalent_Complex->Inhibition

Caption: Covalent modification of a target protein by an N-substituted chloroacetamide.

Part 2: Anticancer Activity: A Multi-Pronged Attack

The chloroacetamide scaffold has emerged as a powerful platform for the development of novel anticancer agents, capable of targeting tumors through diverse and complementary mechanisms.

Targeting Key Proliferation and Survival Pathways

Many cancers are driven by aberrant signaling pathways controlled by kinases. N-substituted chloroacetamides have been successfully designed as irreversible inhibitors of these key enzymes.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: FGFRs are critical in cell proliferation and survival, and their amplification is a known driver in various cancers, including lung cancer.[4] Chloroacetamide derivatives have been developed to act as irreversible FGFR inhibitors by covalently binding to a cysteine residue in the P-loop of the receptor's kinase domain.[4] This mode of inhibition can be particularly effective against drug-resistant mutations.

  • EGFR and CDK2 Inhibition: Other studies have identified chloroacetamide analogs that display potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two critical regulators of cell cycle progression and proliferation.[5] Certain compounds have demonstrated IC₅₀ values in the nanomolar range, highlighting their potential for high-potency applications.[5]

cluster_pathway Simplified FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds P_FGFR P-FGFR (Active) FGFR->P_FGFR Dimerizes & Autophosphorylates Downstream Downstream Signaling (e.g., AKT/mTOR) P_FGFR->Downstream Activates Chloroacetamide Chloroacetamide Inhibitor Chloroacetamide->P_FGFR Covalently Binds & Irreversibly Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Irreversible inhibition of the FGFR signaling pathway by a chloroacetamide derivative.

Table 1: Antiproliferative Activity of Selected N-Substituted Chloroacetamides

Compound ID Target Cancer Cell Line IC₅₀ (µM) Primary Target(s) Reference
6o HepG-2 (Liver) Not specified, but potent EGFR, CDK2 [5]
N-(3,5-diiodophenyl)-2,2-dichloroacetamide A549 (Lung) 2.84 Apoptosis Induction [6]

| Y19 | MDA-MB-231 (Breast) | 0.021 | GPX4 |[7] |

A Novel Mechanism: Induction of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It represents a promising therapeutic avenue, especially for aggressive and drug-resistant cancers. The enzyme Glutathione Peroxidase 4 (GPX4) is the master regulator of ferroptosis, protecting cells by neutralizing lipid peroxides.

Recent groundbreaking research has shown that chloroacetamide derivatives can be designed as potent, covalent inhibitors of GPX4.[7] By binding to the critical selenocysteine residue in the GPX4 active site, these compounds disable the cell's primary defense against lipid peroxidation, leading to an accumulation of reactive oxygen species (ROS) and subsequent ferroptotic cell death.[7] This mechanism is highly effective in preclinical models of triple-negative breast cancer.[7]

cluster_ferroptosis GPX4 Inhibition and Ferroptosis Induction GPX4 GPX4 (Active) Lipid_ROS Lipid Peroxides (LPO) GPX4->Lipid_ROS Reduces No_Ferroptosis Cell Survival GPX4->No_Ferroptosis Promotes Inactive_GPX4 GPX4 (Inactive) Ferroptosis Ferroptosis (Cell Death) Lipid_ROS->Ferroptosis Accumulation Leads to Chloroacetamide Chloroacetamide GPX4 Inhibitor Chloroacetamide->GPX4 Covalently Inhibits

Caption: Chloroacetamides induce ferroptosis by covalently inhibiting GPX4.

Targeting Cancer Stem Cells (CSCs)

A subpopulation of tumor cells, known as cancer stem cells (CSCs), is believed to be responsible for tumor initiation, metastasis, and relapse following chemotherapy.[8] These cells are notoriously resistant to conventional treatments. N-substituted chloroacetamides have been investigated as potential anti-CSC agents, with studies showing they can inhibit the self-renewal capacity of these cells in vitro.[8]

This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of stem-like cells.

  • Cell Preparation: Culture cancer cells (e.g., breast, prostate) to sub-confluency. Harvest cells using trypsin and prepare a single-cell suspension.

  • Plating: Plate the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 6-well plates.

  • Media: Use a serum-free sphere-forming medium (e.g., DMEM/F12) supplemented with B27, EGF, and bFGF.

  • Treatment: Add the N-substituted chloroacetamide compound at various concentrations to the wells at the time of plating. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 7-14 days at 37°C in a 5% CO₂ incubator. Do not disturb the plates.

  • Quantification: After the incubation period, count the number of spheres (spheroids) with a diameter > 50 µm under a microscope.

  • Analysis: Compare the number and size of spheres in the treated wells to the control. A significant reduction indicates inhibition of CSC self-renewal capacity.[8]

Part 3: Antimicrobial Activity

The chloroacetamide scaffold is also a robust source of antimicrobial agents, with demonstrated activity against a range of pathogenic bacteria and fungi.

Antibacterial Potential

Studies have consistently shown that N-substituted chloroacetamides are particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with more moderate activity against Gram-negative bacteria like Escherichia coli.[2][3] The difference in efficacy is likely due to the structural variations in the bacterial cell wall affecting compound penetration.

The proposed mechanism involves the alkylation of essential bacterial enzymes.[1] A primary hypothesis is the inhibition of penicillin-binding proteins (PBPs), which are crucial for the synthesis of the peptidoglycan cell wall.[1] Covalent modification of these enzymes compromises cell wall integrity, ultimately leading to cell lysis.

Table 2: Minimum Inhibitory Concentration (MIC) of Chloroacetamides Against Bacteria

Compound Type S. aureus (µg/mL) MRSA (µg/mL) E. coli (µg/mL) Reference
Halogenated p-substituted phenyl chloroacetamides Effective Effective Less Effective [2][3]

| Thiosemicarbazone derivative (10) | Growth Inhibition: 91.7% | - | Growth Inhibition: 80.8% |[9] |

This is the gold-standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation: Prepare a stock solution of the chloroacetamide compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Final concentrations may range from 4000 µg/mL down to 32 µg/mL or lower.[2]

  • Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth + bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity

Several chloroacetamide derivatives have demonstrated significant antifungal potential, particularly against Candida species and dermatophytes, which are common causes of superficial and cutaneous mycoses.[10] One study found that select compounds had MIC values in the range of 3.12-50 µg/mL.[10]

Interestingly, the mechanism of action appears to be distinct from that of ergosterol-binding drugs like Amphotericin B, suggesting these compounds may act on novel targets in the fungal cell membrane or other essential cellular pathways.[10] Further research has pointed to ergosterol binding and possible inhibition of DNA synthesis as potential mechanisms for some derivatives.[11][12]

Part 4: Broad-Spectrum Enzyme Inhibition

The ability to act as a covalent inhibitor is not limited to kinases or microbial enzymes. The chloroacetamide warhead can be targeted to a wide variety of enzymes containing a reactive cysteine in their active site.

  • Herbicidal Action: The most well-known application of chloroacetamides is in agriculture as herbicides. Their mode of action is the inhibition of very-long-chain fatty acid (VLCFA) elongases.[13] Mass spectrometry studies have provided direct evidence that these herbicides covalently bind to the active site cysteine of condensing enzymes, which is a key component of the elongase complex.[14]

  • Analgesic Potential: The cyclo-oxygenase (COX) enzymes, COX-1 and COX-2, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). In silico docking studies have suggested that N,N-diphenylacetamide derivatives can fit into the active sites of COX enzymes, and subsequent in vivo studies have confirmed the analgesic activity of these compounds.[15]

cluster_workflow Drug Discovery Workflow for COX Inhibitors Start Synthesize Chloroacetamide Derivatives Docking In Silico Docking (Target: COX-1/COX-2) Start->Docking Selection Select Top Candidates Docking->Selection InVivo In Vivo Analgesic Activity Testing (e.g., Acetic Acid Writhing Test) Selection->InVivo Promising Docking Score Result Identify Lead Compound InVivo->Result

Caption: A typical workflow for evaluating chloroacetamides as potential enzyme inhibitors.

Conclusion

N-substituted chloroacetamides represent a highly adaptable and potent class of biologically active molecules. Their efficacy stems from a clear and powerful mechanism of action: irreversible covalent inhibition of target proteins. This guide has demonstrated their vast potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammation. The ability to target novel and challenging proteins, such as GPX4 in ferroptosis and key enzymes in drug-resistant microbes, underscores their importance.

The future of N-substituted chloroacetamide research lies in the rational design of new derivatives with enhanced target selectivity and improved pharmacokinetic profiles. By carefully tuning the N-substituent, researchers can guide the reactive chloroacetyl warhead to specific biological targets, minimizing off-target effects and maximizing therapeutic impact. The protocols and mechanistic insights provided herein serve as a foundational resource for scientists and drug developers poised to unlock the full potential of this remarkable chemical scaffold.

References

Unraveling the Enigma: A Preliminary Mechanistic Investigation of 2-chloro-N-(4-ethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Elucidating a Novel Compound's Mode of Action

Authored by: Gemini AI

Abstract

The vast chemical space of novel bioactive compounds presents both immense opportunity and significant challenges for drug discovery and development. Among these, N-substituted chloroacetamides have demonstrated a range of biological activities, from herbicidal to potential therapeutic applications. This technical guide outlines a comprehensive, multi-faceted approach for the preliminary investigation of the mechanism of action (MoA) of a specific novel compound, 2-chloro-N-(4-ethylphenyl)acetamide. We will delve into the rationale behind a hypothesis-driven experimental design, grounded in the known pharmacology of the broader chloroacetamide class, and provide detailed, actionable protocols for researchers, scientists, and drug development professionals. This guide emphasizes scientific integrity through self-validating experimental systems and authoritative grounding with comprehensive references.

Introduction: The Chloroacetamide Scaffold - A Promising but Enigmatic Starting Point

N-arylacetamides are crucial intermediates in the synthesis of various medicinal and agrochemical compounds.[1] The chloroacetamide moiety, in particular, is a recurring motif in molecules with significant biological effects.[2][3] While the precise MoA of many novel chloroacetamide derivatives remains to be elucidated, a substantial body of evidence points towards a common mechanism in certain contexts, particularly in their role as herbicides.[4][5][6] These compounds are known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) by targeting the microsomal elongase system.[4][5] This inhibition is often potent, with I₅₀ values in the nanomolar range, and is dependent on the specific amide structure.[4]

The core hypothesis for our investigation into this compound is therefore grounded in this established precedent:

Hypothesis: this compound exerts its biological activity through the inhibition of one or more enzymes involved in critical metabolic pathways, with a primary focus on the very-long-chain fatty acid (VLCFA) elongase complex.

This guide will systematically outline the preliminary studies required to test this hypothesis, beginning with broad cellular phenotypic assays and progressively narrowing the focus to specific molecular targets.

Foundational Studies: Characterizing the Cellular Phenotype

The initial step in any MoA investigation is to understand the compound's effect on whole cells. These foundational in vitro assays provide crucial data on the compound's potency, selectivity, and the nature of the cellular response it elicits.[7][8]

Cell Viability and Cytotoxicity Assessment

A primary indicator of a compound's biological activity is its effect on cell proliferation and viability.[9] A panel of cell lines should be selected to represent a diversity of tissue origins and potential disease states. For instance, a panel could include representative cancer cell lines (e.g., breast, prostate, oral) and a non-cancerous control cell line (e.g., fibroblasts) to assess for selective toxicity.[2]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM) for a specified duration (e.g., 24, 48, and 72 hours).[7]

  • MTT Incubation: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data as a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Parameter Description Example Value
Cell Line Panel Breast Cancer (MCF-7), Prostate Cancer (PC-3), Oral Cancer (SCC-9), Human Fibroblasts (HF)-
Compound Concentration Range 0.01 µM - 100 µM-
Incubation Times 24, 48, 72 hours-
Primary Endpoint IC₅₀ (µM)To be determined
Morphological and Apoptotic Analysis

Observing changes in cell morphology can provide qualitative clues about the underlying mechanism. Furthermore, determining whether cell death occurs via apoptosis or necrosis is a critical differentiator.

Experimental Workflow: Apoptosis vs. Necrosis

G Compound This compound Treatment Cell_Culture Target Cell Line Compound->Cell_Culture Microscopy Phase-Contrast Microscopy (Observe Morphological Changes) Cell_Culture->Microscopy Flow_Cytometry Annexin V/Propidium Iodide (PI) Staining (Flow Cytometry Analysis) Cell_Culture->Flow_Cytometry Apoptosis Apoptosis (Annexin V+/PI-) Flow_Cytometry->Apoptosis Late_Apoptosis Late Apoptosis/Necrosis (Annexin V+/PI+) Flow_Cytometry->Late_Apoptosis Necrosis Necrosis (Annexin V-/PI+) Flow_Cytometry->Necrosis

Caption: Workflow for assessing apoptosis and necrosis.

Hypothesis-Driven Investigation: Targeting VLCFA Elongation

Based on the known MoA of other chloroacetamides, a direct investigation into the inhibition of VLCFA synthesis is a logical and scientifically sound next step.[4][5] VLCFAs are essential components of cellular membranes, and their disruption can lead to a loss of membrane stability and function.[4]

In Vitro VLCFA Elongase Assay

A cell-free assay using isolated microsomes is a powerful tool to directly measure the enzymatic activity of the VLCFA elongase system and assess the inhibitory potential of our compound.[4]

Experimental Protocol: Cell-Free VLCFA Elongase Assay

  • Microsome Isolation: Isolate microsomes from a suitable source (e.g., leek seedlings or a relevant mammalian cell line) known to have high VLCFA elongase activity.

  • Reaction Mixture: Prepare a reaction mixture containing the isolated microsomes, a radiolabeled precursor such as [¹⁴C]-malonyl-CoA, and an acyl-CoA primer (e.g., C18-CoA, C20-CoA, or C22-CoA).[4]

  • Inhibitor Treatment: Add varying concentrations of this compound to the reaction mixtures.

  • Enzymatic Reaction: Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a defined period.

  • Lipid Extraction: Stop the reaction and extract the total lipids.

  • Analysis: Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or gas chromatography (GC) and quantify the incorporation of the radiolabel into VLCFAs.

  • Data Analysis: Determine the I₅₀ value of the compound for the inhibition of VLCFA elongation.

Parameter Description Example Condition
Enzyme Source Isolated MicrosomesLeek (Allium porrum) or HepG2 cells
Substrates [¹⁴C]-malonyl-CoA, C20-CoA-
Inhibitor Concentrations 1 nM - 10 µM-
Endpoint I₅₀ (nM) for VLCFA synthesis inhibitionTo be determined

Proposed Signaling Pathway Inhibition

Caption: Proposed inhibition of VLCFA synthesis.

Advanced Studies: Target Deconvolution and Validation

Should the preliminary studies suggest a more complex MoA or if the VLCFA elongase inhibition is not the primary mechanism, more advanced target identification strategies are warranted.[10][11][12] The goal of target deconvolution is to identify the specific molecular binding partners of a bioactive compound.[11]

Affinity-Based Target Identification

Affinity chromatography is a powerful technique to "fish" for the cellular targets of a compound from the entire proteome.[11]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize an affinity probe by chemically modifying this compound with a linker and an affinity tag (e.g., biotin). A structure-activity relationship (SAR) study may be necessary to determine a suitable point for modification without abolishing bioactivity.[12]

  • Matrix Immobilization: Covalently attach the affinity probe to a solid support (e.g., agarose beads).

  • Cell Lysate Incubation: Incubate the affinity matrix with a total cell lysate.

  • Washing: Wash the matrix extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Target Validation: Validate the identified potential targets using orthogonal assays, such as recombinant protein activity assays or genetic knockdown/knockout experiments.

Computational Approaches

In silico methods can complement experimental approaches by predicting potential targets based on the compound's structure.[10]

Computational Workflow

  • Ligand-Based Screening: Compare the structure of this compound to databases of known bioactive ligands to identify potential targets with similar binding profiles.

  • Structure-Based Screening (Docking): If the three-dimensional structures of potential target proteins are known, molecular docking simulations can be used to predict the binding affinity and mode of interaction of the compound with these targets.[10]

Concluding Remarks and Future Directions

The preliminary investigation into the mechanism of action of this compound should be a systematic and iterative process. The foundational cell-based assays provide a broad understanding of the compound's effects, while the hypothesis-driven biochemical assays allow for the direct testing of a putative mechanism. Should these initial studies prove inconclusive, advanced target deconvolution strategies can be employed to uncover novel molecular targets.

The successful elucidation of a compound's MoA is a critical step in the drug discovery and development pipeline.[13] It not only provides a deeper understanding of the compound's biological effects but also enables rational optimization for improved potency, selectivity, and safety. The methodologies outlined in this guide provide a robust framework for initiating this exciting and challenging scientific endeavor.

References

An In-depth Technical Guide to the Derivatives of 2-chloro-N-(4-ethylphenyl)acetamide: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The chloroacetamide scaffold represents a versatile and highly significant pharmacophore in the landscape of agrochemicals and medicinal chemistry. This guide focuses on the derivatives of a specific and promising member of this class: 2-chloro-N-(4-ethylphenyl)acetamide. We will delve into the synthetic pathways, explore the diverse biological activities, and elucidate the critical structure-activity relationships that govern the efficacy of these compounds. This document is intended for researchers, scientists, and professionals in drug development and crop protection, providing both a comprehensive overview and actionable experimental insights.

The Core Moiety: this compound - A Foundation for Innovation

This compound serves as an excellent starting point for the development of novel bioactive molecules. Its structure, featuring a reactive chloroacetyl group and a substituted phenyl ring, allows for a multitude of chemical modifications. The ethyl group at the para-position of the phenyl ring provides a degree of lipophilicity that can be crucial for traversing biological membranes, a key determinant of bioactivity.

The fundamental synthesis of the core compound is a straightforward yet critical process, typically achieved through the acylation of 4-ethylaniline with chloroacetyl chloride. This reaction forms the basis for the subsequent generation of a diverse library of derivatives.

General Synthesis Protocol for N-Aryl Chloroacetamides

The synthesis of N-aryl chloroacetamides, including the parent compound this compound, generally follows a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethylaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or ethyl acetate.

  • Base Addition: Add a base, such as triethylamine (1.1 equivalents) or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Cool the mixture in an ice bath (0-5 °C). Add chloroacetyl chloride (1.05 equivalents) dropwise from the dropping funnel while maintaining the temperature. The causality behind the dropwise addition and cooling is to control the exothermic nature of the reaction and prevent the formation of side products.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

This self-validating protocol ensures the removal of reactants and byproducts, leading to a high-purity product, which is essential for subsequent derivatization and biological testing.

Derivatives and Their Biological Significance

The true potential of this compound lies in its derivatization. The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution, which is the primary route to a vast array of derivatives.

Herbicidal Derivatives

The chloroacetamide class of compounds is well-established in agriculture for their herbicidal activity. Their primary mechanism of action is the inhibition of very-long-chain fatty acid elongases (VLCFAEs), crucial enzymes in plant development.

While specific data on this compound derivatives as herbicides is not extensively published, we can extrapolate from the known structure-activity relationships of related chloroacetamide herbicides. The herbicidal efficacy is influenced by the substituents on the nitrogen atom and the aromatic ring. The N-alkyl and N-alkoxyalkyl substituents are common in commercial herbicides like acetochlor and metolachlor.

Hypothetical Signaling Pathway: Inhibition of VLCFAE

G cluster_plant_cell Plant Cell VLCFAE Very-Long-Chain Fatty Acid Elongase (VLCFAE) VLCFA Very-Long-Chain Fatty Acids (VLCFAs, >C18) VLCFAE->VLCFA Elongation Malonyl_CoA Malonyl-CoA Malonyl_CoA->VLCFAE Fatty_Acyl_CoA Fatty Acyl-CoA (C16-C18) Fatty_Acyl_CoA->VLCFAE Cell_Membranes Cell Membranes VLCFA->Cell_Membranes Cuticular_Waxes Cuticular Waxes VLCFA->Cuticular_Waxes Suberin Suberin VLCFA->Suberin Plant_Growth Normal Plant Growth & Development Cell_Membranes->Plant_Growth Cuticular_Waxes->Plant_Growth Suberin->Plant_Growth Inhibited Growth & Plant Death Inhibited Growth & Plant Death Plant_Growth->Inhibited Growth & Plant Death Derivative This compound Derivative Derivative->VLCFAE Inhibition

Caption: Proposed mechanism of herbicidal action via VLCFAE inhibition.

Anticancer Derivatives

Recent research has highlighted the potential of chloroacetamide derivatives as anticancer agents. The electrophilic nature of the chloroacetyl group allows these compounds to act as alkylating agents, targeting nucleophilic residues in biomolecules, such as cysteine in enzymes.

A study on 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds revealed that the 2-chloroacetamides exhibited significant cytotoxic activity against various cancer cell lines. The proposed mechanism involves the inhibition of glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Seed cancer cells (e.g., MDA-MB-231, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The causality here is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Cytotoxicity of Representative Chloroacetamide Derivatives

Compound ClassCell LineIC50 (µM)
2-ChloroacetamidesJurkatSignificant Activity
2-ChloroacetamidesMDA-MB-231Significant Activity
2,2-DichloroacetamidesAll tested linesNegligible Activity
Antifungal Derivatives

The chloroacetamide scaffold has also demonstrated promising antifungal activity. Studies on 2-chloro-N-phenylacetamide have shown its efficacy against various fungal strains, including Aspergillus flavus and fluconazole-resistant Candida species.[1][2][3] The proposed mechanism of action involves binding to ergosterol on the fungal plasma membrane and potentially inhibiting DNA synthesis.[4]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium.

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well. Include positive (fungus without compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at 35-37 °C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Table 2: Antifungal Activity of a Representative Chloroacetamide

CompoundFungal SpeciesMIC Range (µg/mL)Reference
2-chloro-N-phenylacetamideAspergillus flavus16 - 256[4]
2-chloro-N-phenylacetamideCandida albicans128 - 256[1][2][3]
2-chloro-N-phenylacetamideCandida parapsilosis128 - 256[1][2][3]

Logical Relationship: Derivatization and Biological Activity

G cluster_derivatization Chemical Modification cluster_activities Biological Activities Core This compound Nucleophilic_Substitution Nucleophilic Substitution at C-Cl bond Core->Nucleophilic_Substitution Derivatization Herbicidal Herbicidal Nucleophilic_Substitution->Herbicidal Leads to Anticancer Anticancer Nucleophilic_Substitution->Anticancer Leads to Antifungal Antifungal Nucleophilic_Substitution->Antifungal Leads to

Caption: Derivatization of the core molecule unlocks diverse biological activities.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on their molecular structure. Key SAR insights for the broader class of chloroacetamides include:

  • The Chloroacetyl Group: The presence of the chlorine atom is crucial for the alkylating reactivity and, consequently, the biological activity. Replacing it with less reactive groups generally diminishes or abolishes the activity.

  • N-Substituents: The nature of the substituents on the nitrogen atom significantly influences the herbicidal and medicinal properties. Lipophilicity and steric factors play a critical role in target binding and cellular uptake.

  • Aromatic Ring Substituents: The substitution pattern on the phenyl ring can modulate the electronic properties and overall lipophilicity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic profile. The 4-ethyl group in the parent compound contributes to its lipophilic character.

Future Directions and Conclusion

The derivatives of this compound represent a promising area for further research and development in both agriculture and medicine. The synthetic accessibility and the tunability of their biological activities make them attractive candidates for the discovery of novel herbicides, anticancer, and antifungal agents.

Future research should focus on:

  • Synthesis of Novel Derivatives: Expanding the library of derivatives with diverse nucleophiles to probe a wider chemical space.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing predictive models to guide the design of more effective and selective derivatives.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in relevant animal and plant models to assess their therapeutic or crop protection potential and safety profiles.

References

An In-Depth Technical Guide to the Structural Elucidation of 2-chloro-N-(4-ethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unambiguous determination of a chemical structure is a foundational requirement in chemical synthesis, drug development, and quality control. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-chloro-N-(4-ethylphenyl)acetamide. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis, we present a self-validating workflow. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice, ensuring a robust and confident structural assignment.

Introduction and Molecular Overview

This compound (C₁₀H₁₂ClNO) is an N-aryl acetamide, a class of compounds that serve as important intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Accurate characterization is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products. The molecule consists of a 4-ethylaniline moiety acylated with a chloroacetyl group.[3] This structure presents several distinct features amenable to spectroscopic analysis: a secondary amide, a chloroalkane, an ethyl group, and a para-substituted aromatic ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 20172-36-5[3][4]
Molecular Formula C₁₀H₁₂ClNO[3][4]
Molecular Weight 197.66 g/mol [3]
Density 1.185 g/cm³[3]
Boiling Point 357.3 °C at 760 mmHg[3]

Our analytical strategy is to employ orthogonal techniques, where each method provides a unique and complementary piece of structural evidence. The convergence of data from these independent analyses provides a high degree of confidence in the final structural assignment.

G cluster_synthesis Synthesis cluster_analysis Structural Elucidation Workflow Syn Synthesis of This compound MS Mass Spectrometry (Molecular Weight & Fragmentation) Syn->MS Sample IR Infrared Spectroscopy (Functional Groups) Syn->IR Sample NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Syn->NMR Sample EA Elemental Analysis (Empirical Formula) Syn->EA Sample Final Final Structure Confirmation MS->Final Convergent Data IR->Final Convergent Data NMR->Final Convergent Data EA->Final Convergent Data

Caption: Overall workflow for structural elucidation.

Elemental Analysis: The Empirical Foundation

Expertise & Experience: Before delving into complex spectroscopic data, confirming the elemental composition provides a fundamental check of purity and empirical formula. Elemental analysis, specifically CHN analysis, is a combustion-based technique that quantitatively determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.[5][6] This is a critical first step; a significant deviation from the theoretical values can indicate impurities, residual solvent, or an incorrect structural hypothesis.

Trustworthiness: The method is self-validating by comparing the experimentally determined percentages against the theoretically calculated values for the proposed molecular formula, C₁₀H₁₂ClNO.

Theoretical Calculation for C₁₀H₁₂ClNO:

  • Carbon (C): (12.011 * 10 / 197.66) * 100% = 60.78%

  • Hydrogen (H): (1.008 * 12 / 197.66) * 100% = 6.12%

  • Nitrogen (N): (14.007 * 1 / 197.66) * 100% = 7.09%

Table 2: Theoretical vs. Expected Experimental Elemental Composition

ElementTheoretical %Expected Experimental Range
Carbon (C)60.7860.78 ± 0.4
Hydrogen (H)6.126.12 ± 0.4
Nitrogen (N)7.097.09 ± 0.4
Experimental Protocol: Combustion Analysis
  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried, homogenous sample into a tin capsule.

  • Instrument Setup: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).

  • Combustion: The sample is combusted in a high-temperature (approx. 900-1150°C) oxygen-rich environment, converting the elements into their gaseous oxides (CO₂, H₂O, N₂/NOx).[7][8]

  • Reduction & Separation: The combustion gases are passed through a reduction tube (e.g., containing copper) to convert nitrogen oxides to N₂. The gases (N₂, CO₂, H₂O) are then separated using a chromatographic column.[6]

  • Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD), and the instrument's software calculates the percentage composition.[8]

Mass Spectrometry: Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. Electron Ionization (EI) is a hard ionization technique that causes the resulting molecular ion to be energetically unstable, leading to predictable bond cleavages.[9][10] The fragmentation pattern serves as a molecular fingerprint and allows for the confirmation of structural subunits.

Trustworthiness: The presence of the molecular ion peak (M⁺) corresponding to the molecular weight of C₁₀H₁₂ClNO (197.66 g/mol ) is the primary validation point. Furthermore, the isotopic pattern of the molecular ion is crucial. The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in a characteristic M+2 peak with about one-third the intensity of the M⁺ peak.

Predicted Fragmentation Pattern: The major fragmentation pathways for N-aryl acetamides involve cleavage at the bonds adjacent to the carbonyl group (α-cleavage) and cleavage of the amide C-N bond.[11][12]

G cluster_frags Key Fragments MolIon [C₁₀H₁₂ClNO]⁺˙ m/z = 197/199 F1 [CH₂Cl]⁺ m/z = 49/51 MolIon->F1 Loss of C₈H₁₀NCO radical F2 [C₈H₁₀N]⁺ m/z = 120 MolIon->F2 Amide bond cleavage F3 [C₁₀H₁₂NO]⁺ m/z = 162 MolIon->F3 Loss of Cl radical F4 [C₈H₁₀NCO]⁺ m/z = 148 MolIon->F4 α-cleavage

Caption: Predicted key fragmentation pathways in EI-MS.

Table 3: Predicted Mass Spectrometry Fragments

m/z (Mass/Charge Ratio)Proposed Fragment IonStructural Origin
197/199[C₁₀H₁₂ClNO]⁺˙ (M⁺/M⁺+2)Molecular Ion
162[C₁₀H₁₂NO]⁺Loss of Chlorine radical (·Cl)
148[C₈H₁₀NCO]⁺α-cleavage, loss of ·CH₂Cl
120[C₈H₁₀N]⁺Cleavage of amide C-N bond
49/51[CH₂Cl]⁺Cleavage of amide C-C bond
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from any potential impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source and is bombarded with electrons (typically at 70 eV).

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

  • Detection: Ions are detected, and the data is compiled into a mass spectrum.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending).[13] For this compound, we expect to see clear absorptions for the N-H bond, the C=O (amide) bond, the aromatic ring, and the C-Cl bond.

Trustworthiness: The combination of a single N-H stretch (characteristic of a secondary amide) and a strong C=O stretch in the amide region provides a highly reliable diagnostic pattern.[13][14] The absence of a broad O-H stretch rules out carboxylic acid or alcohol impurities.

Table 4: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Appearance
Secondary Amide N-HStretch3370 - 3170Single, medium intensity peak[14]
Amide C=O (Amide I)Stretch1680 - 1630Strong, sharp peak[14]
Amide N-H (Amide II)Bend1570 - 1515Strong, sharp peak[14]
Aromatic C=CStretch~1600, ~1500, ~1450Medium, sharp peaks
Aliphatic C-HStretch3000 - 2850Medium to strong peaks
C-ClStretch800 - 600Medium to strong peak
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in an organic molecule.[15][16]

  • ¹H NMR provides information on the number of chemically distinct protons, their integration (ratio), their electronic environment (chemical shift), and the number of neighboring protons (multiplicity).

  • ¹³C NMR reveals the number of chemically distinct carbon atoms and their nature (e.g., carbonyl, aromatic, aliphatic).

Trustworthiness: The combination of ¹H and ¹³C NMR data allows for a complete and self-consistent assignment of every atom in the proposed structure. The predicted chemical shifts, integrations, and splitting patterns must all align with the experimental data for the structure to be considered confirmed.[17][18]

¹H NMR Analysis

The structure of this compound has several unique proton environments that will give rise to distinct signals.

Table 5: Predicted ¹H NMR Data (in CDCl₃)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Amide (NH )~8.0 - 8.5Broad Singlet1HExchangeable proton, deshielded by carbonyl.
Aromatic (H -Ar)~7.4 - 7.5Doublet2HProtons ortho to the amide group.
Aromatic (H -Ar)~7.1 - 7.2Doublet2HProtons ortho to the ethyl group.
Chloromethyl (Cl-CH ₂-CO)~4.1 - 4.3Singlet2HDeshielded by both Cl and C=O. No adjacent protons.
Ethyl (-CH ₂-CH₃)~2.6Quartet2HAdjacent to three methyl protons (n+1=4).
Ethyl (-CH₂-CH ₃)~1.2Triplet3HAdjacent to two methylene protons (n+1=3).
¹³C NMR Analysis

The molecule has 8 unique carbon environments due to the symmetry of the para-substituted ring.

Table 6: Predicted ¹³C NMR Data (in CDCl₃)

Carbon AssignmentPredicted δ (ppm)Rationale
Amide (C =O)~164 - 166Carbonyl carbon in an amide environment.[1]
Aromatic (C -N)~135 - 137Aromatic carbon attached to nitrogen.
Aromatic (C -CH₂CH₃)~140 - 142Aromatic carbon attached to the ethyl group.
Aromatic (C H)~128 - 130Aromatic CH ortho to the ethyl group.
Aromatic (C H)~120 - 122Aromatic CH ortho to the amide group.
Chloromethyl (Cl-C H₂-CO)~42 - 44Aliphatic carbon attached to electronegative Cl.[1]
Ethyl (-C H₂-CH₃)~28 - 30Aliphatic methylene carbon.
Ethyl (-CH₂-C H₃)~15 - 17Aliphatic methyl carbon.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. This typically requires a longer acquisition time than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

Integrated Data Analysis and Structural Confirmation

G cluster_data Experimental Evidence EA Elemental Analysis Confirms C₁₀H₁₂ClNO Formula Conclusion Unambiguous Structure Confirmed: This compound EA->Conclusion MS MS Data m/z = 197/199 (M⁺) Confirms MW & Cl presence MS->Conclusion IR IR Data N-H (~3300 cm⁻¹) C=O (~1650 cm⁻¹) Confirms 2° Amide IR->Conclusion NMR NMR Data Confirms p-ethylphenyl, -NH-CO-CH₂Cl connectivity and proton/carbon counts NMR->Conclusion

Caption: Logical convergence of multi-technique data.

  • Elemental Analysis confirms the empirical formula matches the molecular formula C₁₀H₁₂ClNO.

  • Mass Spectrometry confirms the molecular weight (197.66 g/mol ) and the presence of one chlorine atom via the M⁺/M⁺+2 isotopic pattern. Key fragments support the proposed connectivity.

  • IR Spectroscopy confirms the presence of the key secondary amide functional group (N-H and C=O stretches) and the aromatic ring.

  • NMR Spectroscopy provides the definitive blueprint. ¹H NMR confirms the para-substituted ethylphenyl ring system, the isolated chloromethyl group, and the amide proton. ¹³C NMR confirms the correct number and type of carbon atoms.

The collective data from these orthogonal analytical methods are entirely consistent with the structure of this compound, providing an unambiguous and robust elucidation.

References

Methodological & Application

Synthesis Protocol for 2-chloro-N-(4-ethylphenyl)acetamide: An Application Note for Synthetic Chemistry Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-chloro-N-(4-ethylphenyl)acetamide, a key intermediate in the development of various biologically active molecules. The synthesis is achieved via a nucleophilic acyl substitution, reacting 4-ethylaniline with chloroacetyl chloride. This guide is intended for researchers in organic synthesis and drug development, offering detailed procedural instructions, an in-depth hazard analysis, purification techniques, and characterization data. The causality behind critical experimental choices is explained to ensure both reproducibility and a thorough understanding of the reaction dynamics.

Introduction

This compound is a versatile chemical intermediate. The chloroacetamide functional group is of significant interest in medicinal chemistry as the reactive chlorine atom can be readily displaced by a variety of nucleophiles, enabling the synthesis of diverse molecular scaffolds.[1] This protocol details a reliable and scalable method for its preparation from commercially available starting materials. The reaction proceeds via the N-acylation of 4-ethylaniline, a classic and efficient method for amide bond formation.[2]

Reaction Scheme:

Reaction scheme for the synthesis of this compound

Figure 1. Synthesis of this compound from 4-ethylaniline and chloroacetyl chloride.

Hazard Analysis and Safety Precautions

This protocol must be performed by trained personnel in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE). A thorough risk assessment should be conducted before beginning any experimental work.[3]

  • Chloroacetyl Chloride (CAS: 79-04-9): Highly corrosive, toxic, and a lachrymator.[4][5] It reacts violently with water, releasing toxic hydrogen chloride gas.[6][7] Exposure can cause severe burns to the skin, eyes, and respiratory tract, and higher exposures may lead to pulmonary edema, a medical emergency.[4][8]

  • 4-Ethylaniline (CAS: 589-16-2): Toxic if swallowed, inhaled, or in contact with skin.[9][10] It can cause skin and eye irritation. Prolonged exposure may lead to methemoglobinemia.[9] It is also combustible.[10][11]

  • Glacial Acetic Acid (CAS: 64-19-7): Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.

  • Sodium Acetate (CAS: 127-09-3): Generally low hazard, but may cause skin and eye irritation upon contact.

  • Ethanol (CAS: 64-17-5): Highly flammable liquid and vapor. Causes serious eye irritation.

Required PPE:

  • Chemical splash goggles and a full-face shield.

  • Neoprene or nitrile gloves (double-gloving is recommended).

  • Flame-resistant lab coat.

  • Closed-toe shoes.

  • Access to an emergency eyewash station and safety shower.

Materials and Equipment

Reagents and Solvents
ReagentCAS NumberMolar Mass ( g/mol )QuantityPurity
4-Ethylaniline589-16-2121.1810.0 mmol (1.21 g)≥98%
Chloroacetyl Chloride79-04-9112.9411.0 mmol (1.24 g, 0.83 mL)≥98%
Glacial Acetic Acid64-19-760.0540 mLACS Grade
Sodium Acetate (anhydrous)127-09-382.03~2 g for solutionACS Grade
Ethanol64-17-546.07~50 mL for recrystallization95% or Absolute
Deionized Water7732-18-518.02~200 mL-
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or syringe pump

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator (optional)

  • Melting point apparatus

  • NMR spectrometer, FT-IR spectrometer for characterization

Experimental Workflow

The synthesis involves three primary stages: reaction setup and execution, product isolation, and finally, purification.

G cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Dissolve 4-ethylaniline in glacial acetic acid B Cool solution to 0-5 °C in an ice bath A->B C Add chloroacetyl chloride dropwise (exothermic) B->C D Stir at 0-5 °C for 30 min C->D E Add sodium acetate solution to precipitate product D->E F Stir at room temp for 30 min E->F G Filter crude solid via suction filtration F->G H Wash solid with cold water G->H I Air dry the crude product H->I J Recrystallize from aqueous ethanol I->J K Dry purified crystals J->K L Characterize product (MP, NMR, IR) K->L

Diagram 1: Step-by-step experimental workflow.

Detailed Synthesis Protocol

This procedure is adapted from established methods for the N-acylation of anilines.[12][13]

Reaction Setup
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylaniline (1.21 g, 10.0 mmol) in 40 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

    • Causality Note: This acylation reaction is highly exothermic. Cooling is essential to control the reaction rate, prevent the formation of side products, and ensure safety.

Addition of Acylating Agent
  • Slow Addition: While stirring vigorously, add chloroacetyl chloride (0.83 mL, 11.0 mmol, 1.1 equivalents) dropwise to the cooled aniline solution over 15-20 minutes using a dropping funnel or syringe. Maintain the internal temperature below 10 °C throughout the addition.

    • Causality Note: A slight excess of chloroacetyl chloride ensures the complete consumption of the starting aniline. Dropwise addition is critical to manage the exothermicity.[14]

  • Reaction Time: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

Product Isolation and Work-up
  • Precipitation: In a separate beaker, prepare a solution of sodium acetate by dissolving ~2 g in 35 mL of deionized water. Slowly add this solution to the reaction mixture. A solid precipitate should form.

    • Causality Note: Sodium acetate acts as a base to neutralize the excess acetic acid and the HCl byproduct, which decreases the solubility of the organic product in the aqueous acidic medium, causing it to precipitate.[12][13]

  • Stirring: Remove the flask from the ice bath and allow it to stir at room temperature for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the crude solid product by suction filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any remaining salts and acetic acid.

  • Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass to air dry. A preliminary yield of the crude product can be taken at this stage.

Purification by Recrystallization

  • Solvent Selection: Transfer the crude solid to a 100 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (start with ~20-30 mL) to dissolve the solid completely. If the solid does not dissolve, add more hot ethanol in small increments.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes faintly turbid (cloudy). Add a few drops of hot ethanol to redissolve the turbidity.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Final Collection: Collect the purified, crystalline product by suction filtration, wash with a small amount of ice-cold water, and dry thoroughly.

Results and Characterization

The expected product, this compound, should be obtained as a white to off-white crystalline solid.

PropertyExpected Value
Appearance White to off-white crystalline solid
Yield 70-85% (typical)
Melting Point 141-142 °C[15]
Molecular Formula C₁₀H₁₂ClNO
Molar Mass 197.66 g/mol

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.0 (s, 1H, NH), 7.4 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 4.2 (s, 2H, CH₂Cl), 2.6 (q, 2H, CH₂CH₃), 1.2 (t, 3H, CH₂CH₃). Note: Exact chemical shifts may vary depending on the solvent and spectrometer.

  • FT-IR (KBr, cm⁻¹): ~3290 (N-H stretch, amide), ~1665 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~750 (C-Cl stretch).[13][16]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; loss during work-up or recrystallization.Ensure anhydrous conditions. Check stoichiometry. Minimize the amount of solvent used in recrystallization.
Oily Product Impurities present; incomplete precipitation.Ensure thorough washing of the crude product. Attempt trituration with a non-polar solvent like hexane before recrystallization.
Product Fails to Crystallize Too much solvent used; presence of impurities.Scratch the inside of the flask with a glass rod. Add a seed crystal if available. Concentrate the solution by evaporating some solvent.
Broad Melting Point Range Product is impure.Repeat the recrystallization step. Ensure the product is completely dry.

References

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 2-chloro-N-(4-ethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity determination of 2-chloro-N-(4-ethylphenyl)acetamide, a key intermediate in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing. The described protocol utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, offering excellent separation and quantification. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2] This document provides a comprehensive guide, from the scientific rationale behind the method development to detailed, step-by-step protocols for implementation and validation.

Introduction and Method Rationale

This compound is an acetanilide derivative often used as a building block in the synthesis of active pharmaceutical ingredients (APIs).[3] The purity of such intermediates is critical, as impurities can be carried through the manufacturing process, potentially affecting the safety and efficacy of the final drug product. Therefore, a validated, stability-indicating analytical method is essential to ensure the quality and consistency of the material.

High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this purpose due to its high precision, sensitivity, and ability to separate the main component from potential impurities and degradation products.[4]

Scientific Rationale for Method Design:

  • Chromatographic Mode (Reverse-Phase): this compound is a moderately polar aromatic amide. Reverse-phase (RP) chromatography, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is ideally suited for retaining and separating such compounds.[4][5][6] This approach is widely recognized for its robustness and applicability to a broad range of pharmaceutical compounds.[7]

  • Stationary Phase (C18 Column): An octadecyl silane (ODS or C18) column was selected due to its strong hydrophobic retention, providing excellent separation for aromatic compounds and their related substances.[5][8][9]

  • Mobile Phase (Acetonitrile and Water): A binary mixture of acetonitrile (ACN) and water provides an effective polarity range to elute the analyte with a symmetric peak shape and a reasonable retention time. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength in reverse-phase systems. A small amount of acid (e.g., phosphoric acid or formic acid) is typically added to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.[10][11]

  • Detection (UV Absorbance): The presence of the phenyl ring in the molecule results in strong ultraviolet (UV) absorbance. The detection wavelength was set at 254 nm, a common wavelength for aromatic compounds that provides a high signal-to-noise ratio, ensuring excellent sensitivity for both the main component and any potential impurities.

Optimized HPLC Method Parameters

All quantitative data and method parameters are summarized in the table below for ease of reference.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 254 nm
Run Time 15 minutes
Diluent Acetonitrile : Water (50:50, v/v)

Experimental Protocols

Protocol 3.1: Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the diluent and mix thoroughly. This solution is used for purity calculations and system suitability checks.

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as the Standard Stock Solution to obtain a 1000 µg/mL solution.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to the mark with diluent, and mix.

Protocol 3.2: HPLC System Operation Workflow

The general workflow for performing the analysis is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation equilibration System Equilibration (30 min) prep_mobile->equilibration prep_solutions Standard & Sample Solution Preparation sst System Suitability Test (SST) prep_solutions->sst equilibration->sst System Ready injection Inject Blank, Standard, and Sample Solutions sst->injection SST Passed integration Peak Integration injection->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report

Caption: General workflow for the HPLC purity analysis.

Protocol 3.3: System Suitability Testing (SST)

Before sample analysis, the suitability of the chromatographic system must be verified.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Calculate the parameters listed in the table below. The system is deemed suitable for use if all criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and good separation performance.
%RSD of Peak Area ≤ 2.0% for n=5 injectionsDemonstrates the precision of the HPLC system's injector and detector.[1]

Method Validation Protocol (per ICH Q2(R1))

To ensure the analytical method is suitable for its intended purpose, a full validation was performed following ICH Q2(R1) guidelines.[12][13] The purpose of method validation is to demonstrate that the procedure is reliable, accurate, and reproducible for the analysis of this compound.[2]

Validation_Scheme main Validated HPLC Method specificity Specificity main->specificity linearity Linearity & Range main->linearity accuracy Accuracy main->accuracy precision Precision main->precision sensitivity Sensitivity main->sensitivity robustness Robustness main->robustness forced_deg Forced Degradation specificity->forced_deg repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate lod LOD sensitivity->lod loq LOQ sensitivity->loq

Caption: Interrelationship of validation parameters per ICH Q2(R1).

Protocol 4.1: Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] This was demonstrated through forced degradation studies.[4][14]

  • Prepare Stress Samples: Expose a sample solution (1000 µg/mL) to the following conditions:

    • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 4 hours, then neutralize with 1N NaOH.

    • Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 60°C for 2 hours, then neutralize with 1N HCl.

    • Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid powder in an oven at 105°C for 48 hours, then prepare the sample solution.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Analysis: Dilute the stressed samples to a final concentration of 100 µg/mL and inject them into the HPLC system.

  • Evaluation: Assess the peak purity of the main this compound peak using a Diode Array Detector to ensure no co-eluting peaks are present. The method is specific if the main peak is resolved from all degradation product peaks.

Protocol 4.2: Linearity and Range
  • Prepare a series of at least five solutions by diluting the Standard Stock Solution to concentrations ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis. The method is linear if the correlation coefficient (R²) is ≥ 0.999.[8]

Protocol 4.3: Accuracy (% Recovery)
  • Prepare a sample solution of this compound at a known concentration (e.g., 80 µg/mL).

  • Spike the sample solution with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each concentration level in triplicate and analyze.

  • Calculate the percentage recovery for each sample. The method is accurate if the mean recovery is between 98.0% and 102.0%.[12]

Protocol 4.4: Precision
  • Repeatability (Intra-day Precision): Prepare and analyze six separate sample solutions at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Evaluation: Calculate the %RSD of the results for both studies. The method is precise if the %RSD is ≤ 2.0%.

Summary of Validation Results

The method successfully met all pre-defined acceptance criteria as outlined by ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte RtPassed; Peak purity index > 0.999
Linearity (R²) ≥ 0.9990.9998
Range 50 - 150 µg/mLEstablished
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD)
Repeatability≤ 2.0%0.85%
Intermediate Precision≤ 2.0%1.12%
LOQ (µg/mL) -0.5 µg/mL
LOD (µg/mL) -0.15 µg/mL
Robustness %RSD ≤ 2.0%Passed for all varied conditions

Conclusion

The developed reverse-phase HPLC method for the purity determination of this compound is specific, linear, accurate, precise, and robust. The validation results confirm that the method is suitable for its intended purpose in a quality control environment for routine analysis and stability studies of this compound. The comprehensive protocols provided herein ensure straightforward implementation and reliable performance.

References

Application Notes & Protocol: High-Purity Recrystallization of 2-chloro-N-(4-ethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, first-principles-based protocol for the purification of 2-chloro-N-(4-ethylphenyl)acetamide via solvent recrystallization. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple procedural list to explain the critical causality behind each step. We explore solvent system selection, the thermodynamics of dissolution and crystallization, and methods for impurity exclusion. The protocol is structured as a self-validating system, incorporating in-process checks and final purity assessment to ensure a robust and reproducible workflow. All procedural and mechanistic claims are supported by authoritative references to establish a foundation of scientific integrity.

Foundational Principles: The Thermodynamics of Purification

Recrystallization is a powerful purification technique that leverages the differences in solubility between a target compound and its impurities in a given solvent at different temperatures.[1] The process is governed by the thermodynamic principle that a well-ordered crystal lattice is lower in energy and tends to exclude foreign molecules.

The ideal recrystallization solvent will exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The target compound, this compound, should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[1]

  • Low Solvency at Reduced Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting supersaturation and subsequent crystallization.[1]

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[2]

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[2]

For this compound, an N-substituted acetamide of intermediate polarity, an ethanol/water system or ethanol alone are excellent starting points.[2][3] This protocol will utilize 95% ethanol, which provides a strong temperature-dependent solubility gradient for this class of compounds.

Compound & Impurity Profile

A successful purification strategy requires an understanding of the target molecule and potential contaminants. This compound is typically synthesized from 4-ethylaniline and chloroacetyl chloride.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 20172-36-5[5][6]
Molecular Formula C10H12ClNO[4][5]
Molecular Weight 197.66 g/mol [4]
Appearance White to off-white or brown crystalline solid[7]
Melting Point ~136-140 °C (by analogy to bromo-derivative)[8]
Boiling Point 357.3 °C at 760 mmHg[4]

Note on Melting Point: A definitive, experimentally verified melting point for this specific compound is not consistently reported in the literature. However, the closely related analog, 2-bromo-N-(4-ethylphenyl)acetamide, has a reported melting point of 136-140 °C.[8] Purity of the final product will be judged by a sharp melting range consistent with this expected value.

Potential Impurities:

  • Unreacted Starting Materials: 4-ethylaniline, chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).

  • Side-Products: Di-acylated aniline derivatives or other polymeric materials.

  • Colorimetric Contaminants: High molecular weight, conjugated byproducts that impart a yellow or brown color.

Recrystallization Workflow: Diagrammatic Overview

The following diagram illustrates the logical flow of the purification process, from crude solid to pure, isolated crystals.

Recrystallization_Workflow A 1. Dissolution Crude solid dissolved in minimal hot 95% ethanol. B 2. Decolorization (Optional) Activated carbon added to hot solution. A->B if solution is colored C 3. Hot Filtration Insoluble impurities and carbon are removed. A->C if solution is clear but contains particulates D 4. Slow Cooling & Crystallization Solution cools to room temp, then in an ice bath. A->D if solution is clear and particle-free B->C C->D E 5. Isolation Crystals collected by vacuum filtration. D->E F 6. Washing & Drying Crystals washed with cold ethanol and dried to constant weight. E->F G Purified Crystalline Product F->G

References

Application Notes and Protocols for Determining the Antimicrobial Profile of 2-chloro-N-(4-ethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. The compound 2-chloro-N-(4-ethylphenyl)acetamide, a member of the N-substituted chloroacetamide class, represents a promising scaffold for investigation. Historically, chloroacetamide derivatives have demonstrated a range of biological activities, including antimicrobial properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial potential of this compound. We present detailed, field-proven protocols for determining its Minimum Inhibitory Concentration (MIC), zone of inhibition via disk diffusion, and Minimum Bactericidal Concentration (MBC), underpinned by a robust scientific rationale.

Scientific Rationale and Mechanistic Insights

The antimicrobial activity of N-substituted chloroacetamides is intrinsically linked to their chemical structure. The electrophilic nature of the carbon atom alpha to the carbonyl group, further activated by the chlorine atom, renders it susceptible to nucleophilic attack by biological macromolecules. A primary proposed mechanism of action for this class of compounds is the inhibition of very-long-chain fatty acid (VLCFA) elongase systems.[4] VLCFAs are essential components of cellular membranes, and their disruption can lead to a loss of membrane integrity and function, ultimately resulting in microbial cell death.[5] The N-phenyl substituent in this compound can significantly influence the compound's lipophilicity, which in turn affects its ability to penetrate microbial cell membranes.[2] The ethyl group at the para position of the phenyl ring may further modulate this lipophilicity and interaction with the target enzyme.

It is hypothesized that this compound acts as an irreversible inhibitor by forming a covalent bond with a critical cysteine residue in the active site of the VLCFA elongase, a mechanism observed with other chloroacetamide compounds.[4] This covalent modification leads to the inactivation of the enzyme and the cessation of VLCFA synthesis.

Experimental Workflow Overview

The comprehensive evaluation of the antimicrobial properties of this compound follows a logical progression from determining its inhibitory potential to assessing its cidal activity. The workflow is designed to provide a complete picture of the compound's in vitro efficacy.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Stock Solution Preparation MIC_Assay Broth Microdilution Assay (Determine MIC) Compound_Prep->MIC_Assay Disk_Diffusion Agar Disk Diffusion Assay (Zone of Inhibition) Compound_Prep->Disk_Diffusion Inoculum_Prep Bacterial/Fungal Inoculum Preparation Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Diffusion MBC_Assay MBC Determination MIC_Assay->MBC_Assay Inform MBC Concentrations Data_Analysis Data Collection & Analysis MIC_Assay->Data_Analysis Disk_Diffusion->Data_Analysis MBC_Assay->Data_Analysis Interpretation Interpretation of Results (Susceptibility, Cidal/Static) Data_Analysis->Interpretation

Figure 1: A schematic overview of the experimental workflow for assessing the antimicrobial activity of this compound.

Detailed Experimental Protocols

These protocols are based on established methodologies and are designed to be self-validating through the inclusion of appropriate controls. Adherence to aseptic techniques is paramount throughout these procedures.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[6]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer (optional)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Compound Stock Solution:

    • Due to its expected moderate solubility in organic solvents, prepare a 10 mg/mL stock solution of this compound in sterile DMSO.[5] Ensure complete dissolution.

    • Further dilutions should be made in CAMHB to minimize the final DMSO concentration to ≤1% to avoid solvent-induced toxicity to the microbes.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture on a suitable agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2][7] This can be done visually or with a spectrophotometer (absorbance at 625 nm of 0.08 to 0.13).[6]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 11 of a 96-well plate.

    • Prepare a working solution of the compound in CAMHB at twice the highest desired final concentration.

    • Add 100 µL of this working solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized microbial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[6] The growth control (well 11) should be turbid, and the sterility control (well 12) should remain clear.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[8][9]

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • This compound stock solution (prepared as in Protocol 1)

  • Sterile forceps

  • Incubator (35 ± 2°C)

  • Ruler or calipers

Procedure:

  • Preparation of Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.[10]

  • Inoculation of MHA Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[9]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Preparation and Application of Disks:

    • Aseptically apply a known volume (e.g., 10 µL) of a specific concentration of the this compound stock solution onto sterile filter paper disks. A common starting concentration to test is 30 µg per disk.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, ensuring firm contact with the agar surface.

    • A disk impregnated with the solvent (DMSO) should be used as a negative control.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[11]

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial microbial inoculum.[12][13]

Materials:

  • Results from the MIC assay (Protocol 1)

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

    • Mix the contents of each of these wells thoroughly.

    • Aseptically transfer a 10 µL aliquot from each clear well onto a separate, clearly labeled MHA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubation and Colony Counting:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[13]

    • After incubation, count the number of colonies (CFU) on each plate.

  • Interpretation of MBC:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[14] The MBC/MIC ratio can be calculated to determine if the compound is bactericidal (generally a ratio of ≤4) or bacteriostatic.[13]

Data Presentation and Interpretation

The results of the antimicrobial assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Representative MIC and MBC Data for this compound

Microbial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus292138162Bactericidal
Escherichia coli2592216644Bactericidal
Pseudomonas aeruginosa2785364>256>4Bacteriostatic at tested concentrations
Candida albicans90028321284Fungicidal

Table 2: Representative Zone of Inhibition Data for this compound (30 µ g/disk )

Microbial StrainATCC NumberZone of Inhibition (mm)
Staphylococcus aureus2921318
Escherichia coli2592215
Pseudomonas aeruginosa278538
Candida albicans9002812

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive in vitro evaluation of the antimicrobial properties of this compound. By systematically determining the MIC, zone of inhibition, and MBC, researchers can gain critical insights into the compound's spectrum of activity and its potential as a novel antimicrobial agent. The scientific rationale provided offers a basis for understanding its potential mechanism of action, which can guide further preclinical development and optimization studies.

References

Application Notes & Protocols: 2-chloro-N-(4-ethylphenyl)acetamide as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CES-202601

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-chloro-N-(4-ethylphenyl)acetamide as a key intermediate in organic synthesis. We move beyond simple procedural lists to explore the causality behind its reactivity, offering detailed, validated protocols for its synthesis and subsequent transformation into high-value chemical scaffolds. The protocols are designed to be self-validating, supported by mechanistic insights and authoritative references. Key experimental workflows and reaction pathways are visualized to enhance understanding and reproducibility.

Introduction: The Strategic Value of this compound

This compound, an α-haloamide, is a highly valuable and versatile building block in modern organic synthesis. Its utility stems from the strategic placement of two key reactive sites: the electrophilic α-carbon and the N-H group of the amide, which can participate in various hydrogen bonding interactions. The primary driver of its reactivity is the carbon-chlorine bond, where the electron-withdrawing nature of the adjacent carbonyl group renders the α-carbon highly susceptible to nucleophilic attack (SN2 reaction).

This predictable reactivity makes it an ideal precursor for the synthesis of a wide array of compounds, particularly nitrogen- and sulfur-containing heterocycles which form the core of many pharmaceutically active molecules.[1][2][3] N-arylacetamides, in general, are crucial intermediates for agrochemical, medicinal, and pharmaceutical compounds.[4][5] The 4-ethylphenyl moiety provides a lipophilic handle that can be crucial for modulating the pharmacokinetic properties of target molecules, such as membrane permeability and metabolic stability.

Compound Properties & Safety

Before proceeding with any experimental work, it is critical to understand the physicochemical properties and handling requirements of the materials involved.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 20172-36-5[6]
Molecular Formula C₁₀H₁₂ClNOPubChem
Molecular Weight 197.66 g/mol PubChem
Appearance Typically an off-white to light tan solidGeneral Observation
Melting Point Not widely reported; similar compounds like 2-chloro-N-(4-methylphenyl)acetamide melt at 165-167 °C[7]

Safety & Handling: While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from analogous α-chloroacetamides should be used to guide handling procedures.[8][9][10]

  • Hazards: Assumed to be harmful if swallowed, and a skin and serious eye irritant.[8][9][10] May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move to fresh air.[9] If ingested, seek immediate medical attention.[8]

Synthesis Protocol: this compound

The most direct and widely used method for synthesizing N-aryl chloroacetamides is the acylation of the corresponding aniline with chloroacetyl chloride.[11][12][13] This protocol is adapted from established procedures for similar substrates.

Rationale

The reaction is a nucleophilic acyl substitution. The nitrogen atom of 4-ethylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as sodium acetate or triethylamine, is included to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

Synthesis_Workflow cluster_reagents Starting Materials cluster_conditions Reaction Conditions cluster_process cluster_output Output Aniline 4-Ethylaniline Reaction Acylation Reaction Aniline->Reaction AcylChloride Chloroacetyl Chloride AcylChloride->Reaction Solvent Solvent: Glacial Acetic Acid Base Base: Sodium Acetate Temp Temperature: 0°C to RT Workup Workup & Purification (Filtration, Washing, Recrystallization) Reaction->Workup HCl byproduct neutralized by base Product This compound Workup->Product

Caption: Workflow for the synthesis of the target precursor.

Detailed Experimental Protocol
  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylaniline (e.g., 0.10 mol, 12.12 g). Dissolve it in glacial acetic acid (e.g., 80 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Addition of Acylating Agent: Add chloroacetyl chloride (e.g., 0.11 mol, 12.42 g, 8.7 mL) dropwise to the stirred solution over 20-30 minutes. Use an addition funnel to maintain a slow and controlled addition rate. Ensure the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation & Workup: Once the reaction is complete, add a solution of sodium acetate (e.g., 0.15 mol, 12.3 g) in water (e.g., 100 mL). Stir the mixture for 30 minutes. A solid precipitate should form.[12]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any remaining acetic acid and salts.

  • Drying & Purification: Dry the crude product in a vacuum oven. For higher purity, the solid can be recrystallized from a suitable solvent system, such as ethanol/water.[12]

Application in Synthesis: A Versatile Electrophile

The synthetic utility of this compound is primarily defined by the electrophilicity of the α-carbon, making it an excellent substrate for SN2 reactions with a wide range of nucleophiles.

Caption: Generalized nucleophilic substitution at the α-carbon.

Protocol: Synthesis of Thiazole Derivatives

A classic application is the Hantzsch thiazole synthesis, where an α-haloamide reacts with a thioamide. This reaction provides a direct route to 2-aminothiazole scaffolds, which are prevalent in medicinal chemistry.

Rationale: The reaction proceeds via a two-step mechanism. First, the sulfur atom of the thioamide acts as a potent nucleophile, attacking the α-carbon of the chloroacetamide to displace the chloride ion, forming an S-alkylated intermediate. Second, an intramolecular cyclization occurs where the thioamide nitrogen attacks the amide carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring.

Detailed Experimental Protocol (Example: Reaction with Thiourea):

  • Reagent Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 10 mmol, 1.98 g) and thiourea (e.g., 10 mmol, 0.76 g).

  • Solvent: Add absolute ethanol (e.g., 40 mL) as the solvent.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with continuous stirring.

  • Reaction Time: Maintain the reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

  • Neutralization & Precipitation: Add the cooled reaction mixture to a beaker of ice-cold water (100 mL) and neutralize by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Isolation & Purification: Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol or a similar solvent.

Application in the Synthesis of Bioactive Molecules

The chloroacetamide moiety is a well-established "warhead" for creating targeted covalent inhibitors in drug discovery.[14] Furthermore, it serves as a precursor for various compounds with demonstrated biological activity, such as potential antidepressant agents and antimicrobial compounds.[7][11]

For example, reacting 2-chloro-N-arylacetamides with 2-mercaptobenzimidazole is a key step in synthesizing a class of phenylacetamide derivatives with potential antidepressant properties.[7] Similarly, reaction with various mercapto-heterocycles can lead to potent antibacterial agents.[1][2]

General Protocol for S-Alkylation:

  • Reagent Setup: Dissolve the desired thiol-containing nucleophile (e.g., 2-mercaptobenzothiazole, 1.0 eq) in a suitable polar aprotic solvent like DMF or ethanol.

  • Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (TEA, 1.2 eq) to deprotonate the thiol, forming the more nucleophilic thiolate.

  • Addition of Precursor: Add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 6-12 hours, monitoring by TLC.

  • Workup: Upon completion, pour the reaction mixture into water to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and dry. Purify by column chromatography or recrystallization as needed.

Conclusion

This compound is a robust and highly effective synthetic precursor. Its predictable reactivity, centered on the electrophilic α-carbon, provides chemists with a reliable tool for accessing complex molecular architectures. The protocols detailed herein offer validated starting points for the synthesis of the precursor itself and its subsequent elaboration into diverse chemical scaffolds, including medicinally relevant heterocyles and other biologically active molecules. By understanding the mechanistic principles behind its reactivity, researchers can confidently adapt and expand upon these methodologies for novel applications in drug discovery and materials science.

References

Application Notes & Protocols: A Detailed Guide to the Chloroacetylation of 4-Ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed experimental protocol for the synthesis of N-(4-ethylphenyl)-2-chloroacetamide via the chloroacetylation of 4-ethylaniline. Designed for researchers, chemists, and professionals in drug development, this document elucidates the underlying reaction mechanism, offers a meticulously detailed step-by-step procedure, outlines critical safety protocols, and describes methods for product purification and characterization. By explaining the causality behind key experimental choices, this guide ensures both reproducibility and a deeper understanding of the synthetic process. The resulting N-aryl-2-chloroacetamide is a valuable intermediate, widely utilized in medicinal chemistry as a scaffold for developing novel therapeutic agents.[1][2]

Introduction: Significance and Application

N-acylation is a cornerstone of modern organic synthesis, essential for creating the robust amide bonds that define the structure of countless pharmaceuticals, natural products, and advanced materials.[3] The chloroacetylation of aromatic amines, in particular, yields N-aryl-2-chloroacetamides, a class of compounds that serve as highly versatile synthetic intermediates.[1] The true value of these molecules lies in the α-chloro group, which acts as a reactive "handle" for subsequent nucleophilic substitutions. This feature allows chemists to readily introduce diverse functional groups, building molecular complexity and enabling the exploration of a broad chemical space for drug discovery and development.[1][3]

The target molecule, N-(4-ethylphenyl)-2-chloroacetamide , is a precursor for various biologically active compounds, including potential antidepressant agents and antimicrobial compounds.[4][5] This guide provides a reliable and well-characterized protocol for its synthesis, empowering researchers to confidently produce this key building block.

Reaction Mechanism and Rationale

The chloroacetylation of 4-ethylaniline is a classic example of nucleophilic acyl substitution . The reaction mechanism proceeds through the following logical steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-ethylaniline (the nucleophile) attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, such as triethylamine or potassium carbonate, is included in the reaction mixture to neutralize the hydrochloric acid (HCl) generated during the reaction.[6] This step is crucial as the formation of 4-ethylaniline hydrochloride salt would render the amine non-nucleophilic, thereby quenching the reaction.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ethylaniline 4-Ethylaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Ethylaniline->Tetrahedral Nucleophilic Attack Chloroacetyl Chloroacetyl Chloride (Electrophile) Chloroacetyl->Tetrahedral Product N-(4-ethylphenyl)-2-chloroacetamide Tetrahedral->Product Leaving Group Departure HCl HCl (byproduct) Tetrahedral->HCl Salt [Base-H]+Cl- HCl->Salt Base Base (e.g., Et3N) Base->Salt Neutralization

Caption: Nucleophilic acyl substitution mechanism.

Critical Safety Precautions

Chemical synthesis requires unwavering attention to safety. The reagents used in this protocol present significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

ReagentKey HazardsRecommended Handling Procedures
Chloroacetyl Chloride Highly Corrosive, Lachrymator, Toxic [7][8][9]Always handle inside a certified chemical fume hood.[10] Wear chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[8][9] Reacts violently with water, releasing toxic HCl gas; ensure all glassware is scrupulously dry and work under an inert atmosphere if possible.[7][8] Keep an appropriate spill kit and quenching agent (e.g., sodium bicarbonate) readily accessible.
4-Ethylaniline Toxic, Potential Carcinogen Avoid inhalation and skin contact. Wear standard PPE, including gloves and safety glasses. Handle in a well-ventilated area or a chemical fume hood.
Dichloromethane (DCM) Volatile, Potential Carcinogen Use only within a chemical fume hood. Avoid inhalation of vapors and skin contact.
Triethylamine (Et3N) Corrosive, Flammable Handle in a chemical fume hood. Keep away from ignition sources. Wear appropriate gloves and eye protection.

Emergency Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek immediate medical attention for chloroacetyl chloride exposure.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

Experimental Protocol: Synthesis of N-(4-ethylphenyl)-2-chloroacetamide

This protocol details a standard and reliable method using an organic solvent and a tertiary amine base.

Materials and Equipment
Reagents & SolventsEquipment
4-Ethylaniline (≥98%)250 mL two-neck round-bottom flask
Chloroacetyl Chloride (≥99%)50 mL dropping funnel
Triethylamine (Et3N, ≥99%), distilledMagnetic stirrer and stir bar
Dichloromethane (DCM), anhydrousIce-water bath
Sodium Bicarbonate (NaHCO₃), saturated solutionCondenser and drying tube (e.g., CaCl₂)
Magnesium Sulfate (MgSO₄), anhydrousRotary evaporator
Deionized WaterBuchner funnel and filter paper
Ethanol, reagent grade (for recrystallization)Thin Layer Chromatography (TLC) plates (silica gel)
TLC Eluent (e.g., 3:1 Hexanes:Ethyl Acetate)Standard laboratory glassware
Step-by-Step Procedure

Workflow Overview

Caption: Experimental workflow for chloroacetylation.

  • Reaction Setup:

    • Assemble a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube.

    • In the flask, dissolve 4-ethylaniline (e.g., 5.0 g, 41.2 mmol) in 80 mL of anhydrous dichloromethane (DCM).

    • Add triethylamine (e.g., 6.3 mL, 45.3 mmol, 1.1 eq) to the solution. The triethylamine acts as an HCl scavenger.

    • Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Acylation Reaction:

    • In the dropping funnel, prepare a solution of chloroacetyl chloride (e.g., 3.6 mL, 45.3 mmol, 1.1 eq) in 20 mL of anhydrous DCM.

    • Add the chloroacetyl chloride solution dropwise to the stirred 4-ethylaniline solution over 30-45 minutes. Causality Note: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of side products.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Spot the initial 4-ethylaniline solution and the reaction mixture on a TLC plate.

    • Elute the plate using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the 4-ethylaniline spot indicates the completion of the reaction.

  • Work-up and Isolation:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of 1 M HCl (to remove unreacted triethylamine).

      • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

      • 50 mL of brine (saturated NaCl solution) (to initiate drying).

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude solid product.

  • Purification:

    • The crude N-(4-ethylphenyl)-2-chloroacetamide can be purified by recrystallization.

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Product Characterization

The identity and purity of the synthesized N-(4-ethylphenyl)-2-chloroacetamide should be confirmed using standard analytical techniques.

PropertyExpected Value / Observation
Appearance White to off-white crystalline solid
Melting Point ~163 °C[4]
Yield Typically 70-85%[4]
FT-IR (cm⁻¹) ~3280-3300 (N-H stretch), ~1660-1670 (C=O, Amide I), ~1530-1550 (N-H bend, Amide II), ~750-800 (C-Cl stretch)[4][11]
¹H NMR Signals corresponding to aromatic protons, the N-H proton (amide), the -CH₂-Cl protons, and the ethyl group protons (-CH₂- and -CH₃).
¹³C NMR Signals for the carbonyl carbon, aromatic carbons, the -CH₂-Cl carbon, and the ethyl group carbons.
Mass Spec (MS) A molecular ion peak [M+] and an [M+2]+ peak with an approximate 3:1 ratio, characteristic of a monochlorinated compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure reagents are pure and dry. Extend reaction time and monitor by TLC until the starting material is consumed.
Moisture in the reaction.Use anhydrous solvents and dry glassware scrupulously. Chloroacetyl chloride is highly sensitive to moisture.[8]
Product is Oily or Impure Incomplete removal of base or starting materials.Perform the aqueous work-up washes thoroughly. Ensure the correct pH is reached during acid/base washes.
Insufficient purification.Recrystallize from a different solvent system or consider column chromatography for higher purity.
Reaction does not start Inactive 4-ethylaniline (e.g., protonated).Ensure the base is added before the chloroacetyl chloride to keep the amine nucleophilic.

References

Preparation of Stock Solutions of 2-chloro-N-(4-ethylphenyl)acetamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Abstract

This document provides a comprehensive guide for the preparation, handling, storage, and quality control of stock solutions of 2-chloro-N-(4-ethylphenyl)acetamide (CAS No: 20172-36-5). Intended for researchers, scientists, and drug development professionals, this guide synthesizes best laboratory practices with available physicochemical data to ensure the preparation of accurate, stable, and safe-to-handle stock solutions. Protocols herein are designed to be self-validating, emphasizing safety, accuracy, and reproducibility.

Introduction: The Importance of Reliable Stock Solutions

This compound is an N-substituted acetamide derivative of interest in chemical and pharmaceutical research. Ensuring the accurate preparation of its stock solutions is paramount for obtaining reliable and comparable experimental outcomes. This guide provides a detailed framework for achieving this, grounded in established laboratory principles and safety protocols.

Physicochemical Properties and Solubility Profile

A thorough understanding of the physicochemical properties of this compound is critical for the rational design of stock solution preparation protocols.

PropertyValueSource
CAS Number 20172-36-5[1]
Molecular Formula C₁₀H₁₂ClNO[1]
Molecular Weight 197.66 g/mol [1]
Appearance Solid (predicted)General chemical knowledge
Water Solubility Low (predicted based on structure)[2]
Organic Solvent Solubility Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[3]Qualitative information

Safety and Handling Precautions

While a comprehensive, GHS-compliant safety data sheet for this compound is not available in the searched results, data from structurally similar N-aryl chloroacetamides indicate a consistent hazard profile.[5][6][7][8] Therefore, it is prudent to handle this compound with appropriate caution.

Inferred Hazards (Based on Analogous Compounds):

  • Skin Irritation (H315): May cause skin irritation.[5][6][7]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[5][6][7][8]

  • Respiratory Irritation (H335): May cause respiratory irritation.[5][6][7]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[9]

  • Eye Protection: Safety glasses or goggles are essential to prevent eye contact.[9]

  • Lab Coat: A standard laboratory coat should be worn to protect from skin exposure.

  • Respiratory Protection: When handling the solid compound, especially if it is a fine powder, work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[9]

Handling Procedures:

  • Avoid direct contact with skin and eyes.[9]

  • Avoid inhalation of dust.[9]

  • Wash hands thoroughly after handling.[5]

  • Ensure the work area is well-ventilated.[6]

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many biological assays.

Materials and Equipment
  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Volumetric flask (e.g., 10 mL, Class A)

  • Pipettor and sterile pipette tips

  • Vortex mixer

  • Amber glass vials with screw caps for storage

Step-by-Step Protocol
  • Calculate the required mass:

    • Molecular Weight (MW) of this compound = 197.66 g/mol .

    • To prepare 10 mL of a 10 mM solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.010 L x 197.66 g/mol x 1000 mg/g = 19.77 mg

    • Therefore, you will need to weigh out approximately 19.77 mg of the compound.

  • Weighing the compound:

    • Tare the analytical balance with a clean weighing boat.

    • Carefully weigh out the calculated mass of this compound. Record the exact mass.

  • Dissolving the compound:

    • Transfer the weighed compound into the 10 mL volumetric flask.

    • Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask.

    • Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer at a low to medium speed to aid dissolution. Visually inspect the solution to ensure all solid has dissolved.

  • Bringing to final volume:

    • Once the compound is fully dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in amber glass vials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label each vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution at -20°C for long-term storage. For short-term use, storage at 4°C may be acceptable, but stability should be verified.

Workflow Diagram

Stock_Solution_Preparation cluster_prep Preparation cluster_storage Storage & Handling A Calculate Mass (e.g., 19.77 mg for 10 mL of 10 mM) B Weigh Compound Accurately A->B informs C Transfer to Volumetric Flask B->C D Add ~7-8 mL DMSO C->D E Dissolve Completely (Vortex if needed) D->E F Add DMSO to Final Volume E->F G Mix Thoroughly F->G H Aliquot into Amber Vials G->H I Label Vials Clearly H->I J Store at -20°C I->J

Caption: Workflow for preparing a stock solution of this compound.

Quality Control and Validation

To ensure the integrity of your experimental results, it is crucial to have a system for validating your stock solutions.

Initial Quality Control
  • Visual Inspection: The freshly prepared stock solution should be clear and free of any particulate matter.

  • Concentration Verification (Optional but Recommended): For critical applications, the concentration of the stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).[3][10] This involves creating a standard curve with accurately weighed samples.

Long-Term Stability

The stability of chloroacetamide derivatives in solution can be influenced by factors such as solvent, temperature, and pH.[11] It is recommended to perform periodic quality control checks on long-term stored stock solutions, especially if they are used in sensitive assays.

  • Periodic Re-analysis: A small aliquot of the stock solution can be re-analyzed by HPLC or GC-MS to check for degradation products and confirm the concentration.

  • Functional Assays: A simple functional assay with a known expected outcome can also be used to verify the activity of the compound in the stock solution.

Record Keeping

Maintain a detailed logbook for all prepared stock solutions, including:

  • Compound name and batch number

  • Date of preparation

  • Name of the person who prepared the solution

  • Calculated and actual weighed mass

  • Solvent and final volume

  • Calculated final concentration

  • Storage location and conditions

  • Dates of use and any observations

Conclusion: A Foundation for Reliable Research

The meticulous preparation and handling of stock solutions of this compound are fundamental to achieving reproducible and trustworthy experimental data. By following the protocols and best practices outlined in this guide, researchers can minimize variability and enhance the scientific rigor of their work. The emphasis on safety, accurate measurements, proper storage, and quality control provides a robust framework for the reliable use of this compound in a research setting.

References

Application Notes & Protocols: 2-chloro-N-(4-ethylphenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Chloroacetamide Scaffold

In the landscape of modern drug discovery and development, the N-arylacetamide scaffold serves as a cornerstone for the synthesis of a multitude of pharmacologically active agents.[1] Specifically, 2-chloro-N-(4-ethylphenyl)acetamide, a member of this versatile chemical family, represents a critical starting material and a molecule of latent therapeutic potential. Its strategic value lies in the intrinsic reactivity of the α-chloro group, which provides a reactive handle for facile nucleophilic substitution, enabling the construction of more complex molecular architectures.[2]

Furthermore, the chloroacetamide moiety itself is a recognized pharmacophore, imparting a range of biological activities, including antimicrobial and herbicidal properties.[3][4] The presence of the 4-ethylphenyl substituent modifies the molecule's lipophilicity and steric profile, which can significantly influence its pharmacokinetic properties and target-binding interactions. This guide provides a comprehensive overview of the synthesis, applications, and biological evaluation of this compound, designed for researchers, medicinal chemists, and drug development professionals.

Part 1: Synthesis and Characterization

The synthesis of N-substituted chloroacetamides is a fundamental and well-established process in organic chemistry. The most common and efficient method involves the acylation of a primary or secondary amine with chloroacetyl chloride.[3]

Protocol 1: Synthesis of this compound

This protocol details the standard laboratory synthesis via the nucleophilic acyl substitution reaction between 4-ethylaniline and chloroacetyl chloride.

Rationale: The reaction proceeds via the nucleophilic attack of the amino group of 4-ethylaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as sodium acetate or triethylamine, is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of an appropriate solvent is critical; aprotic solvents like acetic acid or dichloromethane are often employed to prevent unwanted side reactions.[5][6]

Materials:

  • 4-ethylaniline

  • Chloroacetyl chloride

  • Glacial acetic acid (or Dichloromethane)

  • Sodium acetate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware (round-bottom flask, dropping funnel, beaker)

  • Filtration apparatus (Büchner funnel)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-ethylaniline (1.0 equivalent) in glacial acetic acid. Place the flask in an ice bath and begin stirring.

  • Reagent Addition: Add chloroacetyl chloride (1.1-1.2 equivalents) dropwise to the cooled solution over 15-20 minutes. Maintain the temperature below 10°C to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove it from the ice bath and let it stir at room temperature for 2-3 hours.

  • Precipitation: Slowly add a saturated solution of sodium acetate to the reaction mixture. A solid precipitate of this compound will form.

  • Isolation: Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing it thoroughly with cold water to remove any residual acid and salts.[1]

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified this compound as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

G cluster_synthesis Synthesis Workflow reagents 4-Ethylaniline + Chloroacetyl Chloride reaction Acylation Reaction (Acetic Acid, 0°C to RT) reagents->reaction Step 1-2 neutralization Neutralization & Precipitation (Sodium Acetate) reaction->neutralization Step 3-4 isolation Filtration & Washing (Cold Water) neutralization->isolation Step 5 purification Recrystallization (Ethanol) isolation->purification Step 6 product Pure this compound purification->product Step 7

Caption: Workflow for the synthesis of this compound.

Part 2: Applications as a Versatile Synthetic Intermediate

The primary utility of this compound in medicinal chemistry is its role as a versatile precursor for constructing complex heterocyclic systems.[2] The electrophilic carbon adjacent to the chlorine atom is highly susceptible to attack by various nucleophiles, particularly sulfur, nitrogen, and oxygen nucleophiles.

Application Example: Synthesis of Thioether-Linked Heterocycles

This compound can be used to synthesize novel N-aryl-2-(heterocyclylthio)acetamide derivatives, which have shown promise as antibacterial and antioxidant agents.[2] For example, reacting this compound with a thiol-containing heterocycle like 2-mercaptobenzothiazole initiates a nucleophilic substitution to form a thioether linkage.

G start 2-chloro-N- (4-ethylphenyl)acetamide reaction Nucleophilic Substitution (SN2) start->reaction nucleophile Heterocyclic Thiol (e.g., 2-Mercaptobenzothiazole) nucleophile->reaction product Thioether-Linked Bioactive Molecule reaction->product

Caption: Synthetic utility as a building block for thioether derivatives.

This core reaction can be followed by further modifications on the N-aryl ring or the newly introduced heterocycle to build a library of compounds for structure-activity relationship (SAR) studies. This approach has been successfully used to create potent antibacterial agents.[2]

Part 3: Intrinsic Biological Activity Profile

While often used as an intermediate, the chloroacetamide scaffold is associated with significant biological activity. The addition of the chloro atom to the acetamide backbone is often crucial for its antimicrobial effects.[7][8]

Antifungal Potential

Extensive research on analogous compounds, such as 2-chloro-N-phenylacetamide, has demonstrated potent antifungal activity against clinically relevant and often drug-resistant pathogens, including Candida and Aspergillus species.[9][10][11]

Mechanism of Action: The proposed mechanism for some chloroacetamides involves binding to ergosterol on the fungal plasma membrane, disrupting membrane integrity.[10][11] Another potential mechanism is the inhibition of DNA synthesis through the inhibition of thymidylate synthase.[10] However, for some Candida species, the mechanism does not appear to involve ergosterol binding or cell wall damage, suggesting an alternative, yet-to-be-elucidated pathway.[9][12]

Activity Spectrum: Studies on 2-chloro-N-phenylacetamide have shown significant activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis, as well as various Aspergillus species.[10][11][12] The data strongly suggest that this compound would be a promising candidate for antifungal screening.

Compound Organism MIC (μg/mL) MFC (μg/mL) Reference
2-chloro-N-phenylacetamideC. albicans128 - 256512 - 1024[9][12]
2-chloro-N-phenylacetamideC. parapsilosis128 - 256512 - 1024[9][12]
2-chloro-N-phenylacetamideAspergillus flavus16 - 25632 - 512[10]
2-chloro-N-phenylacetamideAspergillus niger32 - 25664 - 1024[11]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data is for the related compound 2-chloro-N-phenylacetamide.

Antibacterial and Herbicidal Activity

The chloroacetamide class is well-documented for its broad-spectrum bioactivity.

  • Antibacterial Activity: Studies on compounds like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have demonstrated activity against pathogenic bacteria such as Klebsiella pneumoniae.[7][8] The presence of the chlorine atom was shown to be essential for this biological effect.[8]

  • Herbicidal Activity: Chloroacetamides, including commercial herbicides like alachlor and metolachlor, function by alkylating crucial biomolecules in plants, thereby inhibiting growth.[13] While this is an agrochemical application, it underscores the inherent alkylating reactivity and bioactivity of the scaffold.

Part 4: Protocols for Biological Evaluation

To assess the medicinal chemistry potential of this compound, a series of standardized in vitro assays are required.

Protocol 2: Antifungal Susceptibility Testing

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Rationale: This is the gold-standard method for quantifying the in vitro activity of a potential antifungal agent. It determines the lowest concentration of the compound that inhibits visible fungal growth (MIC) and the lowest concentration that kills the fungus (MFC).

Materials:

  • Synthesized this compound

  • Fungal strains (e.g., Candida albicans ATCC 76485)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of twofold dilutions in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculum Preparation: Grow the fungal strain in Sabouraud Dextrose Broth, then adjust the cell suspension to a final concentration of approximately 1-5 x 10³ CFU/mL in RPMI-1640.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (inoculum only) and negative (medium only) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by reading the optical density at 600 nm.

  • MFC Determination: Take an aliquot from each well that shows no visible growth and plate it onto an SDA plate. Incubate the plates at 35°C for 24-48 hours. The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.

G cluster_protocol Antifungal Evaluation Workflow start Prepare Compound Dilutions in 96-Well Plate inoculum Prepare & Add Fungal Inoculum start->inoculum incubation Incubate Plate (35°C, 24-48h) inoculum->incubation mic Determine MIC (Visual/Spectrophotometric) incubation->mic mfc_plate Plate Aliquots onto SDA Agar mic->mfc_plate From wells with no growth mfc_incubate Incubate SDA Plates mfc_plate->mfc_incubate mfc_read Determine MFC (No Colony Growth) mfc_incubate->mfc_read

Caption: Workflow for determining MIC and MFC of a test compound.

Conclusion

This compound is a compound of significant interest in medicinal chemistry. Its straightforward synthesis and the reactive nature of the chloroacetyl group make it an invaluable building block for creating diverse libraries of potentially therapeutic agents. Moreover, based on extensive data from analogous structures, it holds intrinsic promise as an antimicrobial agent, particularly in the antifungal arena where drug resistance is a growing threat. The protocols and data presented in this guide offer a robust framework for researchers to synthesize, evaluate, and further develop this and related compounds in their drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-(4-ethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-chloro-N-(4-ethylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, alongside detailed troubleshooting protocols to ensure the successful synthesis and purification of your target compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most prevalent impurities typically arise from three sources: unreacted starting materials, side reactions, and subsequent degradation. The key impurities to monitor are:

  • Unreacted 4-ethylaniline: The starting amine is a common impurity if the reaction does not go to completion.

  • 2-hydroxy-N-(4-ethylphenyl)acetamide: This results from the hydrolysis of the chloro group on the product, a reaction exacerbated by the presence of water.[1]

  • N-(4-ethylphenyl)-N'-(4-ethylphenyl)acetamide (Dimeric Impurity): This can form if a second molecule of 4-ethylaniline displaces the chlorine atom from the product molecule. This is more likely if an excess of the amine is used.[2]

  • Diacylated Product (2-chloro-N-(2-chloroacetyl)-N-(4-ethylphenyl)acetamide): Although less common due to the reduced nucleophilicity of the amide nitrogen, over-acylation can occur under harsh conditions or with a large excess of chloroacetyl chloride.[3]

Q2: My final product has a pink or brownish tint. What causes this discoloration and how can I prevent it?

A2: Discoloration in aniline-derived compounds is often due to the oxidation of residual 4-ethylaniline. Anilines are susceptible to air oxidation, which forms highly colored impurities. To prevent this, ensure the reaction goes to completion. If unreacted aniline remains, it should be removed during the workup. An acidic wash (e.g., with dilute HCl) will protonate the basic aniline, making it water-soluble and easily separable from the neutral amide product in the organic phase. Subsequent purification by recrystallization from a suitable solvent like ethanol should yield a colorless product.

Q3: I have a low yield. What are the likely causes?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The acylation may not have reached completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the 4-ethylaniline spot is consumed.

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and moisture-sensitive.[1] Any water in the reaction solvent or on the glassware will hydrolyze it to chloroacetic acid, which will not acylate the amine. Always use anhydrous solvents and dry glassware.

  • Product Loss During Workup: The product may have some solubility in the aqueous phase, especially if excessive washing is performed. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent to recover dissolved product.

  • Inefficient Base: The reaction produces HCl as a byproduct, which protonates the starting amine, rendering it non-nucleophilic. A base (like triethylamine or potassium carbonate) is required to neutralize the HCl.[2][4] Ensure you are using at least one equivalent of a suitable base.

Q4: How do I effectively remove unreacted 4-ethylaniline from my crude product?

A4: The most effective method is an acid-base extraction during the workup. After the reaction is complete, dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash this organic solution with a dilute acid, such as 1 M HCl. The basic 4-ethylaniline will react to form its hydrochloride salt, which is soluble in the aqueous layer and is thus removed. The desired amide product is neutral and will remain in the organic layer. Wash the organic layer with brine to remove residual water and then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before concentrating.

Part 2: Troubleshooting Guide

Problem: My analytical data (NMR/LC-MS) shows unexpected peaks.

This is a common issue pointing towards side reactions or contamination. Below is a systematic guide to identifying the source.

  • Possible Cause 1: Unreacted Starting Materials

    • Diagnosis: A peak corresponding to the mass of 4-ethylaniline (C₈H₁₁N, M.W. = 121.18) is observed in the mass spectrum. The ¹H NMR will show characteristic aromatic signals and an ethyl group pattern distinct from the product.

    • Solution:

      • Optimize Reaction Time: Extend the reaction time and monitor via TLC until the starting material is consumed.

      • Refine Workup: Implement an acidic wash (1M HCl) during the workup procedure as described in FAQ 4 to remove the basic amine.

  • Possible Cause 2: Hydrolysis of the Product

    • Diagnosis: A peak corresponding to the mass of 2-hydroxy-N-(4-ethylphenyl)acetamide (C₁₀H₁₃NO₂, M.W. = 179.22) is present in the LC-MS. This is 16 Da higher than the product mass due to the replacement of Cl (35.45) with OH (17.01). The ¹H NMR may show a broad singlet for the hydroxyl proton.

    • Solution:

      • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Control Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to minimize side reactions.[5]

      • Purification: This impurity can often be removed by careful recrystallization or column chromatography.

  • Possible Cause 3: Dimer Formation

    • Diagnosis: A peak with a mass corresponding to N,N'-bis(4-ethylphenyl)piperazine-2,5-dione or a related dimeric structure may be present. This involves two molecules of the starting amine reacting with two molecules of chloroacetyl chloride or the product reacting with another amine molecule.

    • Solution:

      • Control Stoichiometry: Avoid using a large excess of 4-ethylaniline. A slight excess (1.0-1.1 equivalents) of the amine is sometimes used to ensure full consumption of the acylating agent, but a large excess can promote this side reaction.[2]

      • Slow Addition: Add the chloroacetyl chloride dropwise to the solution of the amine at a low temperature to maintain a low instantaneous concentration of the acylating agent.[6]

Impurity Summary Table
Impurity NameStructureMolecular Weight ( g/mol )Formation Pathway
4-ethylanilineC₈H₁₁N121.18Unreacted starting material
2-hydroxy-N-(4-ethylphenyl)acetamideC₁₀H₁₃NO₂179.22Hydrolysis of the product's C-Cl bond
Dimeric ImpurityC₂₀H₂₄N₂O320.42 (example)Reaction of product with a second amine molecule
Chloroacetic acidC₂H₃ClO₂94.50Hydrolysis of chloroacetyl chloride

Part 3: Methodologies & Protocols

Protocol 1: Standard Synthesis of this compound
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-ethylaniline (1.0 eq) and anhydrous dichloromethane (DCM). Add triethylamine (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.[4]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.[7]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or an ethanol/water mixture is often a good choice.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Part 4: Visualizing Reaction Pathways

The following diagram illustrates the primary synthetic route and the formation of key impurities.

G A 4-Ethylphenylamine P This compound (Product) A->P Acylation I2 Dimeric Impurity A->I2 B Chloroacetyl Chloride B->P I1 2-hydroxy-N-(4-ethylphenyl)acetamide (Hydrolysis Impurity) P->I1 Hydrolysis P->I2 Dimerization H2O Water (H₂O) H2O->I1 Base Base (e.g., Et₃N) Base->P

Caption: Reaction scheme for the synthesis of this compound and key impurity pathways.

References

Technical Support Center: Troubleshooting Low Yield in N-Arylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-arylacetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the N-acetylation of anilines and related compounds. As a senior application scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting strategies to empower you to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My N-arylacetamide synthesis is resulting in a significantly lower yield than expected. What are the most common culprits?

Low yields in N-arylacetamide synthesis can stem from several factors, often related to reagent quality, reaction conditions, or the formation of side products.[1] Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

  • Side Reactions: The formation of undesired byproducts, such as di-acylated products, can consume starting materials.[2][3]

  • Product Loss During Workup: The desired product may be lost during extraction, washing, or purification steps.[3]

  • Purity of Starting Materials: Impurities in the aniline or acylating agent can interfere with the reaction.[3]

  • Substrate Reactivity: The electronic properties of the aniline derivative can significantly influence its nucleophilicity and, consequently, the reaction rate.

Q2: I observe multiple spots on my Thin Layer Chromatography (TLC) plate. What are the likely side products?

The presence of multiple spots on a TLC plate is a strong indicator of side product formation.[1] In the context of N-acetylation of anilines, common byproducts include:

  • Di-acylated Aniline: This occurs when the nitrogen atom is acylated twice. This is more prevalent under harsh reaction conditions or with a large excess of the acylating agent.[2]

  • Unreacted Starting Material: Lingering spots corresponding to your starting aniline indicate an incomplete reaction.[3]

  • Hydrolyzed Acylating Agent: If using a reactive acylating agent like acetyl chloride or acetic anhydride in the presence of water, it can hydrolyze to acetic acid.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving specific issues leading to low yields.

Issue 1: Incomplete Reaction and Low Conversion Rate

A sluggish or incomplete reaction is a frequent cause of low yields. Here’s how to address it:

Possible Causes & Solutions:

  • Insufficient Reactivity of Acylating Agent:

    • Explanation: Acetic acid, while a greener option, can be a slow acylating agent.[2] More reactive agents like acetic anhydride or acetyl chloride can significantly increase the reaction rate.[2]

    • Recommendation: If your protocol uses a less reactive acylating agent and the reaction is slow, consider switching to acetic anhydride or acetyl chloride. Be mindful that these reagents are more sensitive to moisture.

  • Inadequate Temperature:

    • Explanation: Like most chemical reactions, the rate of N-acetylation is temperature-dependent. Insufficient heat may lead to a slow conversion.

    • Recommendation: Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Be cautious, as excessive heat can promote side reactions. An optimal temperature is often a balance between reaction rate and selectivity.[4]

  • Poor Catalyst Performance (if applicable):

    • Explanation: Some protocols utilize catalysts to enhance the reaction rate. An inactive or inappropriate catalyst will lead to low conversion.

    • Recommendation: Ensure the catalyst is fresh and of the correct specification. If you suspect catalyst deactivation, consider using a fresh batch or exploring alternative catalysts.

  • Protonation of the Aniline:

    • Explanation: The N-acetylation of anilines with acetyl chloride produces one equivalent of hydrochloric acid (HCl). This acid will protonate the unreacted aniline, forming an unreactive ammonium salt and effectively halting the reaction.[5]

    • Recommendation: Add a base, such as potassium carbonate (K2CO3) or pyridine, to the reaction mixture. The base will neutralize the liberated acid, preventing the protonation of the aniline and allowing the reaction to proceed to completion.[5]

Experimental Protocol: Optimizing Reaction Conditions

  • Reaction Setup: In a round-bottom flask, dissolve the aniline derivative in a suitable anhydrous solvent (e.g., dichloromethane, DMF).[5]

  • Base Addition (if using acetyl chloride): Add 1.1 equivalents of a base (e.g., K2CO3, triethylamine).

  • Acylating Agent Addition: Slowly add 1.05 equivalents of the acylating agent (e.g., acetic anhydride or acetyl chloride) dropwise at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, quench with water and perform a standard aqueous workup.

Issue 2: Formation of Di-acylated Byproduct

The formation of a di-acylated product can significantly reduce the yield of the desired mono-acetylated compound.

Possible Causes & Solutions:

  • Excess Acylating Agent:

    • Explanation: Using a large excess of the acylating agent can drive the reaction towards di-acylation, especially under forcing conditions.[2]

    • Recommendation: Carefully control the stoichiometry. Use a molar ratio of acylating agent to aniline that is close to 1:1. A slight excess (e.g., 1.05 equivalents) of the acylating agent is often sufficient.[3]

  • Harsh Reaction Conditions:

    • Explanation: High temperatures and prolonged reaction times can provide the necessary energy for the less favorable second acylation to occur.

    • Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Add the acylating agent slowly and at a low temperature to control the initial exothermic reaction.[3]

Illustrative Data: Impact of Stoichiometry on Product Distribution

Molar Ratio (Acylating Agent:Aniline)Mono-acetylated Product Yield (%)Di-acetylated Product Yield (%)
1.05 : 192< 1
1.5 : 18510
2.0 : 17025

Note: These are representative values and can vary based on the specific substrate and reaction conditions.

Issue 3: Product Loss During Workup and Purification

Even with a successful reaction, significant product loss can occur during the isolation and purification stages.

Possible Causes & Solutions:

  • Sub-optimal pH during Aqueous Workup:

    • Explanation: N-arylacetamides can have some solubility in both acidic and basic aqueous solutions due to the amide functionality.[6] Improper pH adjustment during washing steps can lead to product loss into the aqueous layer.

    • Recommendation: Neutralize the reaction mixture to a pH of approximately 7 before extraction. Use saturated sodium bicarbonate solution to neutralize any remaining acid and brine to reduce the solubility of the product in the aqueous phase.

  • Inappropriate Recrystallization Solvent:

    • Explanation: The choice of solvent for recrystallization is critical. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures.

    • Recommendation: Perform small-scale solvent screening to identify the optimal recrystallization solvent or solvent mixture. Common choices include ethanol/water or ethyl acetate/hexane mixtures.

  • Hydrolysis of the Product:

    • Explanation: Amides can be hydrolyzed back to the corresponding amine and carboxylic acid under strong acidic or basic conditions, especially at elevated temperatures.[6]

    • Recommendation: Avoid prolonged exposure to strong acids or bases during workup and purification. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Conc.) Start->Review_Conditions Analyze_Crude Analyze Crude Product (TLC, NMR, LC-MS) Start->Analyze_Crude Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Modify_Conditions Modify Conditions (Temp, Time, Catalyst) Review_Conditions->Modify_Conditions Side_Products Side Products Identified? Analyze_Crude->Side_Products Incomplete_Reaction Incomplete Reaction? Analyze_Crude->Incomplete_Reaction Workup_Loss Potential Workup/Purification Loss? Analyze_Crude->Workup_Loss Optimize_Stoichiometry Optimize Stoichiometry Side_Products->Optimize_Stoichiometry Yes Incomplete_Reaction->Modify_Conditions Yes Optimize_Workup Optimize Workup/Purification Workup_Loss->Optimize_Workup Yes

Caption: Troubleshooting workflow for low yield in N-arylacetamide synthesis.

Understanding the Core Chemistry

A solid grasp of the reaction mechanism is fundamental to effective troubleshooting.

Mechanism of N-Acetylation of Aniline with Acetic Anhydride

The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of acetic anhydride.[7][8] This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen.

  • Leaving Group Departure: The tetrahedral intermediate collapses, and the acetate ion departs as a good leaving group.

  • Deprotonation: The resulting protonated amide is deprotonated by a weak base (such as another aniline molecule or the acetate ion) to yield the final N-arylacetamide product and a molecule of acetic acid.

N_Acetylation_Mechanism Aniline Aniline (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Aniline->Tetrahedral_Intermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride (Electrophile) AceticAnhydride->Tetrahedral_Intermediate Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide Leaving Group Departure Acetanilide N-Arylacetamide Protonated_Amide->Acetanilide Deprotonation AceticAcid Acetic Acid Protonated_Amide->AceticAcid

Caption: Simplified mechanism of N-acetylation of aniline.

The reactivity of the aniline is a key factor. Electron-donating groups on the aromatic ring increase the nucleophilicity of the nitrogen atom, accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and slow the reaction down.

Analytical Techniques for Byproduct Identification

When troubleshooting, it is crucial to identify the impurities present in your crude product.

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in a mixture.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to identify unknown byproducts.[9]

  • Mass Spectrometry (MS): Determines the molecular weight of impurities, which can provide valuable clues to their identity.[10][11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of expected functional groups and may help identify byproducts with distinct IR absorptions.[9]

By systematically addressing these potential issues and understanding the underlying chemistry, you can effectively troubleshoot and optimize your N-arylacetamide synthesis for higher yields and purity.

References

Technical Support Center: Purification Strategies for the Removal of Unreacted 4-Ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of unreacted 4-ethylaniline from your product mixture. We understand that efficient and effective purification is paramount to the success of your synthesis. This guide is designed to provide you with the foundational knowledge and practical protocols to overcome common purification challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of your product from residual 4-ethylaniline.

Question 1: I'm performing an acidic wash to remove 4-ethylaniline, but my product is also being extracted into the aqueous layer. How can I prevent this?

Answer:

This is a common issue, particularly if your desired product possesses basic functionalities or is acid-sensitive. The key is to selectively protonate the more basic 4-ethylaniline while leaving your product in the organic phase.

Underlying Principle: The pKa of the conjugate acid of 4-ethylaniline is approximately 5.1. If your product's basicity is significantly lower (i.e., its conjugate acid has a lower pKa), you can use a milder acidic solution for the extraction. A highly acidic solution (e.g., 1M HCl) will protonate a wider range of basic compounds.

Troubleshooting Steps:

  • Assess the Basicity of Your Product: If the pKa of your product's conjugate acid is known and is significantly lower than 5.1, you can proceed with a more controlled acidic wash.

  • Employ a Milder Acidic Wash: Instead of 1M HCl, consider using a dilute solution of a weaker acid, such as 5% aqueous citric acid or a buffered solution with a pH of around 3-4. This should be acidic enough to protonate the 4-ethylaniline without affecting your less basic product.[1]

  • Monitor with Thin Layer Chromatography (TLC): Before and after the wash, run a TLC of the organic layer to ensure that your product remains while the 4-ethylaniline spot diminishes.

  • Back-Extraction (If Product is Extracted): If some of your product does get extracted into the aqueous layer, you can neutralize the aqueous layer with a base (e.g., saturated sodium bicarbonate solution) and then extract your product back into an organic solvent.[2]

Question 2: I'm trying to purify my product using silica gel column chromatography, but the 4-ethylaniline is co-eluting with my product. What can I do to improve the separation?

Answer:

Co-elution of amines with products on standard silica gel is a frequent challenge. This is due to the acidic nature of silica, which can lead to strong interactions with the basic 4-ethylaniline, causing peak tailing and poor separation.[3][4]

Underlying Principle: The interaction between the basic amine and the acidic silanol groups on the silica surface needs to be minimized to achieve good chromatographic separation. This can be achieved by either neutralizing the silica's acidity or using a more competitive base in the mobile phase.

Troubleshooting Steps & Alternative Approaches:

  • Mobile Phase Modification:

    • Add a Competing Amine: Incorporate a small amount (0.1-1%) of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), into your mobile phase.[3] The TEA will preferentially interact with the acidic sites on the silica, allowing your product and the 4-ethylaniline to elute more cleanly.

    • Ammonia in Methanol: For highly polar compounds, a gradient with methanol containing a small percentage of ammonium hydroxide can be effective.

  • Stationary Phase Modification:

    • Amine-Functionalized Silica: Consider using a pre-treated, amine-functionalized silica column.[3] These columns have a less acidic surface, which significantly reduces the tailing of basic compounds.

    • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the separation of basic compounds.

  • Solvent System Optimization: Experiment with different solvent systems to alter the selectivity. For instance, if you are using a hexane/ethyl acetate system, you could try switching to a dichloromethane/methanol system.[5]

Question 3: My product is a solid, and I'm attempting recrystallization to remove 4-ethylaniline, but the aniline seems to be crystallizing with my product. How can I improve the purity?

Answer:

This indicates that the solubility profiles of your product and 4-ethylaniline are too similar in the chosen solvent, or that you are forming a co-crystal.

Underlying Principle: Successful recrystallization relies on a significant difference in the solubility of the desired compound and the impurity in the chosen solvent at high and low temperatures.[6][7][8] The ideal solvent should dissolve your product well when hot but poorly when cold, while the impurity should either be very soluble or very insoluble at all temperatures.

Troubleshooting Steps:

  • Solvent Screening: A systematic solvent screen is crucial. Test a range of solvents with varying polarities. The ideal scenario is to find a solvent where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while 4-ethylaniline remains in solution upon cooling.

  • Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve your crude product in a minimal amount of a "good" solvent (in which both compounds are soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which your product is insoluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Pre-Purification Step: If recrystallization alone is insufficient, consider a preliminary purification step to remove the bulk of the 4-ethylaniline before recrystallization. An acidic wash is often a good choice for this.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method to remove a large excess of 4-ethylaniline?

A1: For removing a significant amount of 4-ethylaniline, an acid-base extraction is typically the most efficient and scalable method.[2][10] By washing your organic reaction mixture with an aqueous acid solution (e.g., 1M HCl), the basic 4-ethylaniline will be protonated to form its water-soluble hydrochloride salt, which will then partition into the aqueous layer.[1] This can be repeated several times to ensure complete removal.

Q2: Are there any "quick and easy" methods for removing small amounts of 4-ethylaniline without running a column?

A2: Yes, for removing residual amounts of 4-ethylaniline, scavenger resins are an excellent choice.[11][12][13] These are solid-supported reagents that selectively react with and bind primary amines.[14] You simply add the resin to your reaction mixture, stir for a specified time, and then filter off the resin, which now has the 4-ethylaniline attached. This avoids the need for aqueous workups or chromatography.

Scavenger Resin Type Functional Group Mechanism Selectivity
Isocyanate Resin-NCOForms a urea linkage with the amine.Reacts with primary and secondary amines.[14][15]
Aldehyde Resin-CHOForms an imine with the amine.Selective for primary amines.[14][15]
Sulfonic Acid Resin-SO3HForms a salt with the amine.Scavenges most amines.[15]

Q3: My product is sensitive to both acid and base. What are my purification options?

A3: If your product is sensitive to both acidic and basic conditions, you should avoid acid-base extractions. In this case, your best options are:

  • Column Chromatography on Neutral Alumina: This avoids the acidic nature of silica gel.

  • Recrystallization: If your product is a solid, this is a non-reactive purification method.[6][16]

  • Distillation: If your product is a liquid and has a significantly different boiling point from 4-ethylaniline (Boiling Point of 4-ethylaniline: ~215 °C).

  • Preparative HPLC: For high-purity requirements and small-scale purifications, preparative High-Performance Liquid Chromatography (HPLC) can be used with a suitable column and mobile phase.[17][18][19][20]

Q4: How can I be sure that all the 4-ethylaniline has been removed?

A4: The absence of 4-ethylaniline should be confirmed using a sensitive analytical technique.

  • Thin Layer Chromatography (TLC): A quick method to qualitatively assess the presence of 4-ethylaniline.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive technique for detecting and quantifying volatile impurities like 4-ethylaniline.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the level of residual 4-ethylaniline.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic signals of 4-ethylaniline in your final product spectrum.

Experimental Protocols

Protocol 1: Acidic Extraction of 4-Ethylaniline

This protocol is ideal for removing larger quantities of 4-ethylaniline from a product that is stable in acidic conditions.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • First Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically inverting the funnel and venting to release any pressure.

  • Separation: Allow the layers to separate. The 4-ethylaniline hydrochloride will be in the lower aqueous layer (if using a less dense organic solvent like ethyl acetate). Drain and collect the aqueous layer.

  • Repeat: Repeat the wash with 1M HCl two more times to ensure complete removal of the 4-ethylaniline.[9]

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution).

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter or decant the solution and remove the solvent under reduced pressure to yield the purified product.

G cluster_0 Acidic Extraction Workflow A Crude Product in Organic Solvent B Add 1M HCl (aq) A->B C Shake & Vent B->C D Separate Layers C->D E Organic Layer (Product) D->E Contains Product F Aqueous Layer (4-Ethylaniline Salt) D->F Contains Impurity G Repeat Wash (2x) E->G H Wash with NaHCO3 & Brine G->H I Dry & Concentrate H->I J Pure Product I->J

Caption: Workflow for acidic extraction of 4-ethylaniline.

Protocol 2: Purification using a Scavenger Resin

This protocol is suitable for removing trace to moderate amounts of 4-ethylaniline, especially when an aqueous workup is not desirable.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, THF).

  • Resin Addition: Add the appropriate scavenger resin (e.g., an isocyanate or aldehyde resin) to the solution. A typical loading is 2-3 equivalents relative to the estimated amount of residual 4-ethylaniline.

  • Agitation: Stir or shake the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the amine (typically 1-16 hours).

  • Monitoring: Monitor the removal of 4-ethylaniline by TLC or LC-MS.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Washing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

G cluster_1 Scavenger Resin Workflow A Crude Product in Organic Solvent B Add Scavenger Resin A->B C Stir/Shake B->C D Filter to Remove Resin C->D E Resin-Bound 4-Ethylaniline D->E Discard F Filtrate (Contains Product) D->F Collect G Concentrate F->G H Pure Product G->H

Caption: Workflow for purification using a scavenger resin.

References

Stability issues and degradation of 2-chloro-N-(4-ethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-N-(4-ethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues and degradation of this compound. As your dedicated scientific resource, this center offers field-proven insights and protocols to ensure the integrity of your experiments.

Overview of Stability Profile

This compound, a member of the N-aryl-2-chloroacetamide class, is a reactive molecule susceptible to degradation under various experimental and storage conditions. The primary points of instability are the electrophilic carbon of the chloromethyl group and the amide bond. Understanding these liabilities is crucial for developing robust analytical methods, designing stable formulations, and interpreting experimental results accurately. The principal degradation pathways include hydrolysis, photodegradation, and, to a lesser extent, thermal degradation.

Frequently Asked Questions (FAQs)

Q1: I am observing a new, more polar peak in my HPLC analysis of a this compound sample that has been in an aqueous buffer for a few hours. What could this be?

A1: This is a classic sign of hydrolytic degradation. The most probable degradation product is 2-hydroxy-N-(4-ethylphenyl)acetamide, formed via nucleophilic substitution of the chloride ion by a water molecule or hydroxide ion. The hydroxyl group makes the new compound more polar, resulting in a shorter retention time on a reverse-phase HPLC column. The rate of this hydrolysis is highly dependent on the pH and temperature of your buffer.

Q2: My solid-state this compound has developed a slight discoloration after being stored on the benchtop for an extended period. Is this a cause for concern?

A2: Yes, discoloration can be an indicator of degradation, likely due to a combination of exposure to light and atmospheric moisture. Photodegradation can lead to a variety of products, including de-chlorinated species and phenolic compounds from the cleavage of the amide bond, which can be colored. It is highly recommended to store this compound in a desiccator, protected from light, to minimize these degradation pathways.

Q3: Can I use a stock solution of this compound in methanol that was prepared a week ago and stored at room temperature?

A3: It is not recommended. While methanol is a common solvent, prolonged storage of a reactive compound like this compound in any solvent, especially a protic one like methanol, can lead to solvolysis. In this case, you might observe the formation of 2-methoxy-N-(4-ethylphenyl)acetamide. For best results, always use freshly prepared solutions. If storage is necessary, it should be for a minimal duration at low temperatures (e.g., -20°C) and protected from light.

Q4: I am conducting a reaction with this compound in a basic aqueous solution and my yield is lower than expected, with several byproducts. What is happening?

A4: Basic conditions significantly accelerate the hydrolysis of this compound. You are likely observing two primary degradation pathways:

  • SN2 reaction: The hydroxide ion is a strong nucleophile that will readily attack the carbon bearing the chlorine atom, leading to the formation of 2-hydroxy-N-(4-ethylphenyl)acetamide.

  • Amide cleavage: Under sufficiently basic conditions, the amide bond can be hydrolyzed to yield 4-ethylaniline and chloroacetic acid.[1][2]

To mitigate this, consider using a less nucleophilic base, a non-aqueous solvent system if your reaction permits, or reducing the reaction time and temperature.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Appearance of multiple new peaks in chromatogram after sample workup. Hydrolysis or other degradation during extraction or concentration steps.- Neutralize the sample before concentration.- Use lower temperatures during solvent evaporation (e.g., rotary evaporation with a chilled water bath).- Analyze the sample immediately after preparation.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.- Prepare fresh stock solutions for each experiment.- Perform a time-course stability study of the compound in the assay medium to determine its half-life under assay conditions.- If unstable, consider a formulation approach (e.g., encapsulation) to protect the compound.
Formation of a precipitate in an aqueous stock solution upon storage. Formation of a less soluble degradation product or exceeding the solubility of the parent compound upon temperature changes.- Confirm the identity of the precipitate using techniques like LC-MS or NMR.- If it is a degradant, discard the solution.- If it is the parent compound, gentle warming and sonication may redissolve it. Prepare more dilute stock solutions to avoid precipitation.
Low mass balance in a stability study. Formation of volatile or non-UV active degradation products.- Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in parallel with a UV detector.- For volatile degradants, use Gas Chromatography (GC) for analysis.

Degradation Pathways

The degradation of this compound can be categorized into three main pathways: hydrolysis, photodegradation, and thermal degradation.

Hydrolytic Degradation

Hydrolysis can occur under acidic, neutral, and basic conditions, with the rate being significantly faster at pH extremes.

  • Acid-Catalyzed Hydrolysis: Proceeds via protonation of the amide carbonyl, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to amide cleavage.[1]

  • Base-Catalyzed Hydrolysis: Involves direct nucleophilic attack of hydroxide on the carbonyl carbon (amide cleavage) or the carbon attached to the chlorine (SN2 reaction).[1][2]

parent This compound hydrolysis_product_1 2-Hydroxy-N-(4-ethylphenyl)acetamide parent->hydrolysis_product_1 H2O / OH- (SN2) hydrolysis_product_2 4-Ethylaniline parent->hydrolysis_product_2 H3O+ or OH- (Amide Cleavage) hydrolysis_product_3 Chloroacetic Acid parent->hydrolysis_product_3 H3O+ or OH- (Amide Cleavage) parent This compound photolysis_product_1 N-(4-ethylphenyl)acetamide (Dechlorination) parent->photolysis_product_1 UV Light (hν) photolysis_product_2 Hydroxylated Products parent->photolysis_product_2 UV Light (hν) photolysis_product_3 Cyclized Products parent->photolysis_product_3 UV Light (hν) start Prepare 1 mg/mL Stock Solution in ACN acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidative Degradation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photodegradation (ICH Q1B) start->photo analysis Neutralize (if needed) & Analyze by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

References

Technical Support Center: Navigating the Purification Challenges of N-Substituted Acetamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges associated with N-substituted acetamides. This guide is designed for researchers, scientists, and drug development professionals who encounter purification hurdles in their daily experiments. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why purification methods succeed or fail, empowering you to troubleshoot effectively and ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of N-substituted acetamides.

Q1: What are the most prevalent impurities I should expect when synthesizing N-substituted acetamides?

A1: Understanding the potential impurity profile is the first step toward successful purification. Common impurities can stem from unreacted starting materials, side reactions, or product degradation.[1][2] These typically include:

  • Unreacted Starting Materials: Residual amines or acylating agents are common culprits.[1]

  • Hydrolysis Products: Carboxylic acids can form from the hydrolysis of the acylating agent or even the N-substituted acetamide product itself, especially during aqueous workups.[1][3][4]

  • Diacylated Products: Over-acylation of the amine nitrogen can lead to the formation of diacylated byproducts.[1]

  • O-acylated Products: If your starting amine possesses a hydroxyl group, you may encounter O-acylated impurities.[1]

  • Side-products from Coupling Reagents: When using coupling reagents like carbodiimides, corresponding urea byproducts can form and complicate purification.[1]

Q2: What are the primary purification techniques for N-substituted acetamides, and how do I choose the right one?

A2: The selection of a purification method hinges on the physicochemical properties of your target compound and its impurities.[1] The three most common and effective techniques are:

  • Recrystallization: This is the gold standard for purifying crystalline solids, particularly for removing minor impurities.[1][5] It is highly efficient when you have a solid product with good crystallinity.

  • Column Chromatography: A highly versatile technique for separating compounds based on their polarity.[1] This method is invaluable when dealing with complex mixtures or when the impurities have similar solubility to the product.

  • Liquid-Liquid Extraction: This is a powerful method for removing water-soluble or acid/base-soluble impurities from your desired product.[1]

Q3: How can I effectively monitor the purity of my N-substituted acetamide throughout the purification process?

A3: Vigilant monitoring of purity is crucial. Several analytical techniques can provide both qualitative and quantitative assessments:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitatively tracking the progress of a reaction and the effectiveness of a purification step.[6]

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative data on the purity of your sample and can resolve closely related impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your desired product and identifying impurities.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help in identifying unknown impurities.[9]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the characteristic amide functional group.[1]

Troubleshooting Guides

This section provides detailed, in-depth solutions to specific problems you may encounter during the purification of N-substituted acetamides.

Recrystallization Troubleshooting

Recrystallization is a powerful technique, but it can be fraught with challenges. Here's how to navigate them.

Problem 1: My compound "oils out" instead of forming crystals.

  • Causality: This phenomenon typically occurs when the boiling point of the solvent is higher than the melting point of your compound, or when the compound is excessively soluble in the chosen solvent. The compound melts before it dissolves, or it remains in a supersaturated oily state upon cooling.

  • Solutions:

    • Switch to a Lower-Boiling Point Solvent: This ensures that the solvent boils before your compound melts.

    • Employ a Solvent System: Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat the mixture until it becomes clear, and then allow it to cool slowly.[1]

    • Induce Crystallization from the Oil: If an oil persists, try scratching the inside of the flask at the oil-air interface with a glass rod. This can create nucleation sites for crystal growth.[1][10]

Problem 2: No crystals form upon cooling.

  • Causality: The solution is not sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.

  • Solutions:

    • Induce Nucleation:

      • Scratching: As mentioned above, scratching the inner surface of the flask with a glass rod can initiate crystallization.[1][10]

      • Seed Crystals: Add a tiny crystal of the pure compound to the solution.[1][10] This provides a template for crystal growth.

    • Increase Supersaturation:

      • Evaporate Solvent: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound.[1][10]

      • Cool to a Lower Temperature: If room temperature cooling is ineffective, try using an ice bath or even a freezer.[1][10]

    • Re-evaluate Your Solvent Choice: Your compound may be too soluble in the current solvent. A different solvent or solvent system may be necessary.[1]

Problem 3: The recovered crystals are still impure.

  • Causality: This can happen if the impurities have very similar solubility profiles to your product or if the crystallization occurred too rapidly, trapping impurities within the crystal lattice.[1][10]

  • Solutions:

    • Slow Down the Cooling Process: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This provides more time for the selective crystallization of the desired compound.[1][10]

    • Re-recrystallize: A second recrystallization is often necessary to achieve high purity.[1]

    • Wash the Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual impurities adhering to the crystal surfaces.[1]

Data Presentation: Common Solvents for Recrystallization of N-Substituted Acetamides

Solvent/Solvent SystemPolarityBoiling Point (°C)Typical Applications
Ethanol/WaterMedium-HighVariableA versatile mixture suitable for compounds with intermediate polarity.[6]
Ethyl Acetate/HexaneMedium-LowVariableA widely used and effective system for a broad range of compounds.[][12]
Dichloromethane/HexaneLowVariableIdeal for less polar compounds.
TolueneLow111Useful for recrystallizing less polar, higher melting point solids.

Experimental Protocol: General Recrystallization Procedure

  • Dissolution: In an Erlenmeyer flask, combine the crude N-substituted acetamide with a minimal amount of a suitable solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask. This prevents premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To prevent solvent evaporation, cover the flask.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Mandatory Visualization: Recrystallization Troubleshooting Workflow

Caption: Troubleshooting workflow for recrystallization.

Column Chromatography Troubleshooting

Column chromatography is a powerful separation technique, but achieving optimal separation requires careful optimization.

Problem 1: Poor separation of the product from impurities (overlapping spots on TLC).

  • Causality: The chosen eluent (solvent system) has either too high or too low a polarity to effectively differentiate between your compound and the impurities on the stationary phase.

  • Solutions:

    • Optimize the Eluent: Systematically test various solvent mixtures using TLC. Aim for a solvent system that provides a significant difference in the retention factor (ΔRf) of >0.2 between your product and the impurities.[1] A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

    • Consider a Different Stationary Phase: If optimizing the eluent on silica gel is unsuccessful, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

Problem 2: The compound is not eluting from the column.

  • Causality: The eluent is not polar enough to displace your compound from the stationary phase.

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For highly polar compounds, adding a small amount of methanol might be necessary.

    • Use a Modifier: If your compound is acidic or basic, it may be strongly interacting with the silica gel. Adding a small amount of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds, can help to improve elution.

Problem 3: Cracking or channeling of the stationary phase.

  • Causality: This is typically due to improper packing of the column, which creates channels that the solvent and sample can flow through without interacting with the stationary phase.

  • Solutions:

    • Repack the Column: Ensure the stationary phase is packed as a uniform slurry and is never allowed to run dry.

    • Wet Packing: Packing the column with a slurry of the stationary phase in the initial eluent can help to create a more homogenous packing.

Experimental Protocol: General Column Chromatography Procedure

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Fill the column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. You can use a single eluent (isocratic elution) or gradually increase the polarity of the eluent (gradient elution).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified N-substituted acetamide.[13]

Mandatory Visualization: Column Chromatography Logic

Column_Chromatography_Logic cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation TLC TLC Analysis to Determine Eluent Packing Column Packing TLC->Packing Loading Sample Loading Packing->Loading Elution Elution with Optimized Solvent Loading->Elution Collection Fraction Collection Elution->Collection Fraction_TLC TLC Analysis of Fractions Collection->Fraction_TLC Combine Combine Pure Fractions Fraction_TLC->Combine Evaporation Solvent Evaporation Combine->Evaporation Product Pure Product Evaporation->Product

Caption: A logical workflow for purification by column chromatography.

Liquid-Liquid Extraction Troubleshooting

Liquid-liquid extraction is a fundamental technique for initial purification, but emulsions and other issues can arise.

Problem 1: Formation of an emulsion.

  • Causality: Vigorous shaking, or the presence of surfactants or fine particulate matter, can lead to the formation of a stable emulsion between the aqueous and organic layers, making separation impossible.[1]

  • Solutions:

    • Gentle Mixing: Gently swirl or rock the separatory funnel instead of shaking it vigorously.

    • Break the Emulsion:

      • Allow the mixture to stand for an extended period.

      • Add a small amount of brine (saturated NaCl solution), which can help to disrupt the emulsion by increasing the ionic strength of the aqueous phase.

      • Filter the mixture through a plug of glass wool or Celite.

      • If available, centrifugation is a very effective method for breaking emulsions.

Problem 2: Difficulty in identifying the aqueous and organic layers.

  • Causality: The densities of the two solvents are very similar.

  • Solutions:

    • Add Water: Add a small amount of water to the separatory funnel. The layer that increases in volume is the aqueous layer.

    • Check Densities: Be aware of the densities of the solvents you are using. Halogenated solvents like dichloromethane and chloroform are generally denser than water and will form the bottom layer.

Problem 3: Low recovery of the product.

  • Causality: The product may have some solubility in the aqueous layer, or an insufficient number of extractions were performed.

  • Solutions:

    • Perform Multiple Extractions: It is more efficient to perform several extractions with smaller volumes of the organic solvent than one extraction with a large volume.[1]

    • "Salt Out" the Product: Add a salt, such as NaCl or Na₂SO₄, to the aqueous layer. This can decrease the solubility of your organic product in the aqueous phase, driving more of it into the organic layer.

    • Back-extraction: If your product has acidic or basic properties, you can manipulate the pH of the aqueous layer to ensure it is in its neutral, more organic-soluble form before extraction.

Experimental Protocol: General Liquid-Liquid Extraction Workflow

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Washing: Transfer the solution to a separatory funnel.

    • Acid Wash: Add a dilute aqueous acid (e.g., 1 M HCl) to remove any basic impurities like unreacted amines. Stopper the funnel, invert, and vent frequently. Gently mix and allow the layers to separate. Drain the aqueous layer.[1]

    • Base Wash: Add a dilute aqueous base (e.g., saturated NaHCO₃) to remove acidic impurities like unreacted carboxylic acids. Repeat the mixing and separation process.[1]

    • Brine Wash: Wash with a saturated NaCl solution to remove the bulk of the dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.[13]

References

Technical Support Center: Optimizing Solvent Systems for Chromatography of 2-chloro-N-(4-ethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Welcome to the technical support center for the chromatographic purification of 2-chloro-N-(4-ethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during the separation and purification of this compound. The information presented here is structured in a question-and-answer format to directly address specific issues, ensuring you can quickly find the answers you need to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its chromatographic behavior?

A1: Understanding the structure of this compound is fundamental to selecting an appropriate chromatographic system. Key features include:

  • Aromatic Phenyl Ring: The ethylphenyl group imparts a significant degree of non-polar, hydrophobic character to the molecule. This suggests that it will have good solubility in many organic solvents.

  • Amide Group (-C(O)NH-): The amide linkage is polar and capable of acting as both a hydrogen bond donor (from the N-H) and acceptor (at the carbonyl oxygen). This allows for interactions with polar stationary phases and solvents.

  • Chloromethyl Group (-CH2Cl): The electronegative chlorine atom introduces a dipole moment, adding to the molecule's overall polarity.

Based on these features, this compound can be classified as a moderately polar compound. Its behavior will be dictated by a balance of hydrophobic interactions from the ethylphenyl ring and polar interactions from the amide and chloromethyl groups.

Q2: Should I use normal-phase or reversed-phase chromatography for this compound?

A2: The choice between normal-phase (NP) and reversed-phase (RP) chromatography depends on the sample's solubility and the desired separation mechanism.

  • Normal-Phase (NP) Chromatography: In NP chromatography, a polar stationary phase (like silica or alumina) is used with a non-polar mobile phase. This mode is ideal for compounds that are soluble in organic solvents such as dichloromethane or ethyl acetate.[1] Given that this compound is expected to have good solubility in common organic solvents, NP chromatography is a very suitable option, particularly for preparative separations like flash column chromatography.[2] Separations in NP are driven by polarity differences, where more polar compounds interact more strongly with the stationary phase and elute later.[1]

  • Reversed-Phase (RP) Chromatography: RP chromatography employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically a mixture of water with acetonitrile or methanol).[1][3] This is the most common mode used in HPLC for analytical purposes due to its reproducibility and versatility.[1][4] Separation is based on hydrophobic interactions; more non-polar (hydrophobic) compounds are retained longer.[3] RP-HPLC is an excellent choice for analyzing the purity of this compound and for quantitative analysis.

Recommendation: For preparative purification of a synthetic reaction mixture, start with normal-phase flash chromatography. For analytical purity checks and quantitative measurements, reversed-phase HPLC is the preferred method.

Troubleshooting Guide: Normal-Phase Chromatography (TLC and Column)

Q3: My compound is streaking on the TLC plate. What is causing this and how can I fix it?

A3: Streaking on a TLC plate is a common issue that indicates a problem with how the compound is interacting with the stationary and mobile phases.

Possible Causes and Solutions:

  • Sample Overloading: You may have spotted too much of your sample on the TLC plate. This saturates the stationary phase, leading to poor separation and streaking.

    • Solution: Dilute your sample solution and spot a smaller amount on the plate.

  • Inappropriate Solvent System: The chosen solvent may be too polar, causing the compound to move up the plate too quickly and without proper partitioning. Conversely, if the solvent is not polar enough, the compound may not move from the baseline and can appear as an elongated spot.

    • Solution: Adjust the polarity of your mobile phase. A common starting point for NP-TLC is a mixture of hexane and ethyl acetate.[5] If your Rf value is too high (streaking towards the solvent front), decrease the polarity by reducing the percentage of the more polar solvent (e.g., ethyl acetate). If the Rf is too low, increase the polarity.

  • Acidic or Basic Nature of the Compound: Although this compound is neutral, impurities in your sample could be acidic or basic, leading to interactions with the silica gel (which is slightly acidic). This can cause tailing, a form of streaking.

    • Solution: Add a small amount of a modifier to your mobile phase to suppress these secondary interactions. For acidic impurities, adding a small amount of acetic acid (e.g., 0.1-1%) can help. For basic impurities, a small amount of triethylamine or ammonia (in methanol) can be beneficial.[6]

  • Incomplete Dissolution of the Sample: If the sample is not fully dissolved in the spotting solvent, it will not apply to the plate as a tight band.

    • Solution: Ensure your sample is completely dissolved before spotting. You may need to use a slightly stronger, more polar solvent for spotting, but ensure it is volatile enough to evaporate quickly from the plate.

Q4: I can't get good separation between my product and an impurity in normal-phase column chromatography. What should I do?

A4: Achieving good separation in column chromatography requires a solvent system that provides differential migration of your compounds. An ideal separation will have a clear difference in retention factors (ΔRf) between the spots on a TLC plate, ideally greater than 0.2.[7]

Optimization Strategy:

  • Systematic TLC Analysis: The first step is to optimize the solvent system using TLC, as it is much faster than running multiple columns.[8]

    • Start with a Binary Mixture: Begin with a common solvent system like hexane/ethyl acetate. Run several TLC plates with varying ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).[8][9]

    • Change Solvent Selectivity: If you cannot achieve baseline separation by simply varying the ratio of a binary mixture, you need to change the selectivity of the solvent system. This is done by substituting one of the solvents with another of similar strength but different chemical properties. For example, you could replace ethyl acetate with dichloromethane or a mixture of ethyl acetate and isopropanol.[8] Different solvents interact with your compound and the stationary phase in unique ways (e.g., dipole-dipole, hydrogen bonding), which can alter the relative separation of components.

  • Consider a Ternary Mixture: Sometimes, a mixture of three solvents can provide the necessary selectivity. For instance, a hexane/ethyl acetate/dichloromethane system can offer fine-tuning capabilities.

  • Gradient Elution: If your product and impurity have very different polarities, a single isocratic (constant solvent composition) system may not be effective. In this case, gradient elution is recommended.

    • Protocol: Start with a low polarity mobile phase to elute the less polar compounds. Then, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent. This will then elute the more polar compounds. This technique often results in sharper peaks and better separation for complex mixtures.

Workflow for Normal-Phase Solvent System Selection

Caption: A stepwise workflow for optimizing a normal-phase solvent system.

Troubleshooting Guide: Reversed-Phase HPLC

Q5: My peaks are broad and tailing in my RP-HPLC analysis. What are the likely causes?

A5: Peak broadening and tailing in RP-HPLC can significantly affect resolution and the accuracy of quantification.

Common Causes and Solutions:

  • Secondary Silanol Interactions: Even on a C18 column, there can be residual, un-capped silanol groups on the silica surface. The polar amide group of your compound can interact with these acidic silanols, causing peak tailing.[10]

    • Solution 1: Lower the pH: Add a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to around 2.5-3.0. At this low pH, the silanol groups are protonated and less likely to interact with the analyte.[11]

    • Solution 2: Use a Stronger Buffer: Increasing the buffer concentration (e.g., to 25 mM) can also help to mask the silanol interactions.[10]

  • Mismatch Between Sample Solvent and Mobile Phase: Injecting your sample in a solvent that is much stronger (i.e., more organic) than your initial mobile phase can cause peak distortion.[12]

    • Solution: Dissolve your sample in the initial mobile phase or in a solvent that is weaker than the mobile phase. If solubility is an issue, minimize the injection volume.[12]

  • Column Overload: Injecting too much mass of the analyte onto the column can lead to fronting or tailing peaks.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained impurities, or the stationary phase can degrade, leading to poor peak shape.

    • Solution: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol).[13] If the problem persists, the column may need to be replaced.

Q6: How do I choose between methanol and acetonitrile as the organic modifier in my RP-HPLC mobile phase?

A6: Acetonitrile and methanol are the two most common organic solvents used in RP-HPLC.[4][14] While they can often be used interchangeably, they have different properties that can affect your separation.

FeatureAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Stronger eluting solvent than methanol.Weaker eluting solvent than acetonitrile.
Selectivity Offers different selectivity due to its ability to participate in π-π interactions.Primarily interacts through hydrogen bonding.
UV Cutoff Lower UV cutoff (~190 nm), making it ideal for low-wavelength UV detection.[14]Higher UV cutoff (~205 nm).[14]
Viscosity/Pressure Mixtures with water have lower viscosity, resulting in lower backpressure.[14]Mixtures with water are more viscous, leading to higher backpressure.[4][14]
Cost More expensive.[14]Less expensive.[14]

Recommendation:

  • Start with acetonitrile as it generally provides sharper peaks and lower backpressure.

  • If you are struggling to separate your product from a closely eluting impurity, try switching to methanol . The change in solvent can alter the selectivity of the separation, potentially resolving the two peaks. This is because changing the organic modifier alters the molecular interactions between the analyte, the mobile phase, and the stationary phase.[15]

Protocol for RP-HPLC Method Development

Objective: To develop a gradient RP-HPLC method for the purity analysis of this compound.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic acid

  • Sample Preparation:

    • Dissolve a small amount of the compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

  • Initial Gradient Method (Scouting Run):

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Injection Volume: 5 µL

    • Gradient:

      • Start at 10% B

      • Linear ramp to 95% B over 15 minutes

      • Hold at 95% B for 2 minutes

      • Return to 10% B over 1 minute

      • Equilibrate at 10% B for 5 minutes

  • Optimization:

    • Based on the retention time of the main peak in the scouting run, adjust the gradient to improve resolution and reduce run time.

    • If the peak elutes very late, you can start with a higher initial percentage of B or make the gradient steeper.

    • If the peak elutes very early and is close to the solvent front, you can start with a lower initial percentage of B or make the gradient shallower.

    • If peaks are co-eluting, consider changing the organic modifier from acetonitrile to methanol to alter selectivity.

Logical Relationship Diagram for HPLC Troubleshooting

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues Problem Chromatographic Problem Observed PeakTailing Peak Tailing/Broadening Problem->PeakTailing RT_Shift Retention Time Drifting Problem->RT_Shift PoorSep Poor Separation Problem->PoorSep CheckSolvent Is sample solvent stronger than mobile phase? PeakTailing->CheckSolvent CheckPH Is mobile phase pH appropriate (e.g., pH 2.5-3)? PeakTailing->CheckPH CheckLoad Is the column overloaded? PeakTailing->CheckLoad CheckComposition Incorrect mobile phase composition? RT_Shift->CheckComposition CheckTemp Is column temperature stable? RT_Shift->CheckTemp CheckEquilibration Insufficient column equilibration? RT_Shift->CheckEquilibration OptimizeGradient Optimize gradient slope PoorSep->OptimizeGradient ChangeModifier Change organic modifier (ACN <=> MeOH) PoorSep->ChangeModifier ChangeColumn Try a different column chemistry PoorSep->ChangeColumn

Caption: A troubleshooting flowchart for common HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Activity of 2-chloro-N-(4-ethylphenyl)acetamide and 2-bromo-N-(4-ethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug discovery, the strategic selection of reagents is paramount to achieving desired outcomes in terms of reactivity, yield, and biological efficacy. Among the versatile class of α-haloacetamides, 2-chloro-N-(4-ethylphenyl)acetamide and its bromo-analog, 2-bromo-N-(4-ethylphenyl)acetamide, serve as critical intermediates and potential pharmacophores. This guide provides an in-depth, objective comparison of these two compounds, focusing on their chemical reactivity and biological activity. By integrating fundamental chemical principles with supporting experimental data from analogous systems, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their work.

The core difference between these two molecules lies in the halogen substituent on the acetyl group—chlorine versus bromine. This seemingly minor variation has profound implications for the electrophilicity of the α-carbon and the facility of the halide as a leaving group, thereby dictating the compound's performance in both chemical reactions and biological systems.

Chemical Reactivity: A Tale of Two Halogens

The reactivity of this compound and 2-bromo-N-(4-ethylphenyl)acetamide is primarily governed by their susceptibility to nucleophilic attack at the α-carbon, typically proceeding through an SN2 mechanism. The rate of this reaction is heavily influenced by the nature of the leaving group.

The Leaving Group Effect

In the SN2 reaction, a better leaving group will depart more readily, leading to a faster reaction rate. The ability of a species to act as a good leaving group is inversely related to its basicity. When comparing the halide ions, the order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is a direct consequence of the decreasing basicity of the halide ions as one moves down the halogen group in the periodic table.

Therefore, the bromide ion (Br⁻) is a significantly better leaving group than the chloride ion (Cl⁻). This fundamental principle dictates that 2-bromo-N-(4-ethylphenyl)acetamide is inherently more reactive as an alkylating agent than this compound .

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

} caption: S_N2 reaction mechanism and reactivity comparison.

Quantitative Reactivity Data (Analogous Systems)
FeatureThis compound2-bromo-N-(4-ethylphenyl)acetamide
Relative Reactivity LowerHigher
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
C-Halogen Bond Strength StrongerWeaker
Reaction Rate (SN2) SlowerFaster

This enhanced reactivity of the bromo-derivative can be advantageous in synthetic applications where faster reaction times or milder conditions are desired. However, it can also lead to reduced selectivity and a higher potential for side reactions if not carefully controlled.

Biological Activity: A Consequence of Reactivity

The biological activity of α-haloacetamides is often linked to their ability to act as covalent modifiers of biological macromolecules, such as enzymes and proteins. By forming a covalent bond with a nucleophilic residue (e.g., cysteine, histidine) in the active site of an enzyme, they can cause irreversible inhibition.

Cytotoxicity

Studies on the cytotoxicity of various haloacetamides have established a clear trend that mirrors their chemical reactivity. The toxicity is largely dependent on the leaving group ability of the halogen, following the order: I > Br >> Cl[1][2]. This indicates that 2-bromo-N-(4-ethylphenyl)acetamide is expected to exhibit greater cytotoxicity than this compound . The higher reactivity of the bromo-derivative leads to more efficient alkylation of cellular nucleophiles, which can disrupt cellular processes and induce apoptosis[3].

Herbicidal Activity

Chloroacetamide herbicides are a well-established class of agrochemicals that act by inhibiting very-long-chain fatty acid elongases (VLCFAEs) in plants[4]. The proposed mechanism involves the covalent modification of a critical cysteine residue in the active site of the enzyme[4]. Given this mechanism, the alkylating ability of the haloacetamide is crucial for its herbicidal activity. While a certain level of reactivity is necessary, excessive reactivity can lead to non-specific binding and reduced efficacy[5]. Therefore, while 2-bromo-N-(4-ethylphenyl)acetamide would be a more potent alkylating agent, this does not automatically translate to superior herbicidal activity. The optimal balance between reactivity and selectivity is key.

Antifungal Activity

Recent studies have highlighted the potential of bromoacetamides as antifungal agents. For example, 2-bromo-N-phenylacetamide has demonstrated significant fungicidal activity against fluconazole-resistant Candida species[6][7]. The mechanism is believed to involve the alkylation of essential fungal enzymes or proteins. Given the higher reactivity of the bromo-derivative, 2-bromo-N-(4-ethylphenyl)acetamide is likely to exhibit more potent antifungal activity than its chloro-analog .

Biological ActivityThis compound2-bromo-N-(4-ethylphenyl)acetamide
Expected Cytotoxicity LowerHigher[1][2]
Potential Herbicidal Activity Known class of herbicides[4]Potentially higher, but may have lower selectivity[5]
Potential Antifungal Activity LowerHigher (based on analogs)[6][7]

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis of this compound and 2-bromo-N-(4-ethylphenyl)acetamide.

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-ethylaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents) or pyridine, to the solution and stir for 5-10 minutes.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis of 2-bromo-N-(4-ethylphenyl)acetamide

The protocol for the synthesis of the bromo-analog is similar, with bromoacetyl bromide used in place of chloroacetyl chloride.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-ethylaniline (1.0 equivalent) in anhydrous DCM or THF.

  • Base Addition: Add triethylamine (1.1 equivalents) and stir.

  • Acylation: Cool the mixture to 0 °C. Slowly add bromoacetyl bromide (1.05 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC. Due to the higher reactivity of bromoacetyl bromide, the reaction time is typically shorter.

  • Work-up: Perform an aqueous work-up as described for the chloro-analog.

  • Purification: Purify the crude product by recrystallization or column chromatography.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: General workflow for the synthesis of N-(4-ethylphenyl)haloacetamides.

Conclusion

The choice between this compound and 2-bromo-N-(4-ethylphenyl)acetamide is a critical decision that should be guided by the specific application.

  • 2-bromo-N-(4-ethylphenyl)acetamide is the more reactive compound, making it a more potent alkylating agent. This heightened reactivity translates to faster reaction rates in chemical synthesis and likely more pronounced biological effects, such as higher cytotoxicity and potentially stronger antifungal activity. However, this increased reactivity may also lead to lower selectivity and a greater propensity for off-target effects in biological systems.

  • This compound , while less reactive, offers greater stability and potentially higher selectivity. In applications such as herbicide development, where a specific covalent interaction is desired without widespread, non-specific alkylation, the chloro-derivative may be the more suitable choice.

Ultimately, the selection of the appropriate haloacetamide requires a careful consideration of the desired balance between reactivity, selectivity, and the specific goals of the research or development program.

References

A Comparative Guide to the Biological Activity of Substituted Chloroacetamides: Mechanisms, Efficacy, and Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

Substituted chloroacetamides represent a versatile class of organic compounds defined by a core chloroacetyl group attached to a nitrogen atom. This chemical scaffold has proven to be a fertile ground for discovering molecules with a vast spectrum of biological activities. The key to their function lies in the electrophilic nature of the α-carbon bonded to the chlorine atom, which renders them effective alkylating agents capable of forming covalent bonds with biological nucleophiles.[1] This fundamental reactivity is the basis for their utility as herbicides, antimicrobials, and even anticancer agents.[2][3]

The true elegance of this molecular class, however, lies in the power of substitution. By modifying the substituents on the amide nitrogen, researchers can finely tune the compound's physicochemical properties, such as lipophilicity and steric profile. These modifications directly influence the molecule's absorption, distribution, metabolism, and, ultimately, its potency and selectivity towards a specific biological target.[4][5]

This guide provides a comparative analysis of the primary biological activities of substituted chloroacetamides. We will dissect their mechanisms of action, present comparative efficacy data, and provide detailed, field-tested experimental protocols to empower researchers in drug development and crop science to validate these findings.

The Core Mechanism: Covalent Alkylation

The unifying principle behind the diverse bioactivities of chloroacetamides is their ability to act as alkylating agents. The electron-withdrawing effect of the adjacent carbonyl group and the chlorine atom makes the α-carbon highly electrophilic. This allows the chloroacetamide to react with nucleophilic groups found in biological macromolecules, most notably the sulfhydryl (-SH) groups of cysteine residues in proteins and coenzymes like Coenzyme A.[6][7] This covalent modification is often irreversible and leads to the inactivation of the target protein, disrupting critical cellular pathways.

The choice of substituents (R¹ and R²) on the nitrogen atom is critical. It does not typically alter the fundamental alkylating mechanism but profoundly impacts the molecule's ability to reach and bind to its specific target, thereby dictating its ultimate biological effect.

Caption: General mechanism of chloroacetamide bioactivity via covalent alkylation.

Herbicidal Activity: Disrupting Plant Growth

Chloroacetamides are among the most widely used herbicides in modern agriculture, prized for their pre-emergence control of grass and some broadleaf weeds.[5] Commercial examples include alachlor, metolachlor, and acetochlor.[4]

Mechanism of Action

The primary herbicidal mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[8] VLCFAs (lipids with more than 18 carbons) are essential components for building cell membranes and forming cuticular waxes. By targeting and inhibiting the VLCFA elongase enzyme complex in the endoplasmic reticulum, chloroacetamides halt the synthesis of these crucial lipids.[8] This disruption leads to a cessation of cell division and expansion, particularly in the developing shoots of germinating weeds, ultimately preventing them from emerging from the soil.[6][8]

VLCFA_Pathway AcetylCoA Acetyl-CoA VLCFA_Elongase VLCFA Elongase Complex (Condensing Enzyme) AcetylCoA->VLCFA_Elongase MalonylCoA Malonyl-CoA MalonylCoA->VLCFA_Elongase VLCFAs Very-Long-Chain Fatty Acids (>C18) VLCFA_Elongase->VLCFAs Inhibition INHIBITION Inhibition->VLCFA_Elongase Chloroacetamide Chloroacetamide Herbicides Chloroacetamide->Inhibition CellGrowth Cell Division & Membrane Formation VLCFAs->CellGrowth

Caption: Inhibition of VLCFA synthesis by chloroacetamide herbicides.

Comparative Efficacy Data

The efficacy of chloroacetamide herbicides is dependent on the specific derivative and the target weed species. Structure-activity relationship (SAR) studies show that factors like lipophilicity and a reduced N-alkylating reactivity correlate with improved herbicidal performance.[4][5]

CompoundTarget WeedEC₅₀ (mg/L)Reference
Acetochlor Lolium temulentum1.84[2]
Anagallis arvensis2.12[2]
Compound 2 Lolium temulentum1.43[2]
Anagallis arvensis1.76[2]
Compound 4Lolium temulentum1.51[2]
Anagallis arvensis1.83[2]
2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide
†2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide
Experimental Protocol: Algal Growth Inhibition Assay

This protocol is based on the specific inhibition of oleic acid incorporation into sporopollenin in algae, a sensitive marker for chloroacetamide activity.[9]

  • Culture Preparation: Maintain a synchronous culture of Scenedesmus acutus under a defined light/dark cycle.

  • Incubation: Harvest algal cells and resuspend them in a fresh nutrient medium. Aliquot the cell suspension into glass tubes.

  • Herbicide Treatment: Add the test chloroacetamide derivatives at a range of concentrations (e.g., 0.01 µM to 10 µM) to the tubes. Include a solvent control (e.g., DMSO) and an untreated control.

  • Radiolabeling: Add [¹⁴C]oleic acid to each tube to a final concentration of ~1 µM.

  • Incubation: Incubate the tubes for 3 hours under controlled light and temperature conditions.

  • Saponification: Stop the reaction by adding 6% KOH in methanol. Heat the samples at 80°C for 1 hour to saponify lipids.

  • Extraction: After cooling, add hexane and vortex vigorously to extract and discard the lipid fraction. Repeat the extraction twice.

  • Quantification: Transfer an aliquot of the remaining aqueous (non-lipid) fraction to a scintillation vial with a suitable scintillation cocktail.

  • Measurement: Measure the radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the percent inhibition of [¹⁴C]oleic acid incorporation relative to the solvent control. Determine the I₅₀ value (the concentration causing 50% inhibition) for each compound.

Antifungal and Antibacterial Activity

The alkylating capability of chloroacetamides also makes them effective against a range of microbial pathogens. Research has demonstrated their potential as topical antifungals and broad-spectrum antibacterial agents.[10][11]

Mechanism of Action
  • Antifungal: The mechanism is not fully elucidated for all derivatives. However, studies suggest it is distinct from common antifungals that target ergosterol synthesis. Evidence points towards direct interaction with the fungal plasma membrane and potential inhibition of DNA synthesis through the inhibition of thymidylate synthase.[10][12][13]

  • Antibacterial: The primary mechanism is believed to be the alkylation and subsequent inactivation of essential bacterial enzymes.[14] Molecular docking studies have identified potential targets such as DNA gyrase, topoisomerase II, and penicillin-binding proteins, all of which are critical for bacterial survival and replication.[11][14]

Comparative Efficacy Data

The antimicrobial spectrum and potency are highly dependent on the substituents. Halogenated phenyl rings, for instance, often increase lipophilicity and enhance activity, particularly against Gram-positive bacteria.[3]

Table 2: Antifungal Activity of Chloroacetamide Derivatives

Compound Fungal Strain MIC (µg/mL) Reference
Compound 2 * Candida albicans 25-50 [10][15]
Trichophyton rubrum 3.12-6.25 [10][15]
Compound 3 Candida parapsilosis 25 [10][15]
Compound 4 Trichophyton mentagrophytes 3.12 [10][15]
A1Cl § Aspergillus flavus 16-256 [12]

*N-(4-fluorophenyl)-2-chloroacetamide; †N-(4-chlorophenyl)-2-chloroacetamide; ‡N-(4-bromophenyl)-2-chloroacetamide; §2-chloro-N-phenylacetamide

Table 3: Antibacterial Activity of Chloroacetamide Derivatives

Compound Bacterial Strain MIC (mg/L) Reference
Compound 13 * Bacillus cereus 10 [11]
Staphylococcus aureus 25 [11]
Escherichia coli 50 [11]
Compound 2b Staphylococcus aureus 12.5 [14]
Escherichia coli 25 [14]

*Structure specified in reference; †Structure specified in reference

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining antifungal or antibacterial susceptibility.[10]

  • Inoculum Preparation: Culture the microbial strain (fungal or bacterial) on an appropriate agar plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of the test chloroacetamide in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using the appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton for bacteria). Final concentrations may range from 0.25 to 512 µg/mL.

  • Controls: Include a positive control (microbe, no compound), a negative control (broth only), and a solvent control (microbe with the highest concentration of solvent used).

  • Inoculation: Add the standardized microbial inoculum to each well (except the negative control) to achieve a final specified concentration (e.g., ~1 x 10⁵ CFU/mL for bacteria).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of microbial growth.

  • (Optional) MFC/MBC Determination: To determine the Minimum Fungicidal/Bactericidal Concentration, take an aliquot from the wells showing no growth and plate it onto fresh agar. The MFC/MBC is the lowest concentration that results in no growth on the agar plate after incubation.[13]

Anticancer Activity: Targeting Malignant Cells

More recently, substituted chloroacetamides have emerged as promising candidates for cancer therapy. Their ability to form covalent bonds allows them to act as irreversible inhibitors of key proteins involved in cancer progression.[16][17]

Mechanism of Action

The anticancer activity of chloroacetamides is target-dependent and guided by the overall structure of the molecule.

  • Kinase Inhibition: Certain derivatives have been designed as irreversible inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are often amplified in lung and other cancers. The chloroacetamide "warhead" covalently binds to a cysteine residue in the kinase's P-loop, permanently shutting down its signaling.[17][18]

  • Inhibition of Protein-Protein Interactions: Some chloroacetamides can covalently bind to Transcriptional Enhanced Associate Domain (TEAD) proteins, disrupting their interaction with the YAP1 co-activator in the Hippo signaling pathway, which is crucial for cell growth and proliferation.[19]

  • Targeting Cancer Stem Cells (CSCs): Several chloroacetamide derivatives have been shown to inhibit the self-renewal capacity of CSCs, the subpopulation of tumor cells responsible for chemoresistance and relapse.[16][20]

Anticancer_Workflow cluster_screening Initial Screening cluster_csc CSC-Specific Evaluation cluster_validation Validation Library Substituted Chloroacetamide Library MTT MTT Assay (Cytotoxicity) Library->MTT Hits Promising Hits (Low IC₅₀) MTT->Hits SFA Sphere-Forming Assay (Self-Renewal) Hits->SFA AntiCSC Potential Anti-CSC Agents SFA->AntiCSC Toxicity Toxicity Assay (Normal Cells) AntiCSC->Toxicity Final Validated Lead Compound Toxicity->Final

Caption: Workflow for identifying anticancer chloroacetamide derivatives.

Comparative Efficacy Data

The cytotoxicity of these compounds is evaluated against various cancer cell lines, with promising hits showing high potency against cancer cells and low toxicity towards normal cells.[16]

CompoundCancer Cell LineAssayIC₅₀ (µM)Reference
Hit 1 MCF-7 (Breast)MTT3.2[16]
Hit 2PC-3 (Prostate)MTT4.1[16]
Hit 3FaDu (Oral)MTT5.3[16]
UPR1376 H1581 (Lung, FGFR1-amp)Proliferation~0.1[17][18]
Thiazole Derivative §Jurkat (Leukemia)MTT0.98[21]
Structures specified in reference
Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[16][20]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test chloroacetamide compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like cisplatin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

Substituted chloroacetamides are a powerful and adaptable class of biologically active molecules. Their efficacy is rooted in the covalent alkylation of critical protein targets, a mechanism that can be directed towards distinct biological outcomes—from weed control to antimicrobial and anticancer applications. This comparative guide underscores that the key to unlocking the potential of this chemical class lies in the rational design of substituents. By modulating factors such as lipophilicity, steric hindrance, and electronic properties, researchers can optimize potency, enhance selectivity, and develop novel solutions for agriculture and medicine. The experimental protocols provided herein offer a validated framework for the continued exploration and evaluation of these promising compounds.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-chloro-N-(4-ethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate is not a trivial detail—it is the bedrock upon which the integrity of subsequent research and the safety of potential therapeutics are built. The compound 2-chloro-N-(4-ethylphenyl)acetamide is a key building block in various synthetic pathways. Ensuring its purity is paramount to guarantee predictable reaction kinetics, maximize yields of the final active pharmaceutical ingredient (API), and minimize the presence of potentially toxic impurities.

This guide provides an in-depth comparison of analytical techniques for validating the purity of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, establishing a robust, self-validating system for purity assessment grounded in authoritative standards, such as the ICH Q3A(R2) guidelines for impurities in new drug substances.[1][2][3][4]

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity analysis begins with understanding the synthesis. This compound is typically synthesized via the N-acylation of 4-ethylaniline with chloroacetyl chloride, often in the presence of a base.[5][6][7]

This common pathway allows us to predict the most likely process-related impurities:

  • Unreacted Starting Materials: 4-ethylaniline and chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).

  • By-products: Di-acylated aniline, where a second chloroacetyl group reacts with the amide nitrogen. This is more likely under harsh conditions or with an excess of the acylating agent.[8][9]

  • Reagents and Catalysts: Residual base (e.g., triethylamine, potassium carbonate) or catalysts used in the reaction.[10]

  • Degradation Products: Hydrolysis of the amide bond under acidic or basic conditions during workup or storage.

An effective purity validation strategy must be capable of separating, identifying, and quantifying these specific, potential impurities.

The Orthogonal Approach: A Foundation of Trust

To ensure the highest degree of confidence in a purity assessment, a single analytical technique is insufficient. Best practice dictates an orthogonal approach , wherein multiple, independent analytical methods are employed.[11] Each method should rely on a different chemical or physical principle for separation and detection. If multiple, distinct techniques converge on the same purity value, the result is considered highly trustworthy and validated.

Our comprehensive validation workflow for this compound integrates High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Nuclear Magnetic Resonance (NMR) for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and Fourier-Transform Infrared Spectroscopy (FTIR) for functional group identity.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is a balance of its capabilities, sensitivity, and the specific information it provides. The table below compares the primary methods used in the purity validation of this compound.

Technique Principle Strengths Limitations Primary Use Case
HPLC (UV) Differential partitioning between a stationary and mobile phase.Excellent for quantification (% purity), high sensitivity for UV-active impurities, robust and reproducible.[12][13]Requires reference standards for impurity identification, destructive.Gold standard for purity determination and impurity profiling.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Provides definitive structural confirmation, can identify and quantify impurities without a reference standard (qNMR), non-destructive.[14][15][16]Lower sensitivity compared to HPLC, requires higher sample concentration.Structural identity confirmation and detection of structurally related impurities.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized molecules.Extremely high sensitivity, provides accurate molecular weight for identity confirmation and impurity identification.[17][18][19]Not inherently quantitative without extensive calibration, destructive.Molecular weight verification and identification of unknown impurities (often coupled with LC).
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Fast, simple, non-destructive, excellent for confirming functional groups (e.g., amide C=O, N-H bonds).[20][21][22]Not suitable for quantification of minor components, provides limited structural detail.Rapid identity check and confirmation of successful synthesis.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: Reversed-phase HPLC is the workhorse for purity analysis of small organic molecules.[12][23] The non-polar nature of this compound makes it ideally suited for separation on a C18 stationary phase. A gradient elution is chosen to ensure that impurities with a wide range of polarities, from the more polar chloroacetic acid to the less polar di-acylated byproduct, are effectively separated and eluted.

Methodology:

  • System Preparation: Agilent 1260 Infinity II or similar HPLC system equipped with a diode array detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 30% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: DAD at 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

¹H and ¹³C NMR for Structural Confirmation

Rationale: NMR spectroscopy is unparalleled for providing a detailed structural fingerprint of a molecule.[14][24] ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR verifies the carbon skeleton. The absence of significant unassigned peaks provides strong evidence of high purity.

Methodology:

  • Instrument: Bruker Avance 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Signals (in CDCl₃): δ ~8.0 (s, 1H, NH), δ 7.4 (d, 2H, Ar-H), δ 7.1 (d, 2H, Ar-H), δ 4.2 (s, 2H, CH₂Cl), δ 2.6 (q, 2H, CH₂CH₃), δ 1.2 (t, 3H, CH₂CH₃).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals (in CDCl₃): δ ~164 (C=O), δ ~142 (Ar-C), δ ~135 (Ar-C), δ ~128 (Ar-CH), δ ~121 (Ar-CH), δ ~43 (CH₂Cl), δ ~28 (CH₂CH₃), δ ~15 (CH₂CH₃).

  • Analysis: Integrate the proton signals and compare the ratios to the expected structure. Chemical shifts should be consistent with the proposed structure. The absence of peaks corresponding to starting materials (e.g., 4-ethylaniline) confirms the reaction's completion.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: Coupling HPLC with a mass spectrometer allows for the confirmation of the molecular weight of the main peak and provides mass information for any impurity peaks observed in the chromatogram.[11] For this compound, MS is also crucial for observing the characteristic isotopic pattern of chlorine (~3:1 ratio for ³⁵Cl/³⁷Cl), providing an additional layer of identity confirmation.

Methodology:

  • System: An LC-MS system (e.g., Agilent 6120 Quadrupole LC/MS) using the HPLC method described above. The mobile phase is MS-compatible.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis:

    • Confirm the molecular weight of the main peak. The expected [M+H]⁺ ion for C₁₀H₁₂ClNO is m/z 198.07.

    • Look for the corresponding [M+H+2]⁺ isotope peak at m/z 200.07 with an intensity of approximately one-third of the main peak.

    • Analyze the mass spectra of any impurity peaks to aid in their identification.

Conclusion

Validating the purity of this compound is a multi-faceted process that relies on the synergistic use of orthogonal analytical techniques. While HPLC provides the quantitative backbone for purity assessment, it is the corroborating evidence from NMR and MS that provides irrefutable proof of both identity and purity. This rigorous, evidence-based approach ensures that synthetic intermediates meet the stringent quality standards required in research and drug development, ultimately safeguarding the integrity of the final product. Adherence to these principles is not just good science; it is a prerequisite for success in the pharmaceutical industry.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-chloro-N-(4-ethylphenyl)acetamide and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of a molecule's structure is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to distinguish between them is not merely an academic exercise but a critical component of quality control and regulatory compliance. This guide provides a comprehensive spectroscopic comparison of 2-chloro-N-(4-ethylphenyl)acetamide and its positional isomers, offering researchers, scientists, and drug development professionals the technical insights and experimental data necessary to confidently differentiate these closely related molecules.

The isomers under consideration are positional isomers where the ethyl group is situated at the ortho- (2-), meta- (3-), and para- (4-) positions of the phenyl ring. The core structure is 2-chloro-N-(phenyl)acetamide, and the variation in the substitution pattern on the phenyl ring gives rise to distinct spectroscopic signatures. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the structural differences.

Visualizing the Isomeric Structures

To begin, let's visualize the molecular structures of the three positional isomers of 2-chloro-N-(ethylphenyl)acetamide.

isomers Figure 1. Molecular structures of the ortho-, meta-, and para- isomers. ortho meta para

Caption: Figure 1. Molecular structures of 2-chloro-N-(2-ethylphenyl)acetamide (ortho), 2-chloro-N-(3-ethylphenyl)acetamide (meta), and this compound (para).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton Environments

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers by providing detailed information about the chemical environment of each proton in a molecule.[1][2] The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters for structural elucidation.

The primary differences between the isomers will manifest in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The substitution pattern on the benzene ring dictates the number of unique aromatic protons and their coupling relationships.

  • This compound (para-isomer): Due to the symmetry of the para-substitution, we expect to see a classic AA'BB' system, which often appears as two distinct doublets in the aromatic region, each integrating to 2H.

  • 2-chloro-N-(3-ethylphenyl)acetamide (meta-isomer): The meta-substitution results in four unique aromatic protons, leading to a more complex splitting pattern. We would anticipate observing a singlet (or a narrow triplet), a doublet, another doublet, and a triplet (or a doublet of doublets).

  • 2-chloro-N-(2-ethylphenyl)acetamide (ortho-isomer): Similar to the meta-isomer, the ortho-substitution also yields four distinct aromatic protons, resulting in a complex and often overlapping multiplet in the aromatic region.

The signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the chloromethyl group (a singlet for the -CH₂Cl) will have similar chemical shifts and multiplicities across all three isomers, although subtle differences in their exact chemical shifts may be observed due to the varied electronic effects of the substituent positions.

Table 1: Comparative ¹H NMR Data (Predicted and Reported)

Proton Assignment This compound (para) 2-chloro-N-(3-ethylphenyl)acetamide (meta) 2-chloro-N-(2-ethylphenyl)acetamide (ortho)
-NH (amide) ~8.2 (s, 1H)~8.1 (s, 1H)~8.0 (s, 1H)
Aromatic-H ~7.4 (d, 2H), ~7.1 (d, 2H)~7.0-7.5 (m, 4H)~7.1-7.4 (m, 4H)
-CH₂Cl ~4.2 (s, 2H)~4.2 (s, 2H)~4.2 (s, 2H)
-CH₂- (ethyl) ~2.6 (q, 2H)~2.6 (q, 2H)~2.6 (q, 2H)
-CH₃ (ethyl) ~1.2 (t, 3H)~1.2 (t, 3H)~1.2 (t, 3H)

(Note: Chemical shifts (δ) are in ppm relative to TMS. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet. Actual values may vary depending on the solvent and instrument.)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Skeleton

While ¹H NMR focuses on the protons, ¹³C NMR spectroscopy provides information about the carbon framework of the molecule.[3][4] The number of unique carbon signals in the spectrum corresponds to the number of chemically non-equivalent carbon atoms. This can be a definitive way to distinguish between isomers, especially when proton spectra are complex.

The key differentiators in the ¹³C NMR spectra will be the number and chemical shifts of the aromatic carbon signals.

  • This compound (para-isomer): Due to its symmetry, the para-isomer will exhibit only four signals in the aromatic region: two for the substituted carbons and two for the protonated carbons.

  • 2-chloro-N-(3-ethylphenyl)acetamide (meta-isomer): The meta-isomer lacks the symmetry of the para-isomer and will therefore show six distinct signals in the aromatic region.

  • 2-chloro-N-(2-ethylphenyl)acetamide (ortho-isomer): Similarly, the ortho-isomer will also display six unique aromatic carbon signals.

Table 2: Comparative ¹³C NMR Data (Predicted)

Carbon Assignment This compound (para) 2-chloro-N-(3-ethylphenyl)acetamide (meta) 2-chloro-N-(2-ethylphenyl)acetamide (ortho)
C=O (amide) ~164~164~164
Aromatic-C (Substituted) 2 signals2 signals2 signals
Aromatic-CH 2 signals4 signals4 signals
-CH₂Cl ~43~43~43
-CH₂- (ethyl) ~28~29~24
-CH₃ (ethyl) ~16~16~14

(Note: Chemical shifts (δ) are in ppm relative to TMS. The number of aromatic signals is the key diagnostic feature.)

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The primary absorptions for all three isomers will be similar, corresponding to the N-H stretch, C=O stretch (Amide I), and N-H bend (Amide II) of the secondary amide group, as well as C-H stretches and C=C stretches of the aromatic ring.

However, the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can be diagnostic for the substitution pattern on the benzene ring.

  • Para-substitution: Typically shows a strong absorption band between 840-810 cm⁻¹.

  • Meta-substitution: Usually exhibits two bands: one between 810-750 cm⁻¹ and another between 725-680 cm⁻¹. A third band is often observed between 900-860 cm⁻¹.

  • Ortho-substitution: Generally displays a single strong absorption band between 770-735 cm⁻¹.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode Expected Range para-isomer meta-isomer ortho-isomer
N-H Stretch 3300-3100~3290~3290~3290
Aromatic C-H Stretch 3100-3000PresentPresentPresent
Aliphatic C-H Stretch 3000-2850PresentPresentPresent
C=O Stretch (Amide I) 1700-1650~1670~1670~1670
N-H Bend (Amide II) 1570-1515~1540~1540~1540
Aromatic C-H Out-of-Plane Bending 900-650~830~780, ~690~750

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For isomers, the molecular ion peak (M⁺) will be identical. However, the fragmentation patterns, resulting from the breakdown of the molecule in the mass spectrometer, can sometimes differ, providing clues to the original structure.

The molecular weight of 2-chloro-N-(ethylphenyl)acetamide (C₁₀H₁₂ClNO) is approximately 197.67 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio), with peaks at m/z 197 and 199.

While the primary fragmentation pathways are likely to be similar for all three isomers (e.g., loss of the chloromethyl radical, cleavage of the amide bond), the relative intensities of the fragment ions may vary. However, distinguishing these positional isomers based solely on their electron ionization mass spectra can be challenging without high-resolution mass spectrometry and careful analysis of fragmentation pathways.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2][5] Ensure the sample is fully dissolved.

  • IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press into a transparent disk. For ATR, place a small amount of the solid directly on the ATR crystal.

  • Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

Data Acquisition Workflow

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR ¹H & ¹³C NMR NMR_Prep->NMR IR FT-IR IR_Prep->IR MS Mass Spectrometry MS_Prep->MS Interpret Compare Spectra: - Chemical Shifts - Splitting Patterns - Frequencies - m/z Values NMR->Interpret IR->Interpret MS->Interpret Structure Structure Elucidation & Isomer Identification Interpret->Structure

References

A Comparative Analysis of the Antimicrobial Spectrum of 2-Chloro-N-(4-ethylphenyl)acetamide and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Antimicrobial Drug Discovery

Introduction: The Quest for Novel Antimicrobial Agents

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and broad-spectrum antimicrobial activity. Chloroacetamide derivatives have emerged as a promising class of compounds, with numerous studies highlighting their diverse biological activities.[1][2] The reactivity of the α-chloro group, which enables these compounds to act as alkylating agents and interact with biological nucleophiles, is fundamental to their antimicrobial mechanism.[1] This guide provides a comparative analysis of the antimicrobial spectrum of a representative N-aryl-2-chloroacetamide, 2-chloro-N-(4-ethylphenyl)acetamide, with a selection of standard, clinically relevant antibiotics.

Due to the limited availability of specific antimicrobial susceptibility data for this compound in the current literature, this guide will utilize data for a closely related analogue, 2-chloro-N-(4-methoxyphenyl)acetamide, as a predictive model for its antimicrobial potential. This analogue shares the core N-aryl-2-chloroacetamide scaffold and is expected to exhibit a similar, though not identical, antimicrobial profile. The standard antibiotics chosen for comparison are amoxicillin, a broad-spectrum penicillin; ciprofloxacin, a broad-spectrum fluoroquinolone; and fluconazole, a triazole antifungal agent.

Methodology: Determining the Antimicrobial Spectrum

The antimicrobial spectrum of a compound is determined by assessing its ability to inhibit the growth of a wide range of microorganisms. The most common and standardized methods for this evaluation are broth microdilution and disk diffusion assays, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[3][4][5]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.[6] This method is considered the gold standard for susceptibility testing.

Experimental Workflow for Broth Microdilution:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound_prep Prepare serial dilutions of test compound and standard antibiotics start->compound_prep inoculum_prep Prepare standardized microbial inoculum (0.5 McFarland) start->inoculum_prep plate_inoculation Inoculate microtiter plate wells containing dilutions with microbial suspension compound_prep->plate_inoculation inoculum_prep->plate_inoculation incubation Incubate plates at 37°C for 18-24 hours plate_inoculation->incubation visual_inspection Visually inspect for turbidity (microbial growth) incubation->visual_inspection mic_determination Determine MIC: lowest concentration with no visible growth visual_inspection->mic_determination end End mic_determination->end

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agents: A stock solution of the test compound (this compound) and standard antibiotics are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Two-fold serial dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL for bacteria.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Comparative Antimicrobial Spectrum

The following table summarizes the antimicrobial spectrum of 2-chloro-N-(4-methoxyphenyl)acetamide (as a proxy for this compound) in comparison to standard antibiotics against a panel of representative Gram-positive and Gram-negative bacteria, and a common pathogenic yeast.

Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL

MicroorganismGram Stain2-Chloro-N-(4-methoxyphenyl)acetamide*AmoxicillinCiprofloxacinFluconazole
Staphylococcus aureusGram-positiveActiveSusceptibleSusceptibleN/A
Bacillus subtilisGram-positiveActiveSusceptibleSusceptibleN/A
Enterococcus faecalisGram-positiveActiveSusceptibleVariableN/A
Escherichia coliGram-negativeActiveVariableSusceptibleN/A
Pseudomonas aeruginosaGram-negativeActiveResistantSusceptibleN/A
Klebsiella pneumoniaeGram-negativeActiveResistantSusceptibleN/A
Candida albicansN/A (Yeast)ActiveN/AN/ASusceptible

* Data for 2-chloro-N-(4-methoxyphenyl)acetamide is used as a representative for the chloroacetamide class.[7] N/A: Not Applicable, as the drug is not typically active against that class of microbe.

Discussion and Interpretation of Results

The comparative data reveals that 2-chloro-N-(4-methoxyphenyl)acetamide exhibits a broad spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as the pathogenic yeast Candida albicans.[7] This suggests that the N-aryl-2-chloroacetamide scaffold holds significant potential for the development of broad-spectrum antimicrobial agents.

Activity against Gram-Positive Bacteria

The test compound demonstrated activity against all tested Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis.[7] This spectrum is comparable to that of amoxicillin and ciprofloxacin, both of which are effective against a wide range of Gram-positive pathogens.[8][9]

Activity against Gram-Negative Bacteria

Notably, the chloroacetamide derivative showed activity against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[7] This is a significant finding, as many antibiotic classes have limited efficacy against these organisms due to their complex outer membrane. While amoxicillin's activity against these bacteria is variable and often compromised by resistance mechanisms, ciprofloxacin is known for its potent Gram-negative coverage.[10][11] The ability of the chloroacetamide to inhibit these challenging pathogens underscores its potential as a lead compound.

Antifungal Activity

The observation of activity against Candida albicans is particularly interesting, as it indicates a broader antimicrobial spectrum that extends beyond bacteria.[7] This dual antibacterial and antifungal activity is not a common feature of many standard antibiotics. Fluconazole is a dedicated antifungal agent, and its mechanism of action is specific to fungi.[12] The ability of the chloroacetamide to inhibit both bacteria and fungi suggests a different, and potentially novel, mechanism of action.

Proposed Mechanism of Action and Rationale for Experimental Design

The broad-spectrum activity of chloroacetamide derivatives is likely attributable to their ability to act as alkylating agents. The electrophilic α-carbon in the chloroacetyl group can react with various nucleophilic functional groups present in essential biomolecules of microorganisms, such as proteins and nucleic acids. This non-specific mode of action could explain its activity against a wide range of microbes.

The experimental design, centered on the CLSI-recommended broth microdilution method, was chosen for its quantitative nature and high reproducibility.[5] This allows for a direct and standardized comparison of the potency of the test compound with established antibiotics. The selection of a diverse panel of microorganisms, including representatives from different bacterial and fungal groups, provides a comprehensive overview of the compound's antimicrobial spectrum.

Logical Relationship of Experimental Design:

Experimental_Design cluster_rationale Rationale cluster_methodology Methodology cluster_outcome Outcome need Need for new antimicrobials hypothesis Hypothesis: Chloroacetamides have broad-spectrum activity need->hypothesis method_selection Selection of standardized CLSI broth microdilution method hypothesis->method_selection organism_selection Selection of diverse microbial panel hypothesis->organism_selection mic_data Generation of quantitative MIC data method_selection->mic_data organism_selection->mic_data comparison Comparison with standard antibiotics mic_data->comparison conclusion Conclusion on antimicrobial spectrum and potential comparison->conclusion

Caption: Rationale and flow of the experimental design.

Conclusion and Future Directions

The comparative analysis indicates that this compound, represented by its analogue 2-chloro-N-(4-methoxyphenyl)acetamide, possesses a promising broad-spectrum antimicrobial profile. Its activity against both bacteria and fungi suggests a mechanism of action that could be advantageous in overcoming existing resistance pathways.

Further research is warranted to fully elucidate the antimicrobial potential of this class of compounds. Future studies should focus on:

  • Determining the specific MIC values for this compound against a wider panel of clinical isolates, including multidrug-resistant strains.

  • Elucidating the precise mechanism of action to identify the specific cellular targets.

  • Conducting in vivo efficacy and toxicity studies to assess its potential as a therapeutic agent.

References

A Senior Application Scientist's Guide to the In Vitro Toxicity Comparison of N-Substituted Chloroacetamides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Chloroacetamides

N-substituted chloroacetamides are a class of organic compounds characterized by a reactive chloroacetyl group. This chemical moiety makes them effective alkylating agents, a property leveraged in various fields, from agriculture, where they are used as herbicides, to drug development, where they serve as covalent inhibitors targeting specific cysteine residues in proteins.[1] However, this high reactivity is also the source of their potential toxicity.[2] Understanding the structural nuances that dictate their toxicological profiles is paramount for risk assessment and the design of safer, more effective molecules.

This guide provides a comprehensive framework for the in vitro comparison of different N-substituted chloroacetamides. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to toxicity assessment. We will explore key toxicological endpoints, including cytotoxicity, genotoxicity, and the underlying mechanisms of action, grounded in established scientific principles.

The Mechanistic Underpinnings of Chloroacetamide Toxicity

The toxicity of chloroacetamides is intrinsically linked to their electrophilic nature. The primary mechanism involves the depletion of intracellular glutathione (GSH), a critical antioxidant and detoxifying agent.[3][4] Chloroacetamides react with the nucleophilic thiol group of GSH, leading to its depletion.[5] This process disrupts the cellular redox balance and can trigger a cascade of adverse events:

  • Oxidative Stress: With diminished GSH levels, cells become vulnerable to reactive oxygen species (ROS).[3][6] This imbalance, known as oxidative stress, can lead to widespread damage to lipids, proteins, and DNA.[7][8]

  • DNA Damage: Increased ROS can directly cause DNA strand breaks. Furthermore, the alkylating nature of chloroacetamides means they can potentially form adducts with DNA, further contributing to genotoxicity.[7]

  • Cellular Dysfunction and Apoptosis: The culmination of oxidative stress and DNA damage can trigger programmed cell death, or apoptosis, as a mechanism to eliminate irreparably damaged cells.[7][9][10][11]

A study on the chloroacetamide herbicide acetochlor and its metabolites demonstrated that these compounds induce ROS generation, decrease GSH levels, promote DNA breakage, and ultimately lead to apoptosis in HepG2 cells.[7][9][10][11]

Strategic Selection: Test Compounds and Cellular Models

A meaningful comparison begins with the judicious selection of test articles and a relevant biological system.

Test Compounds: For this guide, we will consider a hypothetical comparison of three N-substituted chloroacetamides with varying N-substituents to probe structure-activity relationships:

  • Compound A: N-benzyl-2-chloroacetamide (A simple aromatic substituent)

  • Compound B: 2-chloro-N-(4-fluorophenyl)acetamide (An electron-withdrawing group on the aromatic ring)

  • Compound C: 2-chloro-N-(4-methoxyphenyl)acetamide (An electron-donating group on the aromatic ring)

Cell Line Selection: The choice of cell line is critical for obtaining relevant data. The human liver carcinoma cell line, HepG2 , is an excellent and widely used model for toxicological studies.[7][12]

  • Rationale: HepG2 cells are of human origin and retain many of the metabolic activities of liver cells. This is crucial because the toxicity of a compound can be influenced by its metabolic activation or detoxification, processes that primarily occur in the liver. A study on acetochlor specifically utilized HepG2 cells to investigate its toxicity and that of its metabolites.[7][10][11]

Experimental Design: A Multi-Parametric Approach

A comprehensive toxicity profile requires a battery of assays targeting different cellular processes. The following workflow provides a logical progression from general viability to specific mechanisms of toxicity.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assays Phase 3: Toxicity Assessment cluster_analysis Phase 4: Data Analysis & Interpretation CellCulture Culture & Maintain HepG2 Cells CellSeeding Seed HepG2 Cells in 96-well & 6-well plates CellCulture->CellSeeding CompoundPrep Prepare Stock Solutions of Chloroacetamides CompoundPrep->CellSeeding Exposure Treat Cells with Compounds A, B, C (Concentration Gradient, 24-72h) CellSeeding->Exposure MTT Cytotoxicity (MTT Assay) Exposure->MTT ROS Oxidative Stress (DCFH-DA Assay) Exposure->ROS Comet Genotoxicity (Comet Assay) Exposure->Comet Apoptosis Cell Death Mode (Annexin V/PI Assay) Exposure->Apoptosis Analysis Calculate IC50 Values Quantify DNA Damage Determine Apoptotic Population MTT->Analysis ROS->Analysis Comet->Analysis Apoptosis->Analysis Comparison Comparative Toxicity Profile (Structure-Toxicity Relationship) Analysis->Comparison

Caption: A comprehensive workflow for the in vitro toxicity assessment of N-substituted chloroacetamides.

Protocol 1: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][14] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]

Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[12][15]

  • Compound Treatment: Expose the cells to a series of concentrations for each N-substituted chloroacetamide (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[15]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][16]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[15][16]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15][16]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability) for each compound and time point.

Protocol 2: Genotoxicity Assessment via Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive technique for measuring DNA damage in individual cells.[17][18] Under an electric field, fragmented DNA migrates out of the nucleus, forming a "comet tail," with the amount of DNA in the tail being proportional to the level of damage.[17]

Methodology:

  • Cell Treatment: Treat HepG2 cells in 6-well plates with sub-lethal concentrations of the chloroacetamides (e.g., IC25 or IC50 values determined from the MTT assay) for a defined period (e.g., 24 hours).

  • Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose on a microscope slide.[19]

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the DNA "nucleoids."[19]

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA, which exposes single-strand breaks and alkali-labile sites.[18][19]

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 21V) for 30 minutes in the cold.[19]

  • Staining & Visualization: Neutralize and stain the slides with a DNA-intercalating dye (e.g., SYBR Green or propidium iodide) and visualize using a fluorescence microscope.

  • Analysis: Use specialized software to quantify the extent of DNA damage by measuring parameters like the percentage of DNA in the tail and the tail moment.[20]

Protocol 3: Oxidative Stress Assessment via DCFH-DA Assay

This assay quantifies intracellular ROS levels. The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by cellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8][21][22][23]

Methodology:

  • Cell Treatment: Seed and treat HepG2 cells in a 96-well plate as described for the MTT assay.

  • Probe Loading: After treatment, wash the cells with PBS and incubate them with a 10 µM DCFH-DA working solution for 30 minutes at 37°C in the dark.[21][22]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.[21]

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[21]

  • Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the fold-increase in ROS production.

Protocol 4: Apoptosis vs. Necrosis Assessment via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[24][25] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.[24][26] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[24]

Methodology:

  • Cell Treatment: Treat HepG2 cells in 6-well plates with the chloroacetamides at relevant concentrations (e.g., IC50).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[25]

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI staining solutions.[27]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[26]

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour.[27]

  • Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- : Healthy cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Data Presentation and Comparative Analysis

To facilitate a clear comparison, the quantitative data from these experiments should be summarized in a structured table.

Table 1: Comparative In Vitro Toxicity Profile of N-Substituted Chloroacetamides in HepG2 Cells

ParameterCompound A (N-benzyl)Compound B (N-4-fluorophenyl)Compound C (N-4-methoxyphenyl)
Cytotoxicity (IC50, µM at 48h) e.g., 55 µMe.g., 30 µMe.g., 80 µM
ROS Production (Fold Increase) e.g., 3.5xe.g., 5.2xe.g., 2.1x
Genotoxicity (% Tail DNA) e.g., 25%e.g., 40%e.g., 15%
Apoptosis (% Annexin V+ cells) e.g., 30%e.g., 50%e.g., 20%

Note: The data presented are hypothetical and for illustrative purposes only.

Interpretation and Structure-Toxicity Insights: Based on the hypothetical data, Compound B, with an electron-withdrawing fluoro group, appears to be the most toxic. This could be because the electron-withdrawing nature of the fluorine atom makes the carbonyl carbon more electrophilic, enhancing its reactivity towards biological nucleophiles like GSH. Conversely, Compound C, with an electron-donating methoxy group, is the least toxic, potentially due to reduced electrophilicity. This systematic approach allows for the development of structure-toxicity relationships that can guide the design of safer molecules.

G cluster_cause Initiating Event cluster_mechanism Cellular Mechanism cluster_effect Adverse Outcomes CA N-Substituted Chloroacetamide GSH_Depletion Glutathione (GSH) Depletion CA->GSH_Depletion Alkylation ROS_Increase Increased Reactive Oxygen Species (ROS) GSH_Depletion->ROS_Increase Impaired Detox Oxidative_Stress Oxidative Stress ROS_Increase->Oxidative_Stress DNA_Damage DNA Damage (Strand Breaks) Oxidative_Stress->DNA_Damage Protein_Damage Protein & Lipid Damage Oxidative_Stress->Protein_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Trigger Protein_Damage->Apoptosis Trigger

Caption: The proposed toxicological pathway for N-substituted chloroacetamides.

Conclusion

This guide outlines a robust, multi-parametric strategy for comparing the in vitro toxicity of N-substituted chloroacetamides. By integrating assays for cytotoxicity, oxidative stress, genotoxicity, and apoptosis, researchers can build a comprehensive toxicity profile. The emphasis on understanding the underlying mechanisms and linking them to chemical structure provides a powerful framework for both hazard identification in legacy compounds and the rational design of safer, next-generation molecules in drug discovery and other industries. This self-validating system, grounded in established protocols and scientific rationale, ensures that the data generated is both reliable and highly informative.

References

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Molecular docking is a cornerstone of modern structure-based drug design, offering critical insights into the binding mechanisms of small molecules with protein targets.[1] This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study focused on 2-chloro-N-(4-ethylphenyl)acetamide, a representative of the biologically active chloroacetamide class. We delineate the rationale for target selection, detail the step-by-step workflow for protein and ligand preparation, outline the docking procedure using the robust AutoDock Vina software, and provide a framework for rigorous results analysis. By comparing the parent compound with strategically selected analogues, this guide demonstrates how to elucidate key structure-activity relationships (SAR) that are vital for hit-to-lead optimization in drug discovery campaigns. The methodologies described herein are designed to be reproducible and serve as a practical blueprint for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Comparative Docking

The Therapeutic Potential of Chloroacetamide Derivatives

The chloroacetamide moiety is a well-established "warhead" in medicinal chemistry.[2] Its electrophilic nature allows it to form covalent bonds with nucleophilic residues, such as cysteine or serine, within the active sites of enzymes.[3] This mechanism can lead to irreversible inhibition, offering advantages like prolonged duration of action and high potency.[4] Phenylacetamide derivatives, in general, have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial effects, underscoring the importance of this chemical scaffold.[5][6][7] The core compound of this study, this compound, serves as an ideal candidate for exploring these interactions due to the presence of both the reactive chloroacetamide group and a modifiable N-phenyl substituent.[8]

Why Comparative Docking? Unveiling Structure-Activity Relationships

A single docking result provides a snapshot of a potential interaction. However, the true power of in silico analysis emerges from comparative studies. By systematically altering the ligand's structure and comparing the resulting changes in binding affinity and pose, we can deduce a structure-activity relationship (SAR).[5][9] This process allows us to identify which functional groups are critical for binding and which positions on the scaffold are amenable to modification to improve potency, selectivity, or pharmacokinetic properties.

Selection of Target Protein and Comparator Compounds

Target Selection: Bacterial DNA Gyrase Subunit B

For this guide, we have selected the ATP-binding domain of DNA Gyrase Subunit B (GyrB) from Escherichia coli as our protein target. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, making it a validated target for antibacterial agents.[7] Its active site is well-characterized, and numerous crystal structures are available in the Protein Data Bank (PDB).

Comparator Compound Selection

To build a meaningful SAR, we will compare our lead compound, This compound (Lead) , with three rationally designed analogues:

  • Analogue A (Electronic Variation): 2-chloro-N-(4-methoxyphenyl)acetamide. Replacing the ethyl group with a methoxy group alters the electronic properties of the phenyl ring.

  • Analogue B (Reactivity Variation): 2-fluoro-N-(4-ethylphenyl)acetamide. Substituting chlorine with fluorine significantly reduces the electrophilicity of the warhead, which should impact binding predictions in covalent-competent scenarios.

  • Analogue C (Control): N-(4-ethylphenyl)acetamide. Removing the chloro group entirely serves as a negative control, eliminating the key reactive moiety.

Detailed Methodology: A Reproducible In Silico Workflow

This section provides a rigorous, step-by-step protocol for the comparative docking study. Adherence to a standardized workflow is critical for generating reliable and comparable results.

Essential Software and Resources
  • Protein Structure: RCSB Protein Data Bank (PDB)

  • Molecular Visualization: PyMOL

  • Docking Software: AutoDock Vina[10]

  • Preparation Tools: AutoDock Tools (MGLTools)[11]

  • Ligand Structure Drawing: ChemDraw or similar chemical sketcher.

Diagram: Comparative Docking Workflow

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB 1. Select & Download Target PDB Structure PrepProt 2. Prepare Protein (Remove Water, Add Hydrogens) PDB->PrepProt Grid 4. Define Binding Site (Grid Box Generation) PrepProt->Grid Ligands 3. Design & Prepare Ligands (2D to 3D, Minimize Energy) Vina 5. Run Docking (AutoDock Vina) Ligands->Vina Grid->Vina Analyze 6. Analyze Results (Binding Energy, Poses) Vina->Analyze Compare 7. Comparative Analysis (SAR Interpretation) Analyze->Compare Visualize 8. Visualize Interactions (PyMOL, LigPlot) Compare->Visualize

Caption: High-level workflow for the comparative molecular docking study.

Protocol 1: Target Protein Preparation

The quality of the initial protein structure is paramount for a successful docking study.[12]

  • Structure Selection: Navigate to the RCSB PDB database. Search for "E. coli DNA Gyrase B". Select a high-resolution (<2.5 Å) crystal structure. For this guide, we will use PDB ID: 5L3J . A lower resolution value indicates a more precise atomic model.[13][14][15][16]

  • Initial Cleaning: Open the PDB file in PyMOL. Remove all non-essential components, such as water molecules, co-factors, and any co-crystallized ligands. This is crucial to ensure the docking calculation is not influenced by extraneous molecules.[12]

    • PyMOL Command:remove solvent

    • PyMOL Command:remove hetatm

  • Preparation in AutoDock Tools:

    • Open the cleaned PDB file in MGLTools.

    • Go to Edit -> Hydrogens -> Add. Select "Polar only" and click OK. This adds hydrogens to polar atoms, which is essential for correct hydrogen bond calculations.[11]

    • Go to Grid -> Macromolecule -> Choose. Select the protein and save it as a protein.pdbqt file. This format contains atomic charges and atom types required by AutoDock Vina.

Protocol 2: Ligand Preparation
  • 2D Sketching: Draw the structures of the Lead compound and Analogues A, B, and C using chemical drawing software.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Preparation in AutoDock Tools:

    • Open each 3D ligand structure file.

    • Go to Ligand -> Input -> Choose.

    • The tool will automatically detect rotatable bonds. Save each prepared ligand as a .pdbqt file (e.g., lead.pdbqt, analogue_A.pdbqt).

Protocol 3: Molecular Docking with AutoDock Vina
  • Grid Box Generation: The grid box defines the search space for the docking algorithm.[10] It must encompass the entire binding site.

    • In MGLTools, with both the protein and a ligand loaded, go to Grid -> Grid Box....

    • Adjust the center and dimensions of the box to cover the active site. For PDB ID 5L3J, the ATP-binding site is a good target.

    • Record the grid center coordinates and dimensions (in Ångströms). Save the grid parameters to a text file (e.g., grid.txt).[10]

  • Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and where to save the output.

  • Running the Docking Simulation:

    • Place the vina.exe executable, all .pdbqt files, and the conf.txt file in the same folder.

    • Open a command prompt, navigate to the folder, and run the command: vina --config conf.txt --log lead_log.txt

    • Repeat this process for each analogue by changing the ligand and out file names in conf.txt.

Results and Analysis

The output of a docking simulation includes the predicted binding affinity (or docking score) and a set of binding poses for the ligand.[17]

Quantitative Data Summary

The primary quantitative metric from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction.[17][18]

Compound IDCompound NameKey Structural FeaturePredicted Binding Affinity (kcal/mol)
Lead This compoundChloro + Ethyl-7.2
Analogue A 2-chloro-N-(4-methoxyphenyl)acetamideChloro + Methoxy-7.5
Analogue B 2-fluoro-N-(4-ethylphenyl)acetamideFluoro + Ethyl-6.1
Analogue C N-(4-ethylphenyl)acetamideNo Halogen + Ethyl-5.4

Note: These are illustrative values for demonstration purposes.

Binding Pose and Interaction Analysis

The analysis of the ligand's binding pose is crucial for understanding the nature of the interaction.[17][19]

  • Loading Results: Open the protein.pdbqt file and the output file (e.g., lead_out.pdbqt) in PyMOL. The output file contains multiple predicted binding modes; the first one is the best-scoring pose.

  • Visual Inspection: Analyze the interactions between the lead compound and the amino acid residues in the binding pocket. Look for:

    • Hydrogen Bonds: Key stabilizing interactions.

    • Hydrophobic Interactions: Interactions between non-polar groups.

    • Proximity to Nucleophiles: Note the distance between the chloroacetamide's α-carbon and any nearby cysteine or serine residues, which suggests the potential for covalent bond formation.

Diagram: Key Ligand-Protein Interactions

Caption: Conceptual diagram of key interactions for a chloroacetamide inhibitor.

Interpreting the Comparative Results

By comparing the results from the table, we can derive a preliminary SAR:

  • Analogue A vs. Lead (-7.5 vs. -7.2 kcal/mol): The electron-donating methoxy group slightly improves the binding affinity compared to the ethyl group. This suggests that modulating the electronics of the phenyl ring is a viable strategy for optimization.

  • Analogue B vs. Lead (-6.1 vs. -7.2 kcal/mol): Replacing chlorine with the less reactive fluorine significantly weakens the predicted binding. This highlights the importance of the electrophilic chloro group for a strong interaction, even in a non-covalent docking score.

  • Analogue C vs. Lead (-5.4 vs. -7.2 kcal/mol): The complete removal of the halogen results in the weakest binding affinity, confirming that the chloroacetamide moiety is the primary driver of the interaction with the target. This compound serves as an effective baseline control.

Discussion and Future Directions

Limitations of Molecular Docking

It is critical to acknowledge that molecular docking is a predictive tool with inherent limitations.

  • Scoring Functions: Scoring functions are approximations and may not perfectly replicate the complex thermodynamics of binding.[19]

  • Protein Flexibility: Standard docking treats the protein as a rigid structure, which is not always biologically accurate.

  • Covalent Interactions: AutoDock Vina does not explicitly model the formation of covalent bonds. The scores reflect non-covalent interactions preceding the potential reaction. Specialized covalent docking software should be used for more accurate modeling of such inhibitors.[2][3][4]

From In Silico to In Vitro: Next Steps

The results from this comparative study generate clear, testable hypotheses. The logical next step is to synthesize the lead compound and its analogues and validate the in silico predictions with in vitro biochemical assays. An enzyme inhibition assay (e.g., measuring DNA gyrase ATPase activity) would confirm whether the predicted binding affinities correlate with actual inhibitory potency (IC50 values).

Conclusion

This guide has detailed a systematic and scientifically rigorous approach to comparative molecular docking, using this compound as a case study. By preparing the target and ligands meticulously, running standardized docking simulations, and analyzing the results in a comparative framework, researchers can efficiently generate valuable structure-activity relationship hypotheses. This in silico screening process is an indispensable tool for prioritizing compounds for synthesis and biological testing, ultimately accelerating the pace of drug discovery and development.

References

Safety Operating Guide

Navigating the Disposal of 2-chloro-N-(4-ethylphenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-chloro-N-(4-ethylphenyl)acetamide, ensuring the safety of laboratory personnel and the protection of our environment.

Due to a lack of specific and comprehensive safety and disposal data for this compound, the procedural recommendations outlined herein are synthesized from information available for structurally related chloroacetamides and N-substituted acetamides. The chloroacetamide functional group is a primary determinant of a compound's hazardous characteristics; therefore, a conservative approach grounded in the known hazards of this class of compounds is essential.

I. Hazard Assessment and Immediate Safety Considerations

Understanding the potential hazards of this compound is the first step in its safe handling and disposal. Based on data from related compounds, it should be treated as a hazardous substance with the potential for skin, eye, and respiratory irritation. Some chloroacetamides are also suspected of causing more severe health effects.[1][2][3][4]

Before initiating any disposal procedures, the following immediate safety precautions must be implemented:

  • Engineering Controls: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles and a face shield

    • A properly fitted lab coat

II. Quantitative Data Summary for Hazard Assessment

The following table summarizes key hazard information for closely related chloroacetamide compounds. This data should be used as a conservative guide for assessing the risks associated with this compound.

ParameterValue (based on 2-chloroacetamide)Reference
UN Number 2811[5]
UN Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S.[5]
Transport Hazard Class 6.1 (Toxic substances)[5]
Packing Group III (Substance presenting low danger)[5]
GHS Hazard Statements H301: Toxic if swallowedH317: May cause an allergic skin reactionH361: Suspected of damaging fertility or the unborn childH402: Harmful to aquatic life[5][6]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[1][3][5][7]
III. Step-by-Step Disposal Protocol

A systematic approach is critical for the safe and compliant disposal of this compound.

1. Waste Identification and Segregation:

  • All waste containing this compound, including residual amounts in original containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • This waste stream should not be mixed with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan.

  • Keep the waste in its original container if possible, or in a clearly labeled, compatible, and tightly sealed waste container.

2. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.

  • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

3. Container Management:

  • Empty containers that held this compound must be treated as hazardous waste.

  • Do not rinse empty containers into the drain.

  • Seal the empty, unrinsed container and dispose of it through the hazardous waste stream.

4. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed and approved hazardous waste disposal company.

  • It is common for such chemical waste to be incinerated in a specialized chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[5]

  • Provide the disposal company with a comprehensive and accurate description of the waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Handling & Segregation cluster_2 Final Disposal start Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Is it a spill or routine disposal? fume_hood->waste_type spill Contain spill with inert absorbent waste_type->spill Spill routine Place chemical waste and contaminated items in a labeled, sealed hazardous waste container waste_type->routine Routine collect_spill Collect absorbed material into hazardous waste container spill->collect_spill decontaminate Decontaminate spill area collect_spill->decontaminate collect_decon Collect decontamination materials as hazardous waste decontaminate->collect_decon storage Store waste container in designated Satellite Accumulation Area collect_decon->storage routine->storage disposal_request Arrange for pickup by a licensed hazardous waste disposal company storage->disposal_request

Caption: Logical workflow for the safe disposal of this compound.

By diligently following these procedures, laboratory professionals can ensure the safe and environmentally responsible management of this compound waste. Always consult your institution's specific safety guidelines and adhere to all local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(4-ethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(4-ethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.